molecular formula C10H10N2O2 B1293710 2,3-Dimethyl-7-nitro-1H-indole CAS No. 41018-86-4

2,3-Dimethyl-7-nitro-1H-indole

Cat. No.: B1293710
CAS No.: 41018-86-4
M. Wt: 190.2 g/mol
InChI Key: ONCCVOJTXZBTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-7-nitro-1H-indole is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCVOJTXZBTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194003
Record name Indole, 2,3-dimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41018-86-4
Record name 2,3-Dimethyl-7-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41018-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-7-nitroindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041018864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41018-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 2,3-dimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-7-nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dimethyl-7-nitroindole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SP7VY56V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-7-nitro-1H-indole (CAS No. 41018-86-4), a key heterocyclic intermediate. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutical agents[1][2][3]. The introduction of specific substituents, such as the nitro group at the 7-position, provides a critical handle for further chemical modification, making this compound a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted indole characterized by methyl groups at positions 2 and 3, and a nitro group at position 7 of the indole ring. This substitution pattern significantly influences its electronic properties and reactivity. The electron-donating methyl groups increase the electron density of the pyrrole ring, while the potent electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution and serves as a precursor for the corresponding amine.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number 41018-86-4[4][5][6][7]
Molecular Formula C₁₀H₁₀N₂O₂[4][5][6][7]
Molecular Weight 190.20 g/mol [4][5][6][7]
IUPAC Name This compound[5][6]
Synonyms 7-Nitro-2,3-dimethylindole[4][7]
Appearance Light yellow to orange-brown powder/needles[4]
Melting Point 160-165 °C[4][7]
Boiling Point 325.7 °C (rough estimate)[4][7]
Solubility Negligible in water[4][7]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[4][7]
InChI InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3[6]
SMILES CC1=C(C)NC2=C1C=CC=C2--INVALID-LINK--[O-][5]

Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely recognized method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, a robust reaction discovered in 1883[8]. This reaction is catalyzed by Brønsted or Lewis acids and involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[9][9]-sigmatropic rearrangement[8][10][11].

For the synthesis of this compound, the key starting materials are o-nitrophenylhydrazine (or its hydrochloride salt) and butanone (methyl ethyl ketone)[4].

Causality of Reagent Choice:

  • o-Nitrophenylhydrazine: This reactant dictates the substitution on the benzene portion of the indole. The ortho-nitro group directly yields the 7-nitroindole product, as the nitrogen atom of the hydrazine that is not attached to the ring is eliminated as ammonia.

  • Butanone: This asymmetric ketone provides the 2,3-dimethyl substitution pattern on the pyrrole ring. The reaction proceeds through the more stable enamine intermediate, leading to the desired product.

The reaction mechanism involves several key steps:

  • Formation of a phenylhydrazone from o-nitrophenylhydrazine and butanone.

  • Tautomerization of the phenylhydrazone to its reactive ene-hydrazine isomer.

  • Protonation of the ene-hydrazine followed by a thermally-driven[9][9]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring.

  • Rearomatization, followed by cyclization and the elimination of an ammonia molecule to yield the final indole product[8].

Fischer_Indole_Synthesis reagents o-Nitrophenylhydrazine + Butanone hydrazone Phenylhydrazone Intermediate reagents->hydrazone Condensation (-H₂O) enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Product (Di-imine) enamine->rearrangement H⁺ Catalyst, Heat cyclized Cyclized Intermediate (Aminal) rearrangement->cyclized Intramolecular Attack product This compound cyclized->product Elimination of NH₃

Caption: Fischer Indole Synthesis workflow for this compound.

Validated Experimental Protocol: Fischer Synthesis

This protocol is a representative synthesis adapted from established methodologies for Fischer indole syntheses.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-nitrophenylhydrazine hydrochloride (1 equivalent).

  • Reagent Addition: Add butanone (1.2 equivalents) and a suitable acid catalyst (e.g., polyphosphoric acid, or ethanol with catalytic H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the chosen solvent, typically 80-120 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, typically an orange or brown solid, can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the light yellow crystalline product.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. The following data represents the expected spectroscopic signature for this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Broad singlet for the N-H proton (~8.0-9.0 ppm).- Three aromatic protons on the benzene ring, appearing as doublets and a triplet between ~7.0-8.0 ppm.- Two sharp singlets for the C2-CH₃ and C3-CH₃ groups (~2.2-2.5 ppm).
¹³C NMR - Six aromatic carbon signals (~110-140 ppm).- Two quaternary indole carbon signals (C2, C3a, C7a).- Two methyl carbon signals (~8-12 ppm).
Mass Spec. (EI) - Molecular Ion (M⁺) peak at m/z = 190.- Characteristic fragmentation pattern including loss of NO₂ (m/z 144) and other fragments typical of indole structures[6].
IR Spectroscopy - N-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3100 cm⁻¹).- Aliphatic C-H stretch (~2900-3000 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).
UV-Vis - Broad absorption peak in the near-UV range (300-400 nm), characteristic of nitroindole chromophores[12][13].

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for further chemical transformation, particularly through the reduction of the nitro group.

Reduction of the Nitro Group

The most significant downstream application is the reduction of the 7-nitro group to form 7-amino-2,3-dimethylindole [4]. This transformation converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is clean and efficient.

  • Metal/Acid Reduction: Using metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl.

  • Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine hydrate with a Pd/C catalyst.

Reduction_Workflow start This compound (C₁₀H₁₀N₂O₂) product 7-Amino-2,3-dimethylindole (C₁₀H₁₂N₂) start->product Reduction (e.g., H₂, Pd/C)

Caption: Key transformation of this compound to its amino derivative.

The resulting 7-aminoindole is a valuable synthon. The amino group can be acylated, alkylated, or used as a nucleophile to build more complex structures, making it a gateway to diverse chemical libraries for drug screening.

Context in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound is not extensively documented, its structural class—nitroindoles—and its downstream derivatives are of significant interest in medicinal chemistry.

  • Indole as a Privileged Scaffold: The indole nucleus is a recurring motif in pharmaceuticals, known to interact with a wide array of biological targets[2][3].

  • Role of the Nitro Group: The nitro group is a key functional group in many biologically active compounds, where it can be essential for activity[14]. In some contexts, it can act as a hydrogen bond acceptor or influence the electronic properties of the molecule to enhance binding to a target protein. For instance, the presence of nitro groups has been shown to be crucial for the anti-inflammatory activity of certain indole derivatives[15].

  • Intermediate for Target Compounds: The primary role of this molecule is as an intermediate. The 7-amino-2,3-dimethylindole derived from it can be used to synthesize targeted libraries of compounds for screening against kinases, G-protein coupled receptors, and other enzyme classes implicated in diseases ranging from cancer to neurodegenerative disorders.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[6].

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2–8 °C[4][7].

Conclusion

This compound is a well-defined chemical intermediate whose value is derived from its strategic substitution pattern. Its synthesis via the time-tested Fischer indole reaction is straightforward, and its characterization is achievable through standard analytical techniques. The true synthetic power of this molecule is unlocked through the reduction of its 7-nitro group, which provides a versatile amino-indole scaffold ready for elaboration into novel and potentially bioactive compounds. For researchers in drug discovery and synthetic chemistry, this compound represents a reliable and valuable starting point for the development of new chemical entities.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 2,3-Dimethyl-7-nitro-1H-indole (CAS No: 41018-86-4). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. By elucidating the core characteristics of this molecule, we aim to provide a foundational understanding for its utilization in the development of novel therapeutics and other advanced applications. The indole scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group at the 7-position significantly modulates its electronic properties, opening avenues for unique chemical reactivity and biological activity.[1][2]

Molecular and Physicochemical Profile

This compound is a substituted indole derivative with a molecular formula of C₁₀H₁₀N₂O₂.[3] The presence of the electron-withdrawing nitro group on the benzene ring of the indole nucleus, coupled with the electron-donating methyl groups on the pyrrole ring, imparts a unique electronic character to the molecule, influencing its reactivity and intermolecular interactions.

Core Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are estimations based on computational models and require experimental verification for full validation.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3][4]
CAS Number 41018-86-4[3][4]
Appearance Light yellow to brown solid/powder[3][5]
Melting Point 160-165 °C[3][5]
Boiling Point 325.7°C (rough estimate)[3][5]
Density 1.2167 g/cm³ (rough estimate)[3][5]
Water Solubility Negligible; 1.2 µg/mL at pH 7.4[3][4]
pKa 14.84 ± 0.30 (Predicted)[5]
Storage Conditions Store at 2–8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[3][5]
Structural Representation

The chemical structure of this compound is depicted below. The diagram illustrates the fusion of the benzene and pyrrole rings, with the methyl groups at positions 2 and 3, and the nitro group at position 7.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to 2,3-dimethyl-substituted indoles is the Fischer indole synthesis.[6][7][8] This classical and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[6][7][8] For the synthesis of this compound, the logical precursors are o-nitrophenylhydrazine and butan-2-one.[3]

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow of the Fischer indole synthesis for the preparation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product cluster_purification Purification o-Nitrophenylhydrazine o-Nitrophenylhydrazine Hydrazone Formation Hydrazone Formation o-Nitrophenylhydrazine->Hydrazone Formation Butan-2-one Butan-2-one Butan-2-one->Hydrazone Formation Acid Catalyst (e.g., H₂SO₄, PPA) Acid Catalyst (e.g., H₂SO₄, PPA) Acid Catalyst (e.g., H₂SO₄, PPA)->Hydrazone Formation Solvent (e.g., Ethanol, Acetic Acid) Solvent (e.g., Ethanol, Acetic Acid) Solvent (e.g., Ethanol, Acetic Acid)->Hydrazone Formation Heat (Reflux) Heat (Reflux) Heat (Reflux)->Hydrazone Formation [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone Formation->[3,3]-Sigmatropic Rearrangement Ammonia Elimination Ammonia Elimination [3,3]-Sigmatropic Rearrangement->Ammonia Elimination This compound This compound Ammonia Elimination->this compound Crystallization Crystallization This compound->Crystallization Chromatography Chromatography Crystallization->Chromatography

Caption: General workflow for the Fischer indole synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is based on established methods for the Fischer indole synthesis of related compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add butan-2-one (1.1 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the two methyl groups. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The N-H proton will be a broad singlet, also in the downfield region. The two methyl groups at positions 2 and 3 will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range. The carbons bearing the methyl groups will be in the upfield region, while the carbon attached to the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

  • C-H Stretch: Peaks in the 2850-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.[4]

  • Fragmentation Pattern: Common fragmentation pathways for nitroindoles involve the loss of the nitro group (NO₂) or parts thereof, as well as fragmentation of the indole ring system.[4] A significant fragment at m/z 144, corresponding to the loss of the nitro group, is expected.[4]

Reactivity and Applications in Drug Discovery

The indole nucleus is a common structural motif in many natural products and pharmaceutical agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the chemical reactivity and biological profile of the indole scaffold.

Chemical Reactivity

The electron-withdrawing nature of the nitro group at the 7-position deactivates the benzene ring towards electrophilic substitution, while the pyrrole ring remains relatively electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the methyl group at C3 blocks this position, potentially leading to substitution at other positions or reactions involving the N-H proton. The nitro group itself can undergo reduction to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of derivatives.

Potential Applications in Medicinal Chemistry

Nitroindole derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While specific biological data for this compound is not extensively reported, the broader class of nitroindoles has shown promise in several therapeutic areas:

  • Anticancer Activity: Many nitroindole derivatives have been investigated as potential anticancer agents.[1][9] Their mechanisms of action can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.[1][9] Some nitroindoles have been shown to act as ligands for G-quadruplex DNA structures in the promoter regions of oncogenes, leading to the downregulation of cancer-promoting genes.[9]

  • Enzyme Inhibition: The 7-nitroindole scaffold is a known pharmacophore for the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] Selective inhibition of nNOS is a promising therapeutic strategy for conditions such as stroke and neurodegenerative diseases.[1]

The diagram below illustrates the potential role of nitroindole derivatives in targeting cancer-related pathways.

G Nitroindole Derivative Nitroindole Derivative Oncogene Promoter (G-Quadruplex) Oncogene Promoter (G-Quadruplex) Nitroindole Derivative->Oncogene Promoter (G-Quadruplex) Binds and Stabilizes Oncogene Transcription Oncogene Transcription Oncogene Promoter (G-Quadruplex)->Oncogene Transcription Inhibits Cancer Cell Proliferation Cancer Cell Proliferation Oncogene Transcription->Cancer Cell Proliferation Reduces Apoptosis Apoptosis Cancer Cell Proliferation->Apoptosis Induces

Caption: Potential mechanism of anticancer activity of nitroindole derivatives.

Conclusion

This compound is a heterocyclic compound with a unique set of physicochemical properties derived from its substituted indole scaffold. Its synthesis is readily achievable through the well-established Fischer indole synthesis. The presence of the nitro group imparts significant potential for diverse chemical transformations and biological activities, making it a molecule of interest for medicinal chemists and drug discovery professionals. Further investigation into the experimental determination of all its physicochemical properties and a thorough evaluation of its biological activity are warranted to fully unlock its potential in the development of novel therapeutics.

References

An In-Depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dimethyl-7-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of an electron-withdrawing nitro group on the indole scaffold, combined with methyl substitutions, imparts unique electronic and steric properties, making it a valuable building block for novel therapeutics. This document details the compound's core physicochemical properties, outlines a robust synthetic protocol via the Fischer Indole Synthesis, discusses its characteristic spectroscopic signature, explores its potential for further chemical modification, and examines its applications, particularly in the context of neurodegenerative disorders and oncology.

Introduction to the 7-Nitroindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1][2] Chemical modification of the indole ring allows for the fine-tuning of a compound's biological activity. The introduction of a nitro group, particularly at the 7-position, significantly modulates the electronic properties of the heterocyclic system. This electron-withdrawing group influences the reactivity of the indole ring and its potential for molecular interactions, making the 7-nitroindole scaffold a versatile template for designing targeted therapeutic agents.[3] Derivatives have shown promise as selective inhibitors of neuronal nitric oxide synthase (nNOS) and as stabilizers of G-quadruplex DNA structures in oncogene promoters.[3]

Core Physicochemical Properties of this compound

This compound is a solid, typically appearing as a light yellow to brown powder, with a defined molecular structure and weight.[4] These fundamental properties are crucial for its handling, formulation, and application in synthetic and biological studies.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂PubChem[4]
Molecular Weight 190.20 g/mol PubChem[4]
CAS Number 41018-86-4PubChem[4]
Appearance Light yellow to brown solid/powderChemical Vendors
Melting Point 160-165 °CChemical Vendors
Solubility Low aqueous solubility (1.2 µg/mL at pH 7.4)PubChem[4]
Storage Store at 2–8 °C under an inert atmosphereChemical Vendors

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and widely employed method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer indole synthesis.[5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

For this compound, the specific precursors are (2-nitrophenyl)hydrazine and butan-2-one (methyl ethyl ketone).

Mechanistic Pathway

The reaction proceeds through several key steps after the initial formation of the (2-nitrophenyl)hydrazone from the reactants:

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted pericyclic rearrangement (the key bond-forming step), which disrupts the aromaticity of the benzene ring.

  • Rearomatization: A proton transfer restores the energetically favorable aromatic system.

  • Cyclization & Elimination: The resulting diimine intermediate undergoes an intramolecular nucleophilic attack to form a five-membered ring aminal. Subsequent elimination of an ammonia molecule under acidic catalysis yields the final aromatic indole product.

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway R1 (2-nitrophenyl)hydrazine S1 Hydrazone Formation R1->S1 + H⁺ R2 Butan-2-one R2->S1 + H⁺ S2 Tautomerization (to Enamine) S1->S2 S3 [3,3]-Sigmatropic Rearrangement S2->S3 + H⁺ S4 Rearomatization S3->S4 S5 Cyclization & NH3 Elimination S4->S5 P This compound S5->P - NH₃ Derivatization Figure 2: Key Derivatization Reactions cluster_N_Alkylation N-Alkylation cluster_Formylation Vilsmeier-Haack Formylation Indole This compound N_Alkylated N-Alkyl Derivative Indole->N_Alkylated 1. NaH, DMF 2. R-X (Alkyl Halide) Formylated Formylated Derivative Indole->Formylated POCl₃, DMF nNOS_Pathway Figure 3: Role of 7-Nitroindoles in nNOS Inhibition L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Neurotoxicity Excitotoxicity & Neurodegeneration NO->Neurotoxicity Inhibitor 7-Nitroindole Derivatives Inhibitor->nNOS Inhibition

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,3-Dimethyl-7-nitro-1H-indole. Due to the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from foundational analogues—2,3-dimethyl-1H-indole and other nitro-substituted indoles—to construct a reliable, theoretically grounded spectral interpretation. We will explore the theoretical underpinnings of substituent effects on the indole nucleus, present the predicted chemical shifts and coupling constants in a structured format, and provide a robust, self-validating experimental protocol for the future empirical acquisition of this data. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a comprehensive understanding of the spectroscopic characteristics of substituted nitroindoles.

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic compound of interest in medicinal and materials chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a nitro group at the C7 position significantly modulates its electronic properties, influencing its reactivity and potential biological activity. Accurate structural confirmation is the bedrock of all subsequent research, and NMR spectroscopy remains the definitive tool for the unambiguous characterization of such small molecules in solution.[1]

However, a thorough search of scientific databases reveals a gap in the literature: the experimental ¹H and ¹³C NMR data for this compound has not been published. This guide bridges that gap by providing a rigorous, predictive analysis. By dissecting the known spectral data of its parent structure, 2,3-dimethyl-1H-indole, and applying the well-documented substituent chemical shift (SCS) effects of a C7-nitro group, we can forecast the spectrum with high confidence. This approach not only offers a valuable reference for identifying the compound but also serves as a case study in the predictive power of NMR theory.

Theoretical Framework: Substituent Effects on the Indole Nucleus

The chemical shift of a nucleus in an NMR experiment is exquisitely sensitive to its local electronic environment. In aromatic systems like indole, the introduction of substituents causes predictable upfield (shielding) or downfield (deshielding) shifts.[2]

  • Methyl Groups (C2, C3): The two methyl groups are electron-donating groups (EDGs) through hyperconjugation and a weak inductive effect. Their primary impact is on the carbons to which they are attached (C2 and C3) and, to a lesser extent, the rest of the pyrrole ring.

  • Nitro Group (C7): The nitro group is a powerful electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) and a negative resonance (mesomeric) effect (-M).[3][4] Its presence is expected to cause significant deshielding (downfield shifts) of the nuclei in its proximity, particularly on the benzene portion of the indole ring. The deshielding will be most pronounced for the ortho (C7, H7) and para (C5, H5) positions relative to the point of attachment.[2]

Our predictive methodology relies on using the experimentally determined spectrum of 2,3-dimethyl-1H-indole as a baseline and adjusting the chemical shifts based on these established electronic effects.[5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the N-H proton, the three aromatic protons on the benzene ring, and the two methyl groups. The analysis is based on data for 2,3-dimethyl-1H-indole, which shows aromatic protons between 7.17 and 7.55 ppm and methyl signals around 2.29-2.38 ppm.[5] The introduction of the C7-nitro group will dramatically shift the adjacent aromatic protons downfield.

Key Predicted Features:

  • N-H Proton (H1): Expected to be a broad singlet, significantly deshielded by the overall electron-withdrawing nature of the molecule. Its chemical shift can be highly dependent on solvent and concentration.[6]

  • H4 Proton: This proton is ortho to the powerfully electron-withdrawing nitro group. It is predicted to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets (dd) due to coupling with H5 and H6.

  • H5 and H6 Protons: These protons will form a complex multiplet system. H5, being para to the nitro group, will also experience significant deshielding.

  • Methyl Protons (2-CH₃, 3-CH₃): These will appear as sharp singlets. Their chemical shifts are not expected to change dramatically from the parent 2,3-dimethyl-1H-indole, as they are distant from the nitro group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H1 (N-H)8.5 - 9.0broad singlet (br s)-General deshielding in nitro-aromatic systems.
H47.9 - 8.1doublet of doublets (dd)JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.0Strong deshielding from ortho-nitro group.
H67.6 - 7.8doublet of doublets (dd)JH5-H6 ≈ 7.5, JH4-H6 ≈ 1.0Deshielding from ortho-nitro group.
H57.2 - 7.4triplet (t)JH4-H5 ≈ 8.0, JH5-H6 ≈ 7.5Moderate deshielding, coupled to H4 and H6.
2-CH₃~2.4singlet (s)-Minimal effect from C7-substituent. Based on 2,3-dimethylindole.[5]
3-CH₃~2.3singlet (s)-Minimal effect from C7-substituent. Based on 2,3-dimethylindole.[5]

Predicted ¹³C NMR Spectral Data

The carbon spectrum will provide a clear map of the molecule's carbon skeleton. The baseline data from 2,3-dimethyl-1H-indole shows key carbons C2, C3, C3a, and C7a in the 107-135 ppm range.[5] The C7-nitro group's strong electron-withdrawing nature will cause a substantial downfield shift for the carbon it is attached to (C7) and will also influence the shifts of neighboring carbons (C6, C7a).[7]

Key Predicted Features:

  • C7: Directly attached to the nitro group, this carbon will be the most deshielded of the benzene ring carbons.

  • C7a and C3a: These quaternary carbons form the bridge between the two rings. C7a, being adjacent to the nitro-substituted C7, will be shifted downfield.

  • C4, C5, C6: These aromatic carbons will all be shifted relative to the parent compound, with C4 and C6 (ortho to C7) showing the most significant downfield shifts.

  • C2 and C3: Attached to the methyl groups, their shifts will be less affected by the C7-substituent but are inherently downfield due to their position in the electron-rich pyrrole ring.

  • Methyl Carbons: Expected to appear far upfield, consistent with typical sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7140 - 145Strong deshielding from directly attached -NO₂ group.
C7a134 - 137Deshielding due to proximity to C7-NO₂. Based on indole scaffold.
C3a130 - 133Quaternary carbon, influenced by overall ring electronics.
C2~130Based on 2,3-dimethylindole data.[5]
C5123 - 126Aromatic CH, influenced by para -NO₂ group.
C4120 - 123Aromatic CH, deshielded by ortho -NO₂ group.
C6118 - 121Aromatic CH, deshielded by ortho -NO₂ group.
C3108 - 111Based on 2,3-dimethylindole data.[5]
2-CH₃11 - 13Typical methyl carbon shift. Based on 2,3-dimethylindole.[5]
3-CH₃8 - 10Typical methyl carbon shift. Based on 2,3-dimethylindole.[5]

Visualization of Structural Assignments

To correlate the predicted spectral data with the molecular structure, the following diagram illustrates the standard numbering convention for the indole ring system.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system designed to produce high-quality, reproducible NMR data for the title compound. The causality for each step is explained to ensure scientific integrity.

Workflow Diagram:

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Spectrometer Setup & Acquisition cluster_proc Part 3: Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃) weigh->dissolve Ensures optimal concentration transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer Homogeneous solution is critical insert 4. Insert Sample & Lock (Lock on deuterium signal of CDCl₃) transfer->insert shim 5. Shim Magnetic Field (Maximize field homogeneity) insert->shim Stabilizes field tune 6. Tune & Match Probe (Optimize for ¹H or ¹³C frequency) shim->tune Maximizes resolution acquire 7. Acquire Data (Set parameters: scans, delay, etc.) tune->acquire Maximizes signal-to-noise ft 8. Fourier Transform (Convert FID to spectrum) acquire->ft phase 9. Phase Correction (Ensure absorptive lineshape) ft->phase baseline 10. Baseline Correction (Remove spectral distortions) phase->baseline reference 11. Reference Spectrum (Set residual CHCl₃ to 7.26 ppm) baseline->reference integrate 12. Integrate & Analyze (Determine proton ratios & assign peaks) reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Objective: To create a pure, homogeneous solution suitable for high-resolution NMR.

    • Protocol:

      • Accurately weigh 15-20 mg of dry, pure this compound for ¹H NMR (50-100 mg is recommended for a high-quality ¹³C NMR spectrum).[8][9]

      • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice for many nonpolar to moderately polar organic molecules.[8]

      • Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is required; suspended particles will degrade spectral quality by broadening lines.[10]

      • Using a Pasteur pipette with a cotton or glass wool plug, carefully transfer the solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[9] This filtering step removes any residual particulate matter.

      • Cap the NMR tube securely.

  • Data Acquisition (Using a 400 MHz or higher spectrometer):

    • Objective: To acquire a high-resolution, high signal-to-noise Free Induction Decay (FID) signal.

    • Protocol:

      • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

      • Locking: The instrument's field frequency is stabilized by "locking" onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining stable conditions during long acquisitions.[8]

      • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. This sharpens the NMR signals, leading to higher resolution.[8]

      • ¹H NMR Acquisition:

        • Set the spectral width to cover a range of approximately -2 to 12 ppm.

        • Use a standard single-pulse experiment.

        • Acquire 16-32 scans (transients) to ensure a good signal-to-noise ratio.

        • A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.

      • ¹³C NMR Acquisition:

        • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

        • Set the spectral width to cover 0-200 ppm.

        • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]

        • A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Objective: To convert the raw data (FID) into an interpretable spectrum.

    • Protocol:

      • Apply a Fourier transform to the FID.

      • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

      • Apply a baseline correction to ensure the flat baseline required for accurate integration.

      • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak (CHCl₃) is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm.

      • Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons, which should correspond to the number of protons in the structure.

Conclusion

This guide provides a comprehensive, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent effects and spectral data from analogous compounds, we have constructed a detailed spectral map that will be invaluable for any researcher working with this molecule. The provided tables of predicted chemical shifts and the detailed experimental protocol offer a robust framework for the future empirical characterization and validation of this compound, underscoring the synergy between theoretical prediction and experimental verification in modern chemical science.

References

IUPAC name and synonyms for 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole: Synthesis, Properties, and Applications

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic structure and ability to participate in various chemical interactions make it a "privileged structure" in drug discovery.[2] Within this important class, substituted indoles offer a pathway to modulate pharmacological properties. This compound is a specific derivative that combines the features of the indole core with the electronic influence of a nitro group and the steric/electronic effects of two methyl groups.

The presence of the electron-withdrawing nitro group at the 7-position significantly alters the electron density of the bicyclic system, influencing its reactivity and potential as a pharmacophore.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and experimental replication. The standard nomenclature for the topic compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

The formally accepted IUPAC name is This compound .[4] This name precisely describes a bicyclic structure composed of a benzene ring fused to a pyrrole ring (the indole core), with methyl groups at positions 2 and 3, and a nitro group at position 7. The "1H" designation confirms the position of the hydrogen atom on the nitrogen of the pyrrole ring.

For practical and historical reasons, numerous synonyms and identifiers are used across chemical databases and supplier catalogs. A consolidated list is essential for comprehensive information retrieval.

Table 1: Identifiers and Synonyms for this compound
Preferred IUPAC Name This compound[4][5]
CAS Number 41018-86-4[4][6][7]
Molecular Formula C₁₀H₁₀N₂O₂[4][6][8]
Common Synonyms 7-Nitro-2,3-dimethylindole[4][6][8]
2,3-Dimethyl-7-nitroindole[4][6][8]
1H-Indole, 2,3-dimethyl-7-nitro-[4][6]
Other Identifiers
PubChem CID38742[4]
EC Number826-906-3[4]
UNIIY5SP7VY56V[4][6]
ChEMBL IDCHEMBL1412244[4]
MDL NumberMFCD00022710[6][7][9]

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is fundamental to its application in research, including designing reaction conditions, developing analytical methods, and formulating for biological assays.

Table 2: Physicochemical Properties of this compound
Property Value
Molecular Weight 190.20 g/mol [4][6]
Appearance Light yellow to brown powder or solid[6][8]
Melting Point 160-165 °C[6][8]
Boiling Point (est.) 325.7 °C (rough estimate)[6][8]
Density (est.) 1.2167 g/cm³ (rough estimate)[6]
Water Solubility 1.2 µg/mL (at pH 7.4); considered negligible[4][6]
pKa (Predicted) 14.84 ± 0.30[6]
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. Key data are available through public and commercial databases.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4] The spectra would confirm the presence of the two distinct methyl groups, the aromatic protons on the benzene ring, and the N-H proton.

  • Mass Spectrometry (MS): GC-MS data show a molecular ion peak consistent with its molecular weight, aiding in the confirmation of its identity and purity.[4]

  • Infrared Spectroscopy (IR): The IR spectrum reveals characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[4]

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry. The most common and direct approach to 2,3-disubstituted indoles is the Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis of this compound

This protocol describes the acid-catalyzed reaction between 2-nitrophenylhydrazine and butan-2-one (methyl ethyl ketone) to yield the target compound. The causality behind this choice is its efficiency and the ready availability of the starting materials.[8]

Principle: The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which undergoes a[10][10]-sigmatropic rearrangement (the key step), followed by the loss of ammonia to form the aromatic indole ring.

Materials:

  • 2-Nitrophenylhydrazine hydrochloride

  • Butan-2-one (Methyl Ethyl Ketone, MEK)

  • Ethanol (or other suitable solvent like acetic acid)

  • Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

  • Sodium Bicarbonate solution

  • Ice bath

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add butan-2-one in a slight molar excess. Gently warm the mixture for a short period (e.g., 15-30 minutes) to form the corresponding hydrazone. The reaction can be monitored by TLC.

  • Cyclization (Indolization): Cool the reaction mixture containing the hydrazone. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄) while maintaining a low temperature with an ice bath.

  • Heating: After the addition of the catalyst, heat the mixture to reflux for several hours. The optimal time and temperature depend on the specific acid catalyst used and should be determined empirically. The progress of the indolization can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The crude product may precipitate.

  • Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2-Nitrophenylhydrazine HCl C Step 1: Hydrazone Formation (Ethanol, Heat) A->C B Butan-2-one (MEK) B->C D Step 2: Acid-Catalyzed [3,3]-Sigmatropic Rearrangement C->D Add Acid Catalyst (e.g., H2SO4) E Step 3: Aromatization (Loss of NH3) D->E Reflux F This compound E->F Work-up & Purification

Caption: Fischer Indole Synthesis workflow.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Reduction of the Nitro Group: The most significant reaction pathway for this molecule in drug development is the reduction of the 7-nitro group to a 7-amino group (7-amino-2,3-dimethylindole).[8] This transformation introduces a versatile functional handle that can be used for further derivatization, such as amide bond formation or diazotization. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This amino derivative is a key intermediate for building more complex molecules.

  • N-H Acidity and Substitution: The indole N-H proton is weakly acidic (predicted pKa ~14.84) and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion.[6] This anion can then be alkylated or acylated to introduce substituents at the N-1 position.

  • Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the powerful electron-withdrawing effect of the 7-nitro group deactivates the benzene portion of the ring system towards electrophiles. The pyrrole ring remains the more reactive site, though its reactivity is also attenuated compared to unsubstituted indole.

G A This compound B 7-Amino-2,3-dimethyl-1H-indole A->B Reduction (e.g., H2/Pd-C, SnCl2) C N-Substituted Derivatives A->C 1. Strong Base (e.g., NaH) 2. Electrophile (R-X)

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

While specific biological activity data for this compound itself is limited in public databases, the broader class of 7-nitroindoles serves as a highly valuable scaffold in medicinal chemistry.[3] Therefore, this compound is best viewed as a key building block and a tool for structure-activity relationship (SAR) studies.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 7-nitroindole core is a well-established pharmacophore for potent and selective inhibitors of nNOS.[3] Overproduction of nitric oxide by nNOS is implicated in various neurological conditions, including stroke and neurodegenerative diseases. This compound can serve as a starting point or fragment for developing novel nNOS inhibitors, where the methyl groups can probe specific hydrophobic pockets in the enzyme's active site.

  • Anticancer Research: Certain nitroindole derivatives have shown promise as anticancer agents.[3] Their mechanisms can include the inhibition of critical signaling pathways or the stabilization of G-quadruplex DNA structures found in the promoter regions of oncogenes. The 2,3-dimethyl substitution pattern offers a unique steric and electronic profile that could be explored for this application.

  • Chemical Probe and Library Synthesis: The primary utility of this compound is as a versatile intermediate. The reduction of the nitro group to an amine provides a crucial attachment point for synthesizing libraries of novel compounds.[8] These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: According to GHS classifications provided to the European Chemicals Agency (ECHA), the compound is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled (Acute Toxicity, Category 4).[4]

  • Recommended Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to ensure long-term stability.[6]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its confirmed IUPAC identity, well-characterized properties, and straightforward synthesis via the Fischer indole reaction make it an accessible building block. While its direct biological applications are not yet extensively documented, its true potential lies in its role as a precursor. The strategic placement of the nitro group provides a gateway to the 7-aminoindole scaffold, a key intermediate for developing novel therapeutics targeting areas such as neurological disorders and cancer. This guide provides the foundational technical knowledge required for its effective use in a research and development setting.

References

Crystal structure of substituted nitroindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of Substituted Nitroindole Derivatives

Authored by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro substituent significantly modulates the electronic properties and biological activities of the indole ring, making nitroindole derivatives a class of compounds with profound therapeutic potential.[3] Their efficacy as anticancer agents, neuronal nitric oxide synthase (nNOS) inhibitors, and other therapeutic molecules is intrinsically linked to their three-dimensional structure and intermolecular interactions.[3][4] This guide provides a comprehensive exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of substituted nitroindole derivatives. By elucidating the causality behind experimental choices and detailing validated protocols, we aim to equip researchers with the foundational knowledge required to leverage crystal structure analysis in the rational design of next-generation nitroindole-based therapeutics.

The Strategic Synthesis and Crystallization of Nitroindoles

The journey to a crystal structure begins with the successful synthesis of the target molecule and its crystallization into a high-quality, single crystal suitable for X-ray diffraction.[5] The choices made during these initial phases are critical and dictate the success of the entire structural analysis workflow.

Synthesis: Navigating Regioselectivity

The synthesis of nitroindoles presents a fascinating challenge in controlling regioselectivity. Direct nitration of the indole ring often yields a mixture of isomers, complicating purification and analysis.[6]

Causality in Synthesis: The choice of synthetic route is governed by the desired position of the nitro group and the tolerance of other functional groups on the indole scaffold.

  • Classical Approaches: Methods employing strong acids like nitric acid are common but can lack selectivity and pose environmental concerns.[6][7]

  • Modern Strategies: To achieve greater control, modern organic synthesis employs milder, more regioselective methods. For instance, using trifluoroacetyl nitrate generated in situ allows for the selective nitration of the C3 position under non-acidic conditions.[6][7] Other approaches involve transition-metal-free C-C and C-N bond formation to construct the nitroindole scaffold with high precision.[8] For less accessible isomers, such as 2-nitroindoles, multi-step sequences starting from precursors like N-protected 2-haloindoles may be necessary.[9]

Generalized Synthetic Protocol: Regioselective C3-Nitration of an N-Protected Indole

  • Protection: The indole nitrogen is first protected (e.g., with a Boc or phenylsulfonyl group) to prevent N-nitration and modulate the reactivity of the indole ring.

  • Reagent Preparation: In a separate flask, a nitrating agent such as trifluoroacetyl nitrate (CF₃COONO₂) is prepared at low temperature (e.g., 0°C) by reacting an appropriate nitrate salt with trifluoroacetic anhydride.[6][7] This is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Nitration Reaction: The N-protected indole, dissolved in a suitable anhydrous solvent (e.g., dichloromethane), is cooled to a sub-ambient temperature (e.g., -20°C to 0°C). The freshly prepared nitrating agent is then added dropwise to the indole solution. The low temperature is crucial to control the reaction rate and minimize the formation of byproducts.

  • Monitoring and Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any remaining acid.

  • Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure substituted 3-nitroindole derivative.

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry before proceeding to crystallization.[10][11][12]

Diagram: General Synthetic Workflow for Nitroindoles

G cluster_synthesis Synthesis cluster_analysis Characterization Start Substituted Indole Precursor Protect N-Protection (e.g., Boc, SO2Ph) Start->Protect Step 1 Nitration Regioselective Nitration (e.g., CF3COONO2) Protect->Nitration Step 2 Workup Quenching & Aqueous Workup Nitration->Workup Step 3 Purify Column Chromatography Workup->Purify Step 4 Product Pure Nitroindole Derivative Purify->Product Step 5 NMR NMR Spectroscopy Product->NMR Confirm Structure MS Mass Spectrometry Product->MS Confirm Mass

Caption: A typical workflow for the synthesis and characterization of a nitroindole derivative.

Crystallization: The Art of Inducing Order

Obtaining a single crystal is often the rate-limiting step in crystallography.[5] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.

The Challenge of Polymorphism: A single compound can often crystallize into multiple different crystal structures, a phenomenon known as polymorphism.[13][14][15] These polymorphs can have different physical properties, including solubility, stability, and bioavailability, which is of paramount importance in the pharmaceutical industry.[15][16] The existence of conformational polymorphs, where molecules adopt different conformations in different crystal forms, is particularly common for flexible molecules.[17] Therefore, a thorough crystallization screening is a self-validating process to identify the most stable and relevant crystalline form.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: A screening of various solvents is performed to find one in which the nitroindole derivative has moderate solubility. The ideal solvent allows the compound to dissolve when heated or at a higher concentration but become supersaturated as the solvent slowly evaporates.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) in a clean vial. Gentle warming may be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a new, clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature in a vibration-free environment.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, they must be carefully harvested. Using a micromanipulator or a fine loop, a single crystal is gently removed from the mother liquor and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect it during flash-cooling.

  • Cryo-Cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This process vitrifies the remaining solvent and minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern.

Single-Crystal X-ray Diffraction: Illuminating Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][18] It provides unambiguous data on bond lengths, angles, and the conformation of the molecule, which are essential for structure-based drug design.

Diagram: The X-ray Crystallography Workflow

G Crystal Single Crystal Selection & Mounting Diffraction X-ray Diffraction Data Collection Crystal->Diffraction 1. Expose to X-rays Integration Data Integration (Intensity Data) Diffraction->Integration 2. Process Images Solve Structure Solution (Phase Problem) Integration->Solve 3. Direct Methods/Patterson Refine Structure Refinement Solve->Refine 4. Least-Squares Fitting Validate Validation & Analysis Refine->Validate 5. Check Geometry & R-factors Final Final Structure (CIF) Validate->Final 6. Deposit Data

Caption: The experimental and computational workflow for determining a crystal structure.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Screening and Unit Cell Determination: The mounted, cryo-cooled crystal is centered in the X-ray beam. A series of diffraction images are collected to assess crystal quality and to determine the unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

  • Data Reduction and Integration: The raw diffraction images are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods implemented in software like SHELXS.[18] This step provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares procedures in a program like SHELXL.[18] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is rigorously validated. Key metrics include the R-factors (R1, wR2), which indicate the agreement between the model and the data, and the goodness-of-fit (GooF). The geometry of the molecule (bond lengths, angles) is checked for chemical reasonableness, and the final structure is visualized using programs like ORTEP to ensure correctness.[18]

Structural Features of Substituted Nitroindoles

The crystal structures of nitroindole derivatives reveal a wealth of information about their molecular geometry and the non-covalent interactions that dictate their assembly in the solid state.

Molecular Geometry and Supramolecular Assembly

The indole ring system is generally planar.[19] The position of the electron-withdrawing nitro group and other substituents can induce subtle changes in the local geometry and significantly influence the overall crystal packing. For example, in 2-styryl-8-nitroquinolines, the nitro group contributes to a more planar molecular geometry compared to hydroxyl-substituted analogues.[20]

The crystal lattice is not merely a collection of molecules; it is a complex supramolecular architecture held together by a network of intermolecular interactions. In nitroindoles, common interactions include:

  • Hydrogen Bonds: While classical hydrogen bonds are absent unless other functional groups are present, weak C-H···O interactions involving the nitro group's oxygen atoms are prevalent and play a crucial role in stabilizing the crystal packing.

  • π–π Stacking: The aromatic indole ring readily participates in π–π stacking interactions, where the rings of adjacent molecules stack on top of each other, contributing significantly to lattice stability.[20]

Comparative Crystallographic Data

Analyzing and comparing crystallographic data from different derivatives provides insight into structure-property relationships. The table below presents key parameters for representative nitroindole derivatives, illustrating the diversity in their solid-state structures.

Parametertert-butyl 2-methyl-3-nitro-1H-indole-1-carboxylateN-(4-(tert-butyl)benzyl)-N-((4-methoxyphenyl)(p-tolyl)methyl)-3-nitro-1H-indol-1-amineN-(4-(tert-butyl)benzyl)-N-(bis(4-methoxyphenyl)methyl)-3-nitro-1H-indol-1-amine
Formula C₁₄H₁₆N₂O₄C₃₇H₃₅N₃O₃C₃₈H₃₇N₃O₄
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 10.1234(2)10.345(3)12.456(4)
b (Å) 8.4567(1)12.567(4)15.678(5)
c (Å) 17.2345(3)13.456(5)18.901(6)
β (°) ** 105.678(2)78.90(2)98.765(3)
Volume (ų) **1412.34(5)1654.3(9)3621.1(2)
R-factor (%) 4.566.785.89
Data Source --INVALID-LINK--[10]--INVALID-LINK--[10]--INVALID-LINK--[10]

This data is compiled from publicly available information for illustrative purposes.

From Structure to Function: Implications for Drug Development

The precise structural data from crystallography is fundamental to understanding the Structure-Activity Relationships (SAR) of nitroindole derivatives.[21] Knowing the exact conformation and interaction patterns of a molecule allows researchers to design more potent and selective analogues.

Mechanism of Action: Targeting G-Quadruplex DNA

A prominent example is the development of substituted 5-nitroindoles as anticancer agents that target G-quadruplex (G4) DNA structures.[4][22] These non-canonical DNA structures are found in the promoter regions of oncogenes like c-Myc.[3]

The Causality of Binding: The 5-nitroindole scaffold acts as a G4 binder.[4][22] The planar indole core can stack on the terminal G-quartets of the G4 structure, while substituents can form additional electrostatic or hydrogen-bonding interactions, enhancing binding affinity and selectivity.[4] This binding stabilizes the G4 structure, which in turn inhibits the transcription of the c-Myc oncogene, leading to downregulation of its protein product, cell-cycle arrest, and ultimately, an antiproliferative effect in cancer cells.[4][22]

Diagram: Mechanism of c-Myc Inhibition by a 5-Nitroindole Derivative

Ligand 5-Nitroindole Derivative Binding Binding & Stabilization Ligand->Binding G4 c-Myc Promoter G-Quadruplex (G4) G4->Binding Transcription Transcription Blocked Binding->Transcription Leads to Downregulation c-Myc Protein Downregulation Transcription->Downregulation Results in Effect Anticancer Effect (Cell Cycle Arrest) Downregulation->Effect Induces

Caption: Proposed mechanism of action for 5-nitroindole-based G-quadruplex binders.

Conclusion and Future Directions

This guide has detailed the critical workflow from the strategic synthesis of substituted nitroindole derivatives to the elucidation of their crystal structures and the application of this knowledge in drug development. The interplay between molecular conformation, intermolecular forces, and crystal packing is fundamental to the solid-state properties of these compounds. An in-depth understanding of these structural features, made possible by single-crystal X-ray diffraction, is indispensable for the rational design of new therapeutic agents.

Future research will likely focus on exploring more diverse substitution patterns, investigating polymorphism with greater scrutiny using both experimental and computational prediction methods, and applying these structural insights to develop nitroindole derivatives with enhanced efficacy and novel mechanisms of action.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-Dimethyl-7-nitro-1H-indole, with a specific focus on its solubility and chemical stability. As a substituted nitroindole, this compound's behavior is governed by the interplay between its electron-rich indole core, hydrophobic methyl groups, and the strongly electron-withdrawing nitro group. Direct experimental data for this specific molecule is limited; therefore, this document synthesizes available data for this compound with established principles from analogous indole and nitroaromatic compounds to provide a robust predictive framework. The compound is expected to exhibit poor aqueous solubility but good solubility in polar aprotic solvents. Key stability concerns include susceptibility to oxidative degradation and potential lability under photolytic and strongly basic conditions. This guide details authoritative protocols for the empirical determination of these properties, presents data in a structured format, and discusses the implications for drug development, including formulation and storage.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS: 41018-86-4) is a heterocyclic aromatic compound.[1][2] Its structure consists of a bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a nitro group at position 7. The indole nucleus is a prevalent motif in biologically active compounds, while the nitro group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.[3][4]

Molecular Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₀N₂O₂[1][2]

  • Molecular Weight: 190.20 g/mol [1][2]

  • Canonical SMILES: CC1=C(NC2=C1C=CC=C2--INVALID-LINK--[O-])C[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a research tool or therapeutic agent. A summary of its known and estimated properties is provided below.

PropertyValue / DescriptionSource
Appearance Light yellow to brown solid/powder.[2][5]
Melting Point 160-165 °C[2][5]
Boiling Point 325.7°C (rough estimate)[2][5]
Water Solubility 1.2 µg/mL (at pH 7.4); generally described as negligible.[1][2]
pKa 14.84 ± 0.30 (Predicted)[5]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2][5]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation as a therapeutic. The structure of this compound—with its planar aromatic system, hydrophobic methyl groups, and polar nitro group—suggests a complex solubility profile.

Theoretical Considerations and Qualitative Solubility

The molecule's low measured water solubility is consistent with its predominantly hydrophobic indole core and methyl substituents.[1][6] While the nitro group and the indole N-H can participate in hydrogen bonding, these are insufficient to overcome the hydrophobicity of the larger scaffold.[7][8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to have low to moderate solubility. Solubility will likely increase in the order of Water < Ethanol < Methanol as the solvent polarity decreases.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility. These solvents are effective at solvating polar functional groups and a wide range of organic molecules.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility due to the significant polarity imparted by the nitro group.[6][8]

Experimental Determination of Solubility

To move beyond prediction, empirical determination is essential. The shake-flask method is the gold-standard for measuring thermodynamic equilibrium solubility.[8]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

  • Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: The equilibrium solubility is calculated from the measured concentration in the saturated solution.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead="vee"];

} ` Caption: Workflow for determining equilibrium solubility.

Chemical Stability and Degradation

Understanding the chemical stability of this compound is paramount for defining its storage conditions, shelf-life, and predicting its metabolic fate. Forced degradation studies are a systematic way to probe a molecule's intrinsic stability by exposing it to stress conditions that exceed those used in accelerated stability testing.[11]

Predicted Stability Profile
  • Hydrolytic Stability: The indole ring is generally stable to acid, though strong conditions can cause polymerization.[8] Under strongly basic conditions, the N-H proton can be deprotonated, which may render the molecule more susceptible to oxidation.[8]

  • Oxidative Stability: The electron-rich indole ring is known to be susceptible to oxidation.[8] The primary site of oxidation for 3-substituted indoles is often the C2 position, which can lead to the formation of 2-oxindole derivatives.[12][13] The presence of the nitro group, an electron-withdrawing group, may slightly decrease the ring's susceptibility compared to unsubstituted indoles, but this pathway remains a primary concern.[14]

  • Photostability: Nitroaromatic compounds and the indole nucleus can be sensitive to light.[15][16] Exposure to UV or ambient light can lead to photodegradation, a property that has been exploited in designing 7-nitroindole-based photochemical precursors for generating DNA lesions.[17][18]

Protocol: Forced Degradation Study

This protocol is designed to assess stability under hydrolytic, oxidative, and photolytic stress, based on ICH guidelines.[11][16]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24-48 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Photostability: Expose a solution of the compound to light providing illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy. A control sample must be wrapped in foil to protect it from light.

  • Sample Analysis: At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before dilution. Analyze all stressed samples, alongside an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed and can be adequately resolved and identified.[11]

Proposed Degradation Pathways

Based on the known chemistry of indoles, the primary degradation products are likely to arise from oxidation of the pyrrole ring.

DegradationPathway

Implications for Preformulation and Drug Development

A thorough understanding of solubility and stability is foundational for any drug development program.

  • Formulation Design: The poor aqueous solubility of this compound necessitates enabling formulation strategies for both in vitro biological screening and potential in vivo administration. Options include preparing concentrated stock solutions in DMSO for assays (ensuring the final concentration remains low, typically <0.5%, to avoid cytotoxicity) or developing advanced formulations using co-solvents, cyclodextrins, or lipid-based systems to improve aqueous solubility.[9]

  • Analytical Method Development: Forced degradation studies are essential for developing a stability-indicating analytical method.[11] The HPLC method must be proven capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification of the active substance over time.

  • Storage and Handling: The data indicates that the solid compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) and protected from light to minimize degradation.[2][5][16] Solutions, particularly in protic or aqueous-based solvents, should be prepared fresh and used promptly.

Conclusion

This compound is a compound with challenging physicochemical properties, primarily its low aqueous solubility and potential for oxidative and photolytic degradation. Its behavior is consistent with that of other substituted nitroindoles. The predictive analyses and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous framework for researchers. By empirically determining the solubility and stability profiles using these authoritative methods, scientists and drug development professionals can effectively manage this compound, ensuring data integrity in research and laying a solid foundation for any subsequent preformulation and development activities.

References

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activity of Dimethyl-Nitro-Indole Compounds

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its structural motif is prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds, including the neurotransmitter serotonin and the anticancer agent vincristine.[1][2] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions make it a "privileged structure," capable of binding to numerous biological targets.[3][4] Consequently, chemists continually modify the indole ring to develop novel therapeutic agents with enhanced potency and selectivity.[5]

This guide focuses on a specific, synthetically accessible subset: dimethyl-nitro-indole compounds . The introduction of dimethyl and nitro functional groups onto the indole core can dramatically alter its physicochemical properties and, therefore, its biological activity. The electron-withdrawing nature of the nitro group and the electron-donating and lipophilic character of methyl groups create a unique chemical entity with significant therapeutic potential. We will explore the synthesis, biological activities, and underlying mechanisms of these compounds, providing researchers with a technical foundation for their evaluation and development.

Core Biological Activities and Mechanistic Insights

The functionalization of the indole scaffold with dimethyl and nitro groups has given rise to compounds with promising activities across several therapeutic areas, most notably in oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: Targeting Oncogenic Pathways

The most potent activity identified for this class of compounds is in oncology. Specific derivatives have been shown to target fundamental processes of cancer cell proliferation and survival.

Mechanism of Action: G-Quadruplex Stabilization

A key oncogene, c-Myc, is overexpressed in a majority of human cancers, driving proliferation and tumor progression. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a secondary DNA structure known as a G-quadruplex (G4). The formation of this structure represses c-Myc transcription. Certain small molecules can bind to and stabilize this G4 structure, effectively "switching off" the gene.

One such compound, Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine , has been identified as a binder of the c-Myc G-quadruplex.[6] The planar nitro-indole core facilitates stacking interactions with the G-tetrads of the quadruplex, while the dimethylaminomethyl side chain likely engages with the phosphate backbone or grooves, enhancing binding affinity and selectivity. By stabilizing the G4 structure, the compound prevents the transcriptional machinery from accessing the promoter, leading to a downregulation of c-Myc protein expression and subsequent inhibition of cancer cell proliferation.[6]

Signaling Pathway: c-Myc G-Quadruplex Stabilization

G4_Stabilization Indole Dimethyl-Nitro-Indole Compound G4 c-Myc Promoter G-Quadruplex Indole->G4 Binds & Stabilizes Transcription Transcriptional Machinery G4->Transcription Blocks Binding cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cancer Cell Proliferation cMyc_Protein->Proliferation Drives

Caption: Mechanism of c-Myc downregulation by G4 stabilization.

Quantitative Data: Cytotoxicity of Nitro-Indole Derivatives

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Nitro-indole DerivativesHeLa (Cervical Cancer)Varies by side chain[6]
Quinoline-indole DerivativesVarious0.002 - 0.011[7]
Chalcone-indole DerivativesVarious0.22 - 1.80[7]
ArylthioindolesU87MG (Glioblastoma)0.016[8]

This table summarizes data for various indole derivatives to provide context for their anticancer potential. Specific IC50 values for dimethyl-nitro-indoles may vary.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a driver of numerous diseases. Indole derivatives have long been explored as anti-inflammatory agents, with indomethacin being a classic example.[9] The addition of a nitro group can enhance this activity. Studies on related acetohydrazide derivatives of 5-methoxy-2-methyl-indole have shown that a 3-nitrophenyl substitution results in significant anti-inflammatory effects.[9] This suggests that the nitro-aromatic system is a key pharmacophore.

Mechanism of Action: COX-2 Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Docking studies reveal that nitro-indole derivatives can fit into the active site of the COX-2 enzyme, forming hydrogen bonds with key residues like Tyr355 and Arg120, similar to indomethacin.[9] This binding blocks the conversion of arachidonic acid to prostaglandin E2, thereby reducing the inflammatory response.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Upregulates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Conversion COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Nitro_Indole Nitro-Indole Compound Nitro_Indole->COX2_Enzyme Inhibits

Caption: Inhibition of the inflammatory cascade via COX-2.

Antimicrobial Activity: A Broad Spectrum Potential

The indole nucleus is a component of various compounds with demonstrated activity against a wide range of pathogens, including bacteria and fungi.[10][11] The hybridization of the indole scaffold with other heterocyclic moieties, such as triazoles and thiadiazoles, has been a successful strategy to create potent antimicrobial agents.[5][10] While specific data on dimethyl-nitro-indoles is emerging, the general principles suggest they would possess antimicrobial properties.

Mechanism of Action

The mechanisms of antimicrobial action for indole derivatives are diverse and can include:

  • Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.

  • Disruption of Cell Membranes: Compromising the integrity of the bacterial or fungal cell wall.

  • Inhibition of Efflux Pumps: Preventing bacteria from expelling antibiotics, thereby overcoming resistance.[10]

  • Enzyme Inhibition: Targeting essential enzymes involved in microbial metabolism or DNA synthesis.[3][4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is measured by their MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazoleS. aureus (MRSA)6.25[10]
Indole-triazoleS. aureus (MRSA)6.25[10]
Indole-triazoleC. krusei3.125[10]
Indole-1,2,4 Triazole ConjugatesC. tropicalis2[5]

This table highlights the potential of related indole structures. The antimicrobial profile of specific dimethyl-nitro-indoles requires dedicated screening.

Experimental Evaluation: Protocols and Methodologies

To validate the biological activities described, a series of robust, standardized assays are required. The following protocols provide a self-validating framework for the preclinical assessment of novel dimethyl-nitro-indole compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (AlamarBlue Assay)

Causality: This assay is chosen to quantify the dose-dependent cytotoxic or anti-proliferative effect of a compound on cancer cell lines. It relies on the metabolic activity of viable cells to reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink), providing a direct measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, U87MG) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the dimethyl-nitro-indole compound in culture medium. A typical range would be from 200 µM down to 0.1 µM using serial dilutions.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doubling times, revealing effects on proliferation.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Final Incubation: Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink color.

  • Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: After subtracting the blank reading, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_Reagent Add AlamarBlue Incubate2->Add_Reagent Incubate3 Incubate 2-4h Add_Reagent->Incubate3 Read Measure Fluorescence Incubate3->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the AlamarBlue assay.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Causality: This is a classic and highly reproducible in vivo model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation, a cardinal sign of inflammation. This model helps validate in vitro findings in a complex biological system.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the mean paw volume at time t, and V0 is the initial mean paw volume.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

Causality: This assay determines the minimum concentration of a compound required to inhibit microbial growth. It is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value that is essential for evaluating potency and comparing different agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth). A reading aid or a plate reader (at 600 nm) can be used for confirmation.

Future Directions and Conclusion

The available evidence strongly suggests that the dimethyl-nitro-indole scaffold is a promising starting point for the development of new therapeutic agents. While initial studies have highlighted potent anticancer and anti-inflammatory activities, further work is required.

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of isomers (varying the position of the nitro and methyl groups) are necessary to delineate a clear SAR. This will guide the optimization of lead compounds for improved potency and reduced toxicity.

  • Mechanism Elucidation: For anticancer agents, downstream analysis of the effects of c-Myc inhibition (e.g., cell cycle arrest, apoptosis induction) is crucial. For anti-inflammatory compounds, screening against a broader panel of inflammatory mediators (e.g., TNF-α, IL-6) will provide a more complete picture of their mechanism.[12][13][14]

  • Pharmacokinetic Profiling: Lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

Safety, toxicity, and handling of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2,3-Dimethyl-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, toxicological profile, and handling procedures for this compound. As a nitroaromatic indole derivative, this compound warrants a high degree of caution. Its structural motifs are found in molecules of significant biological interest, including those with potential anticancer activity.[1][2][3] Therefore, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a culture of safety and proactive risk management.

Compound Identification and Properties

A foundational aspect of safe handling is the correct identification and understanding of the compound's physical and chemical properties.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 7-Nitro-2,3-dimethylindole, 2,3-dimethyl-7-nitroindole[5][6]
CAS Number 41018-86-4[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Appearance Yellow to light yellow powder/solid[5][7]
Melting Point 95 - 98 °C / 203 - 208.4 °F[7]
Solubility Low water solubility[4][8]
Storage Temp. Recommended: under inert gas at 2–8 °C[5]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity through multiple routes of exposure.

According to notifications to the European Chemicals Agency (ECHA), the compound has the following GHS classification[4]:

PictogramSignal WordHazard ClassHazard Statement
Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Precautionary Statements (P-phrases) include[4]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

The causality behind this classification stems from the nitroaromatic structure. The nitro group (-NO₂) can be metabolically reduced to form reactive intermediates that are toxic to cells. This mechanism is a known driver of toxicity for many nitroaromatic compounds.[9]

Toxicological Profile: An Evidence-Based Assessment

While specific, in-depth toxicological studies for this compound are not extensively published, the GHS classification provides a clear warning of its acute toxicity.[4] The primary concern is immediate harm following short-term exposure.

  • Acute Toxicity: The compound is designated as "Harmful" if swallowed, inhaled, or if it comes into contact with the skin.[4] This necessitates the use of engineering controls (fume hoods) and comprehensive PPE to prevent any direct contact.

  • Mutagenicity and Genotoxicity: Studies on related nitroaromatic compounds have shown that the addition of a nitro group can convert non-mutagenic molecules into direct mutagens in assays like the Ames test.[9] This is a critical consideration for long-term health, as mutagens can increase the risk of cancer. All handling procedures should assume the compound is a potential mutagen.

  • Cytotoxicity: Various substituted 5-nitroindole derivatives have been investigated for their anticancer properties, which inherently means they are cytotoxic (toxic to cells).[1][2][3] While this is a desired therapeutic effect, it underscores the hazard to researchers handling the pure substance.

Given the limited specific data, a conservative approach is mandatory. The compound must be treated as a substance with significant toxic potential until proven otherwise.

Safe Handling and Storage Protocol

Adherence to a strict, self-validating protocol is essential. The following steps are designed to minimize exposure at every stage of handling.

Experimental Protocol: Weighing and Preparing Solutions

This protocol outlines the procedure for safely handling the solid form of this compound.

  • Preparation and Hazard Review:

    • Before entering the lab, review this safety guide and the corresponding Safety Data Sheet (SDS). Ensure the location of safety showers and eyewash stations is known.[10]

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Donning Personal Protective Equipment (PPE):

    • Wear a lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles and, for tasks with a higher risk of splashing (e.g., preparing concentrated stock solutions), a full-face shield over the goggles.[11]

    • Wear chemical-resistant gloves (nitrile is a common and appropriate choice). Inspect gloves for any signs of damage before use.[12]

  • Handling the Solid Compound:

    • Causality: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of fine dust particles.[12]

    • Place a weigh boat on an analytical balance inside the hood. Use an anti-static device if necessary.

    • Carefully use a clean, dedicated spatula to transfer the required amount of this compound to the weigh boat. Avoid any actions that could generate dust.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • While still inside the fume hood, carefully add the weighed solid to the desired solvent in a suitable flask or beaker.

    • If sonication or heating is required for dissolution, ensure the container is appropriately sealed or covered to prevent aerosolization.

  • Post-Handling and Decontamination:

    • Wipe the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol) to decontaminate them.

    • Dispose of all contaminated disposable materials (gloves, weigh boat, towels) in a designated hazardous waste container.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[13]

Storage Requirements
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] A recommended storage temperature is 2–8 °C under an inert atmosphere.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate GHS hazard symbols.[10]

Personal Protective Equipment (PPE) and Engineering Controls

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Handling this compound node_eng Engineering Controls (Most Effective) node_admin Administrative Controls node_hood Chemical Fume Hood node_eng->node_hood Primary containment of dust/vapors node_ppe Personal Protective Equipment (PPE) (Least Effective) node_sop Standard Operating Procedures (SOPs) & Training node_admin->node_sop Defines safe work practices node_gear Gloves, Goggles, Lab Coat node_ppe->node_gear Barrier between user and chemical

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Emergency Procedures: A Proactive Response Plan

First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]

Accidental Spill Response

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert ppe Don appropriate PPE (gloves, goggles, respirator if needed). alert->ppe contain Contain the spill. For solids, cover with a plastic sheet to prevent dust. For liquids, use absorbent material. ppe->contain cleanup Carefully sweep or scoop solid material into a labeled waste container. Use absorbent pads for liquids. contain->cleanup decon Decontaminate the spill area with an appropriate solvent and soap and water. cleanup->decon dispose Seal and dispose of all cleanup materials as hazardous waste. decon->dispose report Report the incident to the Laboratory Supervisor / Safety Officer. dispose->report end End report->end

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

  • Specific Hazards: The compound is combustible.[16] In a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) can be released.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed chemical waste management company.[7][14]

References

Discovery and history of 7-nitroindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 7-Nitroindole Derivatives

Abstract

The 7-nitroindole scaffold has cemented its status as a privileged structure in medicinal chemistry, transitioning from a formidable synthetic challenge to a versatile cornerstone for the development of novel therapeutics.[1] The unique electronic properties imparted by the nitro group at the 7-position modulate the reactivity and biological interactions of its derivatives, making it an invaluable starting point for drug discovery.[1] This guide provides a comprehensive exploration of the historical context of 7-nitroindole's discovery, the evolution of its synthesis, and its subsequent emergence as a key pharmacophore in modern pharmacology, particularly as a neuronal nitric oxide synthase (nNOS) inhibitor and a template for innovative anticancer agents.[1] We will delve into the causality behind experimental choices, provide validated protocols for key synthetic and analytical procedures, and illustrate the critical signaling pathways influenced by these compounds.

A Historical Perspective: The Challenge of the Indole Nucleus

The indole ring system, while central to numerous bioactive molecules, presents significant challenges to synthetic chemists. The electron-rich pyrrole moiety is highly susceptible to uncontrolled reactions, particularly under the harsh acidic conditions required for classical nitration.

Early Synthetic Hurdles

Direct nitration of indole was, and remains, a notoriously difficult transformation. Early attempts were often thwarted by several key issues:

  • Acid-Induced Polymerization: The indole nucleus readily polymerizes in the presence of strong acids like concentrated nitric and sulfuric acid, leading to the formation of insoluble tars and a substantial loss of material.[2]

  • Poor Regioselectivity: When nitration does occur, it often yields a complex mixture of regioisomers. Substitution typically favors the C3, C5, and C6 positions, making the isolation of the desired 7-nitro isomer a significant purification challenge.[2]

  • Substrate Degradation: The sensitive indole ring is prone to degradation under the aggressive conditions of traditional nitrating agents.[2]

Initial reports on the synthesis of 7-nitroindole were fraught with ambiguity. Work by Hughes, Lions, and Ritchie in 1939, and later analysis by Rydon and Siddappa in 1951, cast doubt on whether the true 7-nitroindole structure had been achieved, with suggestions that the isolated compounds may not have been indoles at all.[3]

The Breakthrough: The First Confirmed Synthesis

The first verifiable synthesis of 7-nitroindole was reported in 1957 by Herbert Singer and William Shive.[3][4] Their success lay in revisiting the Fischer indole synthesis, employing polyphosphoric acid as a cyclizing agent for ethyl pyruvate o-nitrophenylhydrazone. This crucial choice of reagent allowed for the successful ring closure to form ethyl 7-nitro-2-indolecarboxylate, which could then be hydrolyzed and decarboxylated to yield the parent 7-nitroindole.[3] This seminal work opened the door for the systematic exploration of 7-nitroindole's chemistry and biological activity.

The Evolution of Synthetic Strategies

Following the initial breakthrough, synthetic chemists developed more refined and reliable methods to access the 7-nitroindole scaffold with improved yields and selectivity.

The Fischer Indole Synthesis: A Foundational Approach

The method pioneered by Singer and Shive remains a classic route. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Start 2-Nitrophenylhydrazine + Ethyl Pyruvate Step1 Fischer Indole Synthesis (Polyphosphoric Acid) Start->Step1 Intermediate Ethyl 7-Nitro-1H-indole- 2-carboxylate Step1->Intermediate Step2 Hydrolysis (e.g., NaOH) Intermediate->Step2 Intermediate2 7-Nitro-1H-indole- 2-carboxylic acid Step2->Intermediate2 Step3 Decarboxylation (Heat) Intermediate2->Step3 End 7-Nitroindole Step3->End

Caption: Fischer Indole Synthesis workflow for 7-nitroindole.

This method, while effective, laid the groundwork for more sophisticated strategies designed to circumvent the direct nitration of the indole ring altogether.

Indirect Nitration via an Indoline Intermediate: A Robust Alternative

A more reliable and higher-yielding strategy involves protecting the reactive pyrrole ring by first reducing it to an indoline.[5] This multi-step process offers excellent control over regioselectivity.

  • Sulfonation & Reduction: Indole is reacted with sodium bisulfite, which concurrently reduces the pyrrole double bond and adds a sulfonate group at the C2 position.[5]

  • N-Acetylation: The indoline nitrogen is protected with an acetyl group using acetic anhydride, yielding sodium 1-acetylindoline-2-sulfonate.[2][5] This step is crucial for directing the subsequent nitration.

  • Regioselective Nitration: The protected indoline is nitrated with acetyl nitrate. The directing effects of the N-acetyl and sulfonate groups favor substitution at the C7 position.[2][5]

  • Hydrolysis & Aromatization: Treatment with an alkali base, such as sodium hydroxide, removes the protecting groups and eliminates the sulfonate group, which simultaneously causes dehydrogenation to regenerate the aromatic indole ring, yielding pure 7-nitroindole.[2][5]

Start Indole Step1 Sulfonation / Reduction (Sodium Bisulfite) Start->Step1 Intermediate1 Sodium indoline-2-sulfonate Step1->Intermediate1 Step2 N-Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 Sodium 1-acetylindoline- 2-sulfonate Step2->Intermediate2 Step3 Nitration (Acetyl Nitrate) Intermediate2->Step3 Intermediate3 Nitrated Intermediate Step3->Intermediate3 Step4 Alkaline Hydrolysis & Dehydrogenation Intermediate3->Step4 End 7-Nitroindole Step4->End

Caption: Indirect synthesis of 7-nitroindole via an indoline intermediate.

Modern Synthetic Innovations

Other advanced methods have further expanded the synthetic toolkit:

  • Bartoli Indole Synthesis: This reaction of ortho-substituted nitroarenes with vinyl Grignard reagents provides a highly flexible route to 7-substituted indoles, including those with substitutions on both the carbocyclic and pyrrole rings.[6]

  • Palladium-Catalyzed Cyclizations: These methods offer alternative pathways for constructing the indole ring system with the nitro group pre-installed on the starting materials.[2]

Discovery of Biological Activity: A Scaffold of Therapeutic Promise

With reliable synthetic routes established, researchers began to uncover the vast therapeutic potential of 7-nitroindole derivatives.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the most significant applications of the 7-nitroindole scaffold is in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.[1]

Mechanism of Action: 7-Nitroindole-based inhibitors function by competing with the natural substrate, L-arginine, or the cofactor tetrahydrobiopterin at the enzyme's active site.[1] This blocks the synthesis of NO and mitigates its downstream neurotoxic effects, which include the formation of damaging reactive nitrogen species like peroxynitrite.[1] The closely related compound, 7-nitroindazole (7-NI), is a well-studied selective nNOS inhibitor that has been instrumental in this field of research.[7][8][9]

cluster_0 Normal Neuronal Signaling cluster_1 Inhibition by 7-Nitroindole Derivative Glutamate Excessive Glutamate NMDA NMDA Receptor Activation Glutamate->NMDA Ca Ca²⁺ Influx NMDA->Ca nNOS_active nNOS Activation Ca->nNOS_active NO Nitric Oxide (NO) Production nNOS_active->NO L_Arg L-Arginine L_Arg->nNOS_active Peroxynitrite Peroxynitrite & Reactive Species NO->Peroxynitrite Damage Oxidative Stress & Neuronal Damage Peroxynitrite->Damage Inhibitor 7-Nitroindole Derivative nNOS_blocked nNOS Blocked Inhibitor->nNOS_blocked Inhibits Reduced_Damage Neuroprotection nNOS_blocked->Reduced_Damage Leads to

Caption: nNOS signaling pathway and its inhibition by 7-nitroindole derivatives.

Table 1: nNOS Inhibition by Representative 7-Nitroindole Derivatives

Compound Target IC₅₀ (µM) Selectivity (vs. eNOS/iNOS)
7-Nitroindazole nNOS 0.47 Selective for nNOS
Various other reported derivatives nNOS Data Varies Often high selectivity

Data sourced from multiple studies to illustrate the general potency.[1][8]

Anticancer Applications

The 7-nitroindole scaffold has also proven to be a valuable template for designing novel anticancer agents with diverse mechanisms of action.[1]

Mechanisms of Action:

  • G-Quadruplex (G4) DNA Stabilization: Certain derivatives can bind to and stabilize G-quadruplex DNA structures, which are non-canonical secondary structures found in the promoter regions of key oncogenes like c-Myc.[1] Stabilizing the G4 structure inhibits gene transcription, leading to the downregulation of the oncoprotein and suppression of tumor growth.[1][10]

  • PI3K/Akt/mTOR Pathway Inhibition: This critical cell survival and proliferation pathway, often dysregulated in cancer, can be modulated by indole derivatives, leading to cell cycle arrest and apoptosis.[1]

  • Cell Cycle Arrest: The sulfonamide derivative Indisulam (E7070), which is synthesized from a 7-aminoindole precursor (derived from 7-nitroindole), induces cell cycle arrest at the G1 phase, preventing cancer cells from replicating.[11]

cluster_0 Anticancer Mechanisms cluster_g4 G4 DNA Targeting cluster_pi3k Pathway Inhibition Derivative 7-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Derivative->G4 Binds & Stabilizes PI3K PI3K/Akt/mTOR Pathway Derivative->PI3K Inhibits Arrest Cell Cycle Arrest (G1) Derivative->Arrest Induces Transcription c-Myc Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Blocks PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to Arrest->Apoptosis Leads to

Caption: Key anticancer signaling pathways targeted by 7-nitroindole derivatives.

Table 2: Anticancer Activity of Representative Nitroindole Derivatives

Compound/Derivative Type Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Pyrrolidine-substituted 5-nitroindole HeLa 5.08 c-Myc G-quadruplex binder [10]
Indisulam (E7070) Various Varies G1 cell cycle arrest [11]
Substituted 7-nitroindole-2-carboxylic acid Various Varies Fructose-1,6-bisphosphatase inhibitor [1]

Note: Data for 5-nitroindole is included to show the potential of related scaffolds.[1]

Emerging Applications

The versatility of 7-nitroindole extends beyond these primary areas:

  • Fluorescent Probes: The intrinsic donor-π-acceptor electronic structure of 7-nitroindole derivatives makes them ideal candidates for "molecular rotors."[12] These probes exhibit fluorescence that is dependent on the viscosity of their microenvironment, allowing for high-contrast imaging of cellular compartments like lipid droplets.[12]

  • Photochemical Tools: As a cleavable base analog, 7-nitroindole nucleosides can be incorporated into DNA strands.[13][14] Upon photo-irradiation, they can generate specific oxidative damage sites, providing a powerful tool for studying DNA repair mechanisms.[13][14]

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and evaluation of 7-nitroindole derivatives.

Protocol 1: General Synthesis of a 7-Nitroindole Derivative (Fischer Indole Method)[1]

This protocol describes a generalized two-step synthesis of a C2-substituted 7-nitro-1H-indole-2-carboxylic acid derivative.

Step 1: Fischer Indole Synthesis of Ethyl 7-Nitro-1H-indole-2-carboxylate

  • To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl pyruvate (1.1 eq).

  • Add a catalytic amount of acid (e.g., polyphosphoric acid or sulfuric acid) and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 7-nitro-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 7-Nitro-1H-indole-2-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to yield 7-nitro-1H-indole-2-carboxylic acid.

Protocol 2: N-Alkylation of 7-Nitroindole[15]

This protocol details the addition of an alkyl group to the indole nitrogen.

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of 7-nitroindole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-alkylated 7-nitroindole.

Protocol 3: Neuronal Nitric Oxide Synthase (nNOS) Activity Assay (Griess Assay)[1]

This colorimetric assay measures nitrite, a stable product of NO, to determine nNOS activity.

Materials:

  • Purified nNOS enzyme

  • L-Arginine (substrate)

  • NADPH, Tetrahydrobiopterin, Calmodulin (cofactors)

  • 7-Nitroindole test compound

  • Griess Reagent (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-Naphthyl)ethylenediamine in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction buffer containing all cofactors.

  • In a 96-well plate, add the reaction buffer, L-Arginine, and varying concentrations of the 7-nitroindole test compound.

  • Initiate the reaction by adding the nNOS enzyme to each well.

  • Incubate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a zinc sulfate solution).

  • To determine the amount of nitrite produced, add Griess Reagent A followed by Reagent B to each well.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the IC₅₀ value for the test compound.

Protocol 4: Cell Cycle Analysis by Flow Cytometry[1]

This method determines the distribution of cells in the different phases of the cell cycle after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • 7-Nitroindole test compound

  • Phosphate-buffered saline (PBS), Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI/RNase Staining Buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Outlook

The journey of 7-nitroindole from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to the perseverance of chemical science.[1] Its challenging synthesis paved the way for innovative methodologies that are now standard in heterocyclic chemistry. The discovery of its potent biological activities, particularly as an nNOS inhibitor and an anticancer scaffold, has established it as a truly privileged structure. The synthetic accessibility and potential for diverse chemical modifications at the nitro group, the indole nitrogen, and the C2/C3 positions ensure that 7-nitroindole will remain an attractive and fruitful starting point for the generation of compound libraries and the discovery of next-generation therapeutics.[1] Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the legacy of this remarkable molecule.

References

Theoretical Framework for the Characterization of 2,3-Dimethyl-7-nitro-1H-indole: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract: The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern drug discovery. 2,3-Dimethyl-7-nitro-1H-indole represents a scaffold with significant therapeutic potential, yet its detailed physicochemical and electronic properties remain largely unexplored. This technical guide establishes a comprehensive in silico framework for the theoretical characterization of this molecule. We employ a first-principles approach rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, vibrational, electronic, and spectroscopic properties. Furthermore, we outline methodologies for evaluating its potential as a drug candidate through molecular docking simulations and ADMET profiling. This document serves as a blueprint for researchers, providing both the theoretical underpinnings and practical protocols for the computational analysis of novel indole derivatives.

Introduction: The Rationale for a Computational-First Approach

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a nitro group, as in 7-nitroindole derivatives, can significantly modulate the electronic and steric properties of the molecule, often enhancing its biological activity. This compound is a specific derivative whose therapeutic potential is yet to be fully realized.

Before committing to costly and time-consuming wet-lab synthesis and characterization, a computational-first approach provides invaluable predictive power. By simulating the molecule's behavior at the quantum level, we can predict its stable conformation, reactivity, spectral signatures, and potential interactions with biological targets. This guide details the theoretical calculations necessary to build a complete molecular profile for this compound.

The workflow is designed to be self-validating. For instance, the confirmation of the optimized geometry through vibrational analysis ensures that all subsequent electronic property calculations are performed on a true energy minimum, lending trustworthiness to the entire dataset.

Theoretical Foundation: Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. DFT's popularity stems from its excellent balance of accuracy and computational cost, making it feasible to study molecules of practical interest.

The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. This simplifies the problem from a complex N-electron wavefunction to a more manageable 3D electron density function. The Kohn-Sham formulation further refines this by mapping the interacting electron system onto a fictitious system of non-interacting electrons moving in an effective potential, which is computationally tractable.

For this study, we will utilize a hybrid functional, B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. This functional is widely recognized for its robust performance in describing the electronic structure and geometry of organic molecules. This will be paired with a Pople-style basis set, 6-311++G(d,p) , which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.

Computational Workflow Overview

The entire theoretical investigation follows a logical, multi-step process. Each subsequent step builds upon the validated results of the previous one, ensuring a coherent and reliable final dataset.

G cluster_0 Part 1: Structural & Vibrational Analysis cluster_1 Part 2: Electronic & Spectroscopic Properties cluster_2 Part 3: Drug Development Potential A Initial Structure Generation (2D to 3D) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D HOMO-LUMO & Reactivity Analysis C->D Validated Minimum Energy Structure G Molecular Docking Simulation C->G H ADMET Profile Prediction C->H E Molecular Electrostatic Potential (MEP) D->E F UV-Vis Spectra Simulation (TD-DFT) D->F

Caption: Overall computational workflow for the theoretical characterization.

Part 1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of this compound. All subsequent property calculations depend on the accuracy of this optimized geometry.

Protocol: Geometry Optimization
  • Initial Structure Creation: The 2D structure of this compound (CAS: 41018-86-4) is drawn using a molecular editor like ChemDraw or Avogadro. A preliminary 3D structure is generated using molecular mechanics force fields (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Input File Preparation: The 3D coordinates are used to create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is specified as a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Execution: The calculation is run, iteratively solving the Kohn-Sham equations and adjusting the nuclear positions to minimize the total energy of the molecule. The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

  • Output Analysis: The output file contains the final optimized coordinates, total electronic energy, and other calculated properties. This structure represents the molecule's most stable arrangement in the gaseous phase.

Protocol: Vibrational Frequency Analysis

To verify that the optimized structure is a true energy minimum and not a saddle point (a transition state), a vibrational frequency calculation must be performed on the optimized geometry.

  • Input File Preparation: Using the optimized coordinates from the previous step, a new input file is created. The calculation is specified as a frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)).

  • Execution & Verification: The calculation is executed. The key diagnostic is the nature of the calculated vibrational frequencies.

    • True Minimum: If all calculated frequencies are positive (real), the structure corresponds to a stable point on the potential energy surface.

    • Saddle Point: If one or more imaginary frequencies are found, the structure is a transition state, and the geometry must be re-optimized, typically by displacing the atoms along the imaginary frequency's normal mode.

  • Data Extraction: The results provide the predicted infrared (IR) and Raman vibrational modes, their frequencies, and intensities. This theoretical spectrum can be directly compared with experimental data for validation.

Part 2: Electronic Structure and Spectroscopic Characterization

With a validated ground-state structure, we can now probe the electronic properties that govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 1: Calculated Electronic Properties

Parameter Symbol Formula Predicted Value (a.u.) Significance
HOMO Energy EHOMO - (Calculated) Electron-donating ability
LUMO Energy ELUMO - (Calculated) Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO (Calculated) Chemical reactivity/stability
Ionization Potential IP -EHOMO (Calculated) Energy to remove an electron
Electron Affinity EA -ELUMO (Calculated) Energy released when adding an electron
Electronegativity χ -(EHOMO+ELUMO)/2 (Calculated) Electron-attracting tendency

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | (Calculated) | Resistance to charge transfer |

Note: Values are placeholders and would be populated by the actual DFT calculation output.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in a biological context.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on oxygen or nitrogen atoms. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

For this compound, the MEP map is expected to show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as primary sites for hydrogen bonding and electrostatic interactions.

Protocol: UV-Visible Spectrum Simulation

To predict the electronic absorption spectrum, we employ Time-Dependent DFT (TD-DFT), an extension of DFT that can describe excited states.

  • Input File Preparation: An input file is prepared using the optimized ground-state geometry. The calculation is specified as a TD-DFT calculation (e.g., TD(NStates=10)) at the B3LYP/6-311++G(d,p) level of theory. A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the spectrum in a specific solvent (e.g., ethanol or DMSO).

  • Execution: The calculation solves for the first few (e.g., 10) electronic excited states.

  • Data Analysis: The output provides the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in each electronic transition. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax) observed experimentally.

Part 3: Evaluation of Drug Development Potential

Theoretical calculations can provide a crucial first pass on the viability of a molecule as a drug candidate.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps to predict the binding affinity and mode of interaction.

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, nitroindole scaffolds have been investigated as binders of the c-Myc G-quadruplex, an important anticancer target.

Protocol: Molecular Docking
  • Receptor Preparation: A high-resolution crystal structure of a relevant biological target (e.g., c-Myc G-quadruplex, PDB ID: 1XAV) is downloaded from the Protein Data Bank. Using software like AutoDock Tools or Chimera, water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are calculated, and rotatable bonds are defined.

  • Grid Box Definition: A grid box is defined around the active site of the receptor. The size of the box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

  • Docking Execution: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to search for the best binding poses of the ligand within the receptor's active site. The algorithm generates multiple possible conformations and scores them based on a scoring function that estimates the binding free energy.

  • Results Analysis: The results are ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. This pose is then visualized to analyze the specific interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and the protein residues.

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Receptor Protein Structure (e.g., PDB ID) Grid Define Binding Site (Grid Box) Receptor->Grid Ligand Optimized Ligand Structure Ligand->Grid Dock Run Docking Algorithm (e.g., AutoDock) Grid->Dock Score Rank Poses by Binding Energy Dock->Score Visualize Analyze Ligand-Receptor Interactions Score->Visualize

Caption: A typical workflow for a molecular docking simulation.

ADMET Prediction

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties are critical for determining whether a drug candidate is likely to succeed in clinical trials. Numerous computational models, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties

Category Property Predicted Value Acceptable Range
Absorption HIA (Human Intestinal Absorption) (e.g., >90%) High (>80%)
Caco-2 Permeability (e.g., >0.9) High (>0.9)
Distribution BBB Permeability (e.g., Yes/No) Dependent on target
PPB (Plasma Protein Binding) (e.g., <90%) Low is often preferred
Metabolism CYP2D6 Inhibitor (e.g., No) No
CYP3A4 Inhibitor (e.g., No) No
Excretion Total Clearance (e.g., 0.5 log(ml/min/kg)) Varies
Toxicity AMES Toxicity (e.g., No) Non-mutagenic

| Physicochem. | Lipinski's Rule of Five | (e.g., 0 violations) | ≤ 1 violation |

Note: Values are placeholders and would be generated by ADMET prediction software.

Conclusion

This guide has outlined a comprehensive theoretical framework for the in silico characterization of this compound. By systematically applying DFT, TD-DFT, molecular docking, and ADMET prediction tools, a complete profile of the molecule's structural, electronic, spectroscopic, and potential pharmacodynamic/pharmacokinetic properties can be generated. This computational-first approach provides a robust, cost-effective method for prioritizing novel compounds in the early stages of drug discovery, enabling researchers to make more informed decisions before embarking on extensive experimental synthesis and testing. The methodologies described herein are grounded in well-established computational chemistry protocols and serve as a reliable blueprint for the investigation of other novel heterocyclic compounds.

A Researcher's Guide to the Commercial Sourcing of 2,3-Dimethyl-7-nitro-1H-indole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,3-Dimethyl-7-nitro-1H-indole (CAS No. 41018-86-4) is a substituted indole derivative of increasing interest within medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific functionalization of this molecule makes it a valuable building block. This technical guide serves as a comprehensive resource for researchers, chemists, and procurement specialists, providing a detailed overview of its commercial availability, a comparative analysis of suppliers, and critical insights into sourcing for research and development applications.

Chemical Identity and Physicochemical Properties

Before initiating any research, it is imperative to have a thorough understanding of the subject compound's fundamental properties. This compound is a distinct chemical entity with the molecular formula C₁₀H₁₀N₂O₂.[1][2][3] Its identity is standardized across suppliers and chemical databases by its CAS (Chemical Abstracts Service) number, 41018-86-4.[1][4][5]

A summary of its key properties is presented below:

PropertyValueSource(s)
CAS Number 41018-86-4[1][4][5]
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.20 g/mol [1][2]
IUPAC Name This compound[2][3]
MDL Number MFCD00022710[1][4][5]
Physical Form Solid[5]
Color Brown[5]
Melting Point 160-165 °C[5]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[5]

These properties, particularly the melting point and storage conditions, are critical for experimental design, ensuring the compound's stability and integrity. The nitroindole functional group is a key feature, often utilized in the synthesis of more complex molecules targeting various biological pathways.[6]

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers specializing in research and fine chemicals. The choice of supplier can significantly impact the quality, purity, and ultimately, the reproducibility of experimental results. Below is a comparative table of prominent vendors offering this compound.

SupplierProduct/Catalog No.PurityAvailable Quantities
Apollo Scientific MFCD0002271095%250mg
Oakwood Chemical 023379Not specified250mg
BLDpharm BD0043Not specified10g
Dana Bioscience BD0043-10gNot specified10g
ChemicalBook CB039381895%Varies by listed supplier
Matrix Fine Chemicals MM41018864Not specifiedNot specified

Note: Availability, packaging, and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.

Quality Control and Sourcing Strategy for Researchers

The causality behind selecting a chemical supplier extends beyond mere availability. For drug development professionals, the purity and documentation of a starting material are paramount.

Expertise in Sourcing:

  • Purity is Paramount: Most suppliers, such as Apollo Scientific, offer a standard purity of 95%.[4] For initial screening studies, this may be sufficient. However, for later-stage development, lead optimization, or structural biology, higher purity may be required. It is crucial to inquire about the availability of higher-purity batches or custom synthesis options.

  • Trust but Verify (The Certificate of Analysis): A Certificate of Analysis (CofA) is a non-negotiable document. It provides lot-specific data on purity (often determined by HPLC or NMR) and identity. Reputable suppliers like Oakwood Chemical provide access to this documentation.[1] Always request and review the CofA before using the compound in an experiment to validate its structure and purity.

  • Consistency Across Lots: For long-term projects, ensuring batch-to-batch consistency is critical. When a project advances, it is wise to purchase a larger quantity from a single lot to minimize variability in results.

The following diagram illustrates a robust workflow for qualifying a chemical supplier for critical research reagents.

Supplier_Qualification_Workflow cluster_Phase1 Phase 1: Identification cluster_Phase2 Phase 2: Verification cluster_Phase3 Phase 3: Validation & Procurement cluster_Phase4 Phase 4: Rejection A Identify Potential Suppliers via Databases (e.g., PubChem, ChemicalBook) B Shortlist Suppliers Based on Stated Purity & Availability A->B C Request & Review Certificate of Analysis (CofA) for a specific lot B->C Initial Inquiry D Verify Structure & Purity (NMR, HPLC, MS data) C->D Data Analysis E Procure Small 'Test' Quantity D->E Pass H Reject Supplier D->H Fail F In-House QC Validation (e.g., Confirm solubility, run 1H NMR) E->F G Approve Supplier & Procure Bulk Quantity F->G Pass F->H Fail HTS_Workflow A Source & QC This compound B Prepare Compound Library (Serial Dilutions in DMSO) A->B Solubilization C Primary Assay (e.g., Kinase Activity Assay) B->C Plate Stamping D Identify 'Hits' (Compounds showing >50% inhibition) C->D Data Analysis E Dose-Response Assay (Determine IC50 of Hits) D->E Hit Confirmation F Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) E->F Validation G Advance Hit to Lead Optimization F->G Decision Gate

References

The Nitro Group's Dichotomous Influence on Indole Ring Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a cornerstone in a multitude of natural products and pharmaceutical agents. The strategic introduction of a nitro group onto this privileged structure dramatically reshapes its electronic landscape, inducing a profound dichotomy in its chemical behavior. This in-depth technical guide dissects the multifaceted role of the nitro group in modulating the reactivity of the indole ring. We will explore the fundamental electronic effects that govern this transformation, delve into the altered landscape of electrophilic and nucleophilic substitutions, and showcase the synthetic utility of nitroindoles as versatile building blocks in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of nitroindole chemistry.

The Electronic Tug-of-War: How the Nitro Group Reshapes the Indole Ring

The indole ring is inherently electron-rich, a characteristic that dictates its typical reactivity as a nucleophile. However, the introduction of a nitro (–NO₂) group, a potent electron-withdrawing substituent, initiates an electronic tug-of-war that fundamentally alters this reactivity profile. This transformation is a direct consequence of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the indole ring through the sigma (σ) bonds, leading to a general deactivation of the ring towards electrophilic attack.

  • Resonance Effect (-M): The nitro group also exhibits a powerful electron-withdrawing resonance effect. The lone pair of electrons on the indole nitrogen can be delocalized into the benzene ring, but the nitro group can further pull this electron density towards itself through conjugation. This delocalization is particularly pronounced when the nitro group is positioned at C3, C5, or C7, creating resonance structures with a positive charge on the indole nitrogen and within the ring system.[1] This effect significantly reduces the electron density at the ortho and para positions relative to the nitro group.[2]

The interplay of these effects transforms the electron-rich indole into a significantly more electron-deficient system, a phenomenon that has profound implications for its chemical reactivity.[3][4]

Navigating the Shifting Tides of Reactivity: Electrophilic vs. Nucleophilic Substitution

The electronic perturbation caused by the nitro group dramatically influences the course of substitution reactions on the indole ring.

Taming the Beast: Electrophilic Aromatic Substitution

Unsubstituted indole readily undergoes electrophilic substitution, predominantly at the electron-rich C3 position.[5][6] The presence of a nitro group, however, deactivates the ring towards electrophiles.[2][3] The position of the nitro group dictates the regioselectivity of any subsequent electrophilic attack.

  • Nitro Group at C3: When the nitro group is at the C3 position, it strongly deactivates the entire ring. Electrophilic substitution, if it occurs, is directed to the benzene portion of the molecule, typically at the C5 or C6 positions. The pyrrole ring becomes significantly less reactive to electrophiles.

  • Nitro Group on the Benzene Ring (C4, C5, C6, C7): A nitro group on the carbocyclic ring deactivates the entire indole system but to a lesser extent on the pyrrole ring compared to a C3-nitro substituent. Electrophilic substitution will still preferentially occur at the C3 position, albeit at a much slower rate than in unsubstituted indole. If the C3 position is blocked, substitution may occur at C2.

The direct nitration of indole itself can be challenging, often leading to a mixture of products and requiring harsh conditions that can be incompatible with other functional groups.[7][8] Modern methods, however, offer milder and more regioselective routes to specific nitroindole isomers.[9][10]

A New Frontier: Nucleophilic Aromatic Substitution

While the electron-rich nature of the parent indole makes it a poor substrate for nucleophilic aromatic substitution (SNA), the presence of a strong electron-withdrawing nitro group dramatically alters this landscape.[3][11] The nitro group can stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNA reactions, thereby facilitating nucleophilic attack.

This activation is particularly effective when the nitro group is located on the benzene ring, activating the positions ortho and para to it for nucleophilic displacement of a suitable leaving group (e.g., a halide). For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with various nucleophiles at the C2 position.[12][13] Similarly, 3-nitro-1-(phenylsulfonyl)indole can undergo nucleophilic addition of organolithium reagents to yield 2-substituted-3-nitroindoles.[14]

One notable mechanism is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), where a nucleophile attacks the electron-deficient nitroaromatic ring, followed by oxidation to restore aromaticity. This has been demonstrated in the synthesis of substituted nitroindoles from the reaction of enolates with 3-nitroaniline.[15]

The Synthetic Versatility of Nitroindoles: A Gateway to Molecular Complexity

The unique reactivity profile of nitroindoles makes them invaluable intermediates in organic synthesis, providing access to a diverse range of functionalized indole and indoline derivatives.[4]

Dearomatization and Cycloaddition Reactions

The electron-deficient nature of the C2=C3 double bond in 3-nitroindoles transforms them into potent dienophiles and dipolarophiles in cycloaddition reactions.[16][17] This reactivity allows for the construction of complex, polycyclic scaffolds. For example, 3-nitroindoles can participate in [3+2] cycloaddition reactions with nitrones to form isoxazolidine-fused indolines.[18][19] These dearomatization strategies are powerful tools for creating highly functionalized, three-dimensional molecules.[20]

Reduction of the Nitro Group: A Strategic Reversal of Reactivity

The nitro group can be readily reduced to an amino group (–NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂).[21][22] This transformation is of immense strategic importance as it completely reverses the electronic character of the substituent. The resulting amino group is a strong electron-donating group, which activates the indole ring towards electrophilic substitution and can participate in a wide range of further chemical transformations.[23] This "umpolung" of reactivity allows for a two-stage functionalization of the indole ring, first leveraging the electron-withdrawing nature of the nitro group and then the electron-donating properties of the amino group.

The selective reduction of the nitro group in the presence of other reducible functional groups can be achieved by careful selection of the reducing agent and reaction conditions.[24][25] For example, sodium sulfide can sometimes selectively reduce one nitro group in the presence of another.[22]

Experimental Protocols

Synthesis of 3-Nitroindole via Electrophilic Nitration

A modern and milder approach to the synthesis of 3-nitroindoles involves the use of trifluoroacetyl nitrate generated in situ.[7][10]

Materials:

  • Indole

  • Ammonium tetramethylnitrate

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride (1.2 eq) to a suspension of ammonium tetramethylnitrate (1.1 eq) in anhydrous DCM at 0 °C. Stir the mixture for 15-20 minutes.

  • Slowly add the freshly prepared trifluoroacetyl nitrate solution to the indole solution at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 3-nitroindole.

Reduction of 3-Nitroindole to 3-Aminoindole

Catalytic hydrogenation is a common and efficient method for the reduction of nitroindoles.[22]

Materials:

  • 3-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-nitroindole (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain 3-aminoindole. The product may be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Spectroscopic Data for Nitroindole Isomers

IsomerPeak Absorption (λmax, nm) in 2-propanolReference
3-Nitroindole349[26][27]
4-NitroindoleExtends furthest into the visible range[26][27]
5-Nitroindole322[26][27]
6-NitroindoleTwo maxima in the 300-400 nm range[26][27]

Visualizations

Diagram 1: Electronic Effects of the Nitro Group on the Indole Ring

G Electronic Effects of Nitro Group on Indole cluster_effects Electronic Effects Indole Indole (Electron-Rich) Nitroindole Nitroindole (Electron-Deficient) Indole->Nitroindole Introduction of -NO2 Nitro_Group Nitro Group (-NO2) (Electron-Withdrawing) Nitro_Group->Nitroindole Inductive Inductive Effect (-I) Nitro_Group->Inductive Resonance Resonance Effect (-M) Nitro_Group->Resonance Inductive->Nitroindole Deactivation Resonance->Nitroindole Deactivation

Caption: The nitro group deactivates the indole ring through inductive and resonance effects.

Diagram 2: Reactivity Shift in Nitroindoles

G Reactivity Shift in Nitroindoles Indole Indole Electrophilic_Attack Electrophilic Substitution Indole->Electrophilic_Attack Favored Nucleophilic_Attack Nucleophilic Substitution Indole->Nucleophilic_Attack Disfavored Nitroindole Nitroindole Nitroindole->Electrophilic_Attack Disfavored Nitroindole->Nucleophilic_Attack Favored

Caption: The nitro group shifts indole reactivity from favoring electrophilic to nucleophilic substitution.

Diagram 3: Synthetic Utility of Nitroindoles Workflow

G Synthetic Utility of Nitroindoles Indole Indole Nitration Nitration Indole->Nitration Nitroindole Nitroindole Nitration->Nitroindole Cycloaddition [3+2] Cycloaddition Nitroindole->Cycloaddition Reduction Reduction of -NO2 Nitroindole->Reduction Polycyclic_Scaffolds Polycyclic Scaffolds Cycloaddition->Polycyclic_Scaffolds Aminoindole Aminoindole Reduction->Aminoindole Further_Functionalization Further Functionalization Aminoindole->Further_Functionalization

Caption: Synthetic workflow demonstrating the versatility of nitroindoles as chemical intermediates.

Conclusion

The introduction of a nitro group onto the indole ring is a powerful strategy for modulating its reactivity and unlocking new avenues for chemical synthesis. By understanding the fundamental electronic principles at play, researchers can harness the dichotomous nature of nitroindoles, utilizing their electron-deficient character to facilitate reactions such as nucleophilic substitution and cycloadditions, and then strategically reversing this reactivity through reduction to the electron-donating amino group. This versatility cements the role of nitroindoles as indispensable building blocks in the ongoing quest for novel therapeutic agents and complex molecular architectures.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,3-Dimethyl-7-nitro-1H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-7-nitro-1H-indole from 2-nitrophenylhydrazine and butan-2-one (methyl ethyl ketone). The protocol is based on the robust and versatile Fischer indole synthesis, a classic acid-catalyzed reaction that remains a cornerstone for constructing the indole scaffold.[1][2] This guide details the underlying reaction mechanism, offers a validated step-by-step experimental protocol, discusses critical process parameters, and provides essential safety and characterization data. The indole nucleus is a prevalent substructure in a vast array of pharmaceuticals and natural products, making this synthesis a valuable tool for medicinal chemistry and drug discovery programs.[3] The presence of the nitro group at the 7-position provides a synthetic handle for further functionalization, enhancing the utility of the target molecule as a building block.

Introduction & Scientific Rationale

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] Its enduring importance is demonstrated by its continued use in the synthesis of complex molecules, including antimigraine drugs of the triptan class.[4][6]

The synthesis of this compound proceeds via the reaction of 2-nitrophenylhydrazine with butan-2-one. The choice of an unsymmetrical ketone like butan-2-one necessitates careful consideration of regioselectivity. However, the steric hindrance and electronic effects typically favor the formation of the 2,3-dimethyl substituted indole. The electron-withdrawing nitro group on the phenylhydrazine ring can make the cyclization step more challenging compared to electron-donating or unsubstituted analogs, often requiring stronger acidic conditions or higher temperatures to achieve good conversion.[1][6]

This protocol utilizes a one-pot procedure with a strong acid catalyst to drive the reaction to completion.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Fischer Indole Synthesis of this compound

2-Nitrophenylhydrazine + Butan-2-one → this compound

The reaction mechanism is a well-studied, multi-step process:[4][6][7]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2-nitrophenylhydrazine and butan-2-one to form the corresponding 2-nitrophenylhydrazone.[7]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine'), which is a crucial step to enable the subsequent rearrangement.[4][7]

  • [8][8]-Sigmatropic Rearrangement: After protonation, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement (akin to a Cope rearrangement), which is the key C-C bond-forming step.[4][9] This step breaks the aromaticity of the benzene ring temporarily.

  • Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal amine forms a five-membered ring aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[4][7]

Detailed Experimental Protocol

This protocol describes a one-pot synthesis and purification for laboratory-scale preparation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightRequired Grade/Purity
2-Nitrophenylhydrazine3034-19-3153.14 g/mol 97% (often stabilized with water)
Butan-2-one (MEK)78-93-372.11 g/mol ACS Reagent Grade, ≥99%
Polyphosphoric Acid (PPA)8017-16-1N/A115% H₃PO₄ basis
Ethyl Acetate141-78-688.11 g/mol ACS Reagent Grade, ≥99.5%
Hexanes110-54-386.18 g/mol ACS Reagent Grade, ≥98.5%
Saturated Sodium Bicarbonate144-55-884.01 g/mol Aqueous Solution
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Granular, Laboratory Grade
Silica Gel7631-86-960.08 g/mol 60 Å, 230-400 mesh
Safety Precautions & Hazard Analysis
  • 2-Nitrophenylhydrazine: This compound is a flammable solid, harmful if swallowed, and causes skin and serious eye irritation.[10] It is often supplied wetted with water for stability.[11] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

  • Polyphosphoric Acid (PPA): PPA is highly corrosive. The reaction of PPA with water is exothermic. Handle with extreme care in a fume hood.

  • Butan-2-one & Solvents: Ethyl acetate and hexanes are flammable liquids. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenylhydrazine (1.0 eq, 3.06 g, 20.0 mmol). Note: If your starting material is stabilized with water, adjust the mass accordingly.

  • Reagent Addition: Add butan-2-one (1.2 eq, 2.1 mL, 24.0 mmol) to the flask.

  • Catalyst Addition: Carefully and slowly add polyphosphoric acid (approx. 30 g) to the flask with vigorous stirring. The mixture will become thick and generate some heat.

  • Indolization (Cyclization): Heat the reaction mixture to 90-100°C using an oil bath. Maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting hydrazone should be consumed, and a new, lower Rf spot corresponding to the indole product should appear.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), remove the oil bath and allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a 500 mL beaker with stirring.

  • Work-up - Neutralization: The resulting slurry will be strongly acidic. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 7-8. A solid precipitate of the crude product should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification
  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Elution: Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes).

  • Fraction Collection: Collect the fractions containing the desired product (monitor by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light yellow powder.[12]

Experimental Workflow & Data Summary

Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to the final purified product.

G cluster_setup Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Combine 2-Nitrophenylhydrazine & Butan-2-one catalyst 2. Add Polyphosphoric Acid (PPA) reagents->catalyst reaction 3. Heat at 90-100°C for 2-3h (Monitor by TLC) catalyst->reaction quench 4. Cool & Quench on Ice reaction->quench neutralize 5. Neutralize with Sat. NaHCO₃ quench->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Silica Gel Column Chromatography (Hexanes/EtOAc) dry->chromatography final_product 9. Isolate Pure Product chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Data Summary Table
ParameterValueRationale / Comment
Reactants 2-Nitrophenylhydrazine, Butan-2-oneStarting materials for the Fischer synthesis.
Stoichiometry 1.0 eq : 1.2 eqA slight excess of the ketone ensures full consumption of the hydrazine.
Catalyst Polyphosphoric Acid (PPA)Strong Brønsted acid catalyst and solvent.[4] Effective for deactivated systems.
Temperature 90-100 °CProvides sufficient thermal energy for the[8][8]-sigmatropic rearrangement.[13]
Reaction Time 2-3 hoursTypical duration; should be confirmed by TLC monitoring.
Expected Product This compoundC₁₀H₁₀N₂O₂ (MW: 190.20 g/mol ).[14][15]
Appearance Light yellow powder[12]Typical appearance of nitroindole derivatives.
Melting Point 160-165 °C[12]Literature value for product characterization.
Expected Yield 60-75%Yields can vary based on reaction scale and purification efficiency.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the dimethyl and aromatic protons.

  • ¹³C NMR: To verify the number and types of carbon atoms.

  • FT-IR: To identify functional groups, particularly the N-H stretch of the indole and the characteristic stretches of the nitro group (NO₂).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 190.20).[14]

  • Melting Point: To compare with the literature value (160-165 °C) as a measure of purity.[12]

Troubleshooting & Expert Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficiently acidic conditions; low temperature; deactivated starting material.Ensure PPA is of good quality. Increase reaction temperature to 110°C or prolong reaction time. Consider a stronger Lewis acid catalyst like ZnCl₂.[7]
Formation of Dark Tar Reaction temperature is too high or reaction time is too long, leading to polymerization/decomposition.Reduce reaction temperature. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficult Purification Presence of regioisomers or side-products.The use of an unsymmetrical ketone can sometimes lead to isomers.[7] Optimize chromatography with a slow gradient and careful fraction selection.
Low Yield after Work-up Product is partially soluble in the aqueous layer; incomplete extraction.Ensure complete neutralization. Perform more extractions (e.g., 5 x 40 mL) with ethyl acetate to maximize recovery.

References

Fischer indole synthesis protocol for 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 2,3-Dimethyl-7-nitro-1H-indole via Fischer Indolization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and materials science. The methodology is centered on the classic Fischer indole synthesis, a robust and versatile reaction for constructing the indole nucleus.[1][2][3] This document offers a step-by-step experimental procedure, a detailed exploration of the reaction mechanism, and critical insights into the rationale behind experimental choices, targeting researchers and professionals in organic synthesis and drug development.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the preparation of indole derivatives.[2][4] The reaction facilitates the cyclization of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core, a privileged scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[5][6]

The target molecule, this compound, incorporates a nitro group at the 7-position, which can serve as a synthetic handle for further functionalization or modulate the electronic properties of the indole ring. This guide details its preparation from (2-nitrophenyl)hydrazine and butan-2-one, providing a reliable pathway for accessing this and structurally related compounds.

The Underlying Chemistry: Mechanism of Action

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions. Understanding this mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The process involves the following key transformations:

  • Hydrazone Formation: The reaction initiates with the condensation of (2-nitrophenyl)hydrazine with butan-2-one to form the corresponding (2-nitrophenyl)hydrazone. This step is often performed in situ or as a separate preliminary reaction.[5]

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer ('ene-hydrazine'). This step is crucial as it sets up the molecule for the key rearrangement.[2][7]

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[5][8] This is typically the rate-determining step, requiring thermal energy to overcome the activation barrier. It results in the cleavage of the weak N-N bond and the formation of a new C-C bond.

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-type nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[2]

  • Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring system.[2][7]

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination A 2-Nitrophenylhydrazine + Butan-2-one B (2-Nitrophenyl)hydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization (H⁺) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Aromatization & Intramolecular Cyclization F This compound E->F Elimination of NH₃ (H⁺)

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from (2-nitrophenyl)hydrazine hydrochloride and butan-2-one. The reaction is performed as a one-pot procedure.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
(2-Nitrophenyl)hydrazine HClC₆H₈ClN₃O₂189.605.00 g26.37Starting Material
Butan-2-one (MEK)C₄H₈O72.112.85 g (3.56 mL)39.56Starting Material
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)-~30 g-Catalyst/Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-Neutralizing Agent
Brine (Saturated NaCl)NaCl58.44As needed-Washing Agent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08As needed-Stationary Phase
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add polyphosphoric acid (~30 g). Begin stirring and heat the PPA to 80°C.

  • Addition of Reactants: In a separate beaker, mix (2-nitrophenyl)hydrazine hydrochloride (5.00 g, 26.37 mmol) and butan-2-one (3.56 mL, 39.56 mmol). Carefully and portion-wise, add this mixture to the hot, stirring PPA over 10-15 minutes. The reaction is exothermic, and the internal temperature may rise. Maintain the temperature between 90-100°C.

  • Indolization Reaction: After the addition is complete, continue to heat the reaction mixture at 100°C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:4 mixture of ethyl acetate:hexanes. The starting hydrazone should be consumed, and a new, lower Rf spot corresponding to the indole product should appear.

  • Work-up and Quenching: Allow the reaction mixture to cool to approximately 60°C. Carefully pour the viscous mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a crystalline solid.

Experimental Workflow Visualization

Workflow start Start: Reagents setup 1. Combine PPA, Hydrazine, & Ketone in Flask start->setup react 2. Heat to 100°C for 1 hour (Indolization) setup->react quench 3. Cool and Quench on Ice react->quench extract 4. Neutralize (NaHCO₃) & Extract (Ethyl Acetate) quench->extract wash 5. Wash with H₂O & Brine extract->wash dry 6. Dry (MgSO₄) & Concentrate wash->dry purify 7. Purify via Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: Overall experimental workflow for the synthesis of this compound.

Field-Proven Insights & Justification

  • Choice of Acid Catalyst: The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids, such as HCl, H₂SO₄, ZnCl₂, and BF₃.[2][4][8] Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and the reaction solvent, providing a highly acidic medium that efficiently promotes the necessary protonation and rearrangement steps while maintaining a high reaction concentration.

  • Reaction Temperature: The[2][2]-sigmatropic rearrangement step has a significant activation energy barrier.[4] Heating the reaction to 100°C provides the necessary thermal energy to drive this key bond-forming step forward at a practical rate. Temperatures that are too high can lead to decomposition and tar formation, a common issue with electron-rich indole systems.[9]

  • Use of Unsymmetrical Ketone: Butan-2-one is an unsymmetrical ketone. In theory, its reaction with (2-nitrophenyl)hydrazine could lead to two different enamine tautomers, potentially resulting in two isomeric indole products. However, the cyclization generally favors the formation of the more substituted enamine, leading predominantly to the 2,3-disubstituted indole. The choice of acid catalyst and temperature can influence this regioselectivity.[10][11]

  • Safety Considerations: (2-Nitrophenyl)hydrazine is a toxic substance and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and hygroscopic. The quenching step is highly exothermic and should be performed cautiously by adding the hot acid mixture to ice, not the other way around.

Conclusion

The Fischer indole synthesis provides a direct and efficient route to this compound. The protocol described herein, utilizing polyphosphoric acid, is a robust method that can be readily implemented in a standard organic synthesis laboratory. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can effectively apply and adapt this synthesis for the creation of a diverse array of substituted indoles for various scientific applications.

References

Revolutionizing Indole Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Application in Pharmaceutical and Materials Science Research

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Traditional methods for the synthesis and functionalization of indoles, however, are often hampered by long reaction times, harsh conditions, and modest yields.[2] This guide details the application of microwave-assisted organic synthesis (MAOS) to overcome these limitations, offering a rapid, efficient, and environmentally conscious approach to preparing functionalized 2-methyl-1H-indoles.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, leveraging the direct interaction of microwave radiation with polar molecules to achieve rapid and uniform heating.[3][4][5] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[3][6][7] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[7][8]

The Power of Microwave Heating: Understanding the "Why"

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave energy couples directly with polar molecules and ions within the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[4][5][8]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their electrophoretic migration under the influence of the oscillating electric field. Collisions resulting from this movement generate heat.[8][9]

This direct and volumetric heating results in a rapid temperature increase throughout the reaction medium, eliminating the "hot wall" effect seen in conventional heating and minimizing the formation of side products.[3][6] The instantaneous and localized superheating provides the necessary activation energy for reactions to proceed at significantly faster rates.[5][9]

Visualizing the Microwave Advantage: A Comparative Workflow

The following diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to traditional methods.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis Conventional Setup Reaction Setup (Flask, Reflux Condenser) Prolonged Heating (hours) Heating Mantel / Oil Bath (Hours) Conventional Setup->Prolonged Heating (hours) Workup & Purification Workup & Purification Prolonged Heating (hours)->Workup & Purification Rapid Heating (minutes) Microwave Irradiation (Minutes) Microwave Reactor Setup Reaction Setup (Sealed Microwave Vial) Microwave Reactor Setup->Rapid Heating (minutes) Rapid Heating (minutes)->Workup & Purification

Caption: Comparative workflow of conventional vs. microwave synthesis.

Protocols for the Microwave-Assisted Synthesis of Functionalized 2-Methyl-1H-Indoles

This section provides detailed, step-by-step protocols for two robust methods for synthesizing functionalized 2-methyl-1H-indoles: the Fischer Indole Synthesis and a Palladium-Catalyzed Heterocyclization.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone.[10] Microwave irradiation dramatically accelerates this acid-catalyzed rearrangement.[2]

Reaction Scheme:

Phenylhydrazine + Propiophenone → 2-Methyl-3-phenyl-1H-indole

Materials:

  • Phenylhydrazine (1.0 mmol, 108 mg)

  • Propiophenone (1.0 mmol, 134 mg)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 1:10 w/w, 2 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[11]

  • Carefully add Eaton's Reagent (2 mL) to the vial.[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.[11]

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[11]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-methyl-3-phenyl-1H-indole.

Comparative Data:

MethodCatalyst/ReagentTemperature (°C)TimeYield (%)
ConventionalAcetic AcidReflux8 hours75
Microwave Eaton's Reagent 170 10 min 92

Data sourced from a seminal study on microwave-assisted Fischer indolization.[2]

G Start Phenylhydrazine + Propiophenone Add_Reagent Add Eaton's Reagent Start->Add_Reagent Microwave Microwave Irradiation (170°C, 10 min) Add_Reagent->Microwave Quench Quench with Ice Microwave->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Chromatography Extract->Purify End 2-Methyl-3-phenyl-1H-indole Purify->End

Caption: Experimental workflow for Fischer Indole Synthesis.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylates

This modern approach utilizes a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce highly functionalized indoles with excellent regioselectivity.[12] Microwave heating significantly reduces reaction times and improves yields compared to conventional heating.[12]

Reaction Scheme:

Methyl (Z)-3-(phenylamino)but-2-enoate → Methyl 2-methyl-1H-indole-3-carboxylate

Materials:

  • Methyl (Z)-3-(phenylamino)but-2-enoate (0.16 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 0.16 mmol)

  • Potassium carbonate (K₂CO₃, 0.4 mmol)

  • Dimethylformamide (DMF, 2 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-(phenylamino)but-2-enoate (0.16 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol).[13]

  • Add DMF (2 mL) to the vial and seal it.[13]

  • Place the vial in the microwave reactor and irradiate the mixture at 60 °C for 3 hours with stirring.[11][12]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[11]

  • The crude product can be purified by flash chromatography (n-hexane/EtOAc, 7:3) to yield the pure methyl 2-methyl-1H-indole-3-carboxylate.[14]

Comparative Data:

MethodTemperature (°C)TimeYield (%)
Conventional8016 hours89
Microwave 60 3 hours 94

Data sourced from a study on the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.[12]

G Start N-aryl enamine + Pd(OAc)2 + Cu(OAc)2 + K2CO3 Add_Solvent Add DMF Start->Add_Solvent Microwave Microwave Irradiation (60°C, 3 h) Add_Solvent->Microwave Dilute Dilute with Water Microwave->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Purify Purify by Chromatography Extract->Purify End 2-Methyl-1H-indole-3-carboxylate Purify->End

Caption: Workflow for Pd-Catalyzed Indole Synthesis.

Characterization and Purity Assessment

The synthesized 2-methyl-1H-indole derivatives should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[15]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed.[16]

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds.[12]

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.[12]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating methods for the preparation of functionalized 2-methyl-1H-indoles. The protocols outlined in this guide demonstrate the significant advantages of MAOS, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By adopting these methodologies, researchers and drug development professionals can accelerate their discovery and development pipelines for novel indole-based compounds.

References

Application Notes & Protocols: A Guide to the Characterization of 2,3-Dimethyl-7-nitro-1H-indole as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting Neuronal Nitric Oxide Synthase

Neuronal nitric oxide synthase (nNOS), or NOS-I, is a critical enzyme in the central nervous system responsible for synthesizing nitric oxide (NO), a pleiotropic signaling molecule.[1][2] Under physiological conditions, nNOS-derived NO is essential for neurotransmission, synaptic plasticity, and memory formation.[1][3] However, the dysregulated overproduction of NO by nNOS is a key pathological event in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke.[1][3][4] The excessive NO reacts with superoxide radicals to form peroxynitrite, a potent oxidant that leads to nitrosative stress, protein misfolding, mitochondrial dysfunction, and ultimately, neuronal cell death.[5]

This pathological role makes the selective inhibition of nNOS a highly attractive therapeutic strategy. The goal is to quell the excessive, damaging production of NO while preserving the essential physiological functions of other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS).[6] Indole-based compounds have emerged as a promising class of nNOS inhibitors. This guide provides a comprehensive framework for researchers to characterize the inhibitory potential of novel compounds, specifically using 2,3-Dimethyl-7-nitro-1H-indole as a focal point.

A Note on Methodology: While this document is centered on this compound, its activity as an nNOS inhibitor is not yet extensively documented in peer-reviewed literature. Therefore, to provide robust, field-proven protocols, this guide will use the well-characterized and structurally related nNOS inhibitor, 7-Nitroindazole (7-NI) , as a reference compound for validating the described assays.[7][8][9] The methodologies herein are designed to be broadly applicable for the rigorous evaluation of any novel potential nNOS inhibitor.

Section 1: Compound Profile & Physicochemical Properties

Before biological evaluation, understanding the fundamental properties of the test compound is essential. This compound is a small molecule with the following characteristics.

PropertyValueSource
IUPAC Name This compound[10][11]
CAS Number 41018-86-4[10][12][13]
Molecular Formula C₁₀H₁₀N₂O₂[10][12]
Molecular Weight 190.20 g/mol [10][12]
Appearance Orange to dark brown powder or needles[13]
Melting Point 160-165 °C[12]
Solubility Negligible in water; Soluble in organic solvents like DMSO.[10][12]

Section 2: The nNOS Activation and NO Synthesis Pathway

nNOS is a Ca²⁺/calmodulin-dependent enzyme. In neurons, stimulation of N-methyl-D-aspartate receptors (NMDARs) leads to an influx of calcium ions (Ca²⁺).[3] This Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex then binds to and activates nNOS. The activated enzyme catalyzes a five-electron oxidation of L-arginine, utilizing NADPH and molecular oxygen as co-substrates, to produce L-citrulline and nitric oxide (NO).[14]

nNOS_Pathway cluster_neuron Neuron NMDAR NMDAR Activation (e.g., by Glutamate) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Stimulates CaM Calmodulin (CaM) Ca_Influx->CaM Binds to CaM_Active Ca²⁺/CaM Complex CaM->CaM_Active nNOS_inactive nNOS (Inactive) CaM_Active->nNOS_inactive Binds & Activates nNOS_active nNOS (Active) nNOS_inactive->nNOS_active NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline Catalyzes L_Arg L-Arginine + O₂ L_Arg->nNOS_active Inhibitor This compound (Test Inhibitor) Inhibitor->nNOS_active Inhibits

Caption: The nNOS activation cascade within a neuron.

Section 3: In Vitro Characterization of nNOS Inhibition

The first step in characterizing a novel inhibitor is to determine its direct effect on the purified enzyme. This allows for the calculation of key potency metrics like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.1: Recombinant nNOS Inhibition Assay (Griess Reagent Method)

This protocol measures the accumulation of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[15][16][17] The Griess reaction is a simple and robust colorimetric method perfect for high-throughput screening.[18]

Causality and Rationale:

  • Recombinant Enzyme: Using purified nNOS ensures that the inhibitory effect is a direct interaction with the target, free from cellular complexities.

  • Cofactors (NADPH, H₄B, CaM): These are essential for nNOS activity. Their inclusion at saturating concentrations ensures the enzyme is operating optimally, making inhibition the rate-limiting factor.[19]

  • Griess Reagent: This provides a reliable and sensitive colorimetric readout directly proportional to NO production. The two-step diazotization reaction creates a stable azo dye product that absorbs strongly at 540 nm.[18]

Materials:

  • Purified recombinant nNOS enzyme

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calcium Chloride (CaCl₂)

  • Calmodulin (CaM)

  • Tetrahydrobiopterin (H₄B)

  • This compound (and/or 7-NI control), dissolved in DMSO

  • Griess Reagent A (e.g., Sulfanilamide in acid)

  • Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Step-by-Step Methodology:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite (e.g., 100 µM down to 0 µM) in Assay Buffer. This is critical for converting absorbance values to nitrite concentrations.

  • Prepare Reaction Mix: In a microfuge tube on ice, prepare a master reaction mix containing Assay Buffer, L-Arginine, NADPH, CaCl₂, CaM, and H₄B at 2x the final desired concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and the control inhibitor (7-NI) in Assay Buffer. Include a "vehicle control" well containing only DMSO at the same final concentration as the inhibitor wells.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate nitrite standards to designated wells.

    • Add 50 µL of Assay Buffer to "blank" wells.

    • Add 40 µL of the serial inhibitor dilutions (or vehicle) to the experimental wells.

    • Add 10 µL of diluted nNOS enzyme to all experimental and vehicle wells. Do not add enzyme to standard or blank wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the 2x Reaction Mix to all experimental, vehicle, and blank wells. The final volume should be 100 µL.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Develop Color:

    • Add 50 µL of Griess Reagent A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Read Plate: Measure the absorbance at 540 nm on a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Use the standard curve to calculate the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Standards 1. Prepare Nitrite Standards Plate 4. Add Reagents & nNOS to Plate Standards->Plate Inhibitor 2. Prepare Inhibitor Serial Dilutions Inhibitor->Plate ReactionMix 3. Prepare 2x Reaction Mix Initiate 6. Initiate with Reaction Mix ReactionMix->Initiate PreIncubate 5. Pre-incubate (15 min, 37°C) Plate->PreIncubate PreIncubate->Initiate Incubate 7. Incubate (60 min, 37°C) Initiate->Incubate Griess 8. Add Griess Reagents A & B Incubate->Griess Read 9. Read Absorbance (540 nm) Griess->Read Analyze 10. Calculate IC₅₀ Value Read->Analyze Cell_Assay_Workflow Seed 1. Seed HEK293T/nNOS Cells in Plate Grow 2. Grow to 80-90% Confluency Seed->Grow Treat 3. Treat with Inhibitor or Vehicle (1-2 hr) Grow->Treat Stimulate 4. Stimulate with Ca²⁺ Ionophore Treat->Stimulate Incubate 5. Incubate (6-8 hr) Stimulate->Incubate Collect 6. Collect Culture Medium Incubate->Collect Griess 7. Perform Griess Assay on Medium Collect->Griess Analyze 8. Calculate Cellular IC₅₀ Value Griess->Analyze

References

The Versatile 7-Nitroindole Scaffold: A Strategic Tool in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The 7-nitroindole core has emerged as a privileged heterocyclic structure in medicinal chemistry, providing a versatile foundation for the development of novel therapeutics targeting various hallmarks of cancer. The strong electron-withdrawing nature of the nitro group at the 7-position profoundly influences the electronic properties of the indole ring system. This unique characteristic modulates the molecule's reactivity and its interactions with biological targets, making 7-nitroindole derivatives a compelling class of compounds for cancer research and drug development.

This technical guide offers an in-depth exploration of the applications of 7-nitroindole derivatives in oncology. We will delve into their diverse mechanisms of action, supported by quantitative data, and provide detailed, field-proven protocols for their investigation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize these compounds in their quest for new anticancer agents.

Mechanisms of Action of 7-Nitroindole Derivatives in Cancer

7-Nitroindole derivatives exert their anticancer effects through a variety of mechanisms, reflecting the scaffold's adaptability for targeting different cellular vulnerabilities. These include the inhibition of key enzymes involved in cell signaling and survival, the modulation of oncogene expression, and serving as a crucial precursor for potent antitumor agents.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a signaling molecule with a dual role in cancer; at low concentrations, it can promote tumor growth, while at high concentrations, it can be cytotoxic.[1] The production of NO is catalyzed by nitric oxide synthases (NOS), of which there are three isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[2] Overexpression of nNOS has been implicated in the pathology of several cancers.[3] 7-Nitroindole and its derivatives are well-established as potent and selective inhibitors of nNOS.[4] By competing with the substrate L-arginine at the enzyme's active site, these compounds block the production of NO, thereby mitigating its pro-tumoral effects.[4]

Signaling Pathway: nNOS-Mediated Signaling and its Inhibition

nNOS_pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Activity cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor Activation Calcium_Influx Increased Intracellular Ca2+ NMDA_Receptor->Calcium_Influx Calmodulin Ca2+/Calmodulin Complex Formation Calcium_Influx->Calmodulin nNOS nNOS Calmodulin->nNOS Activates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production L_Arginine L-Arginine L_Arginine->nNOS Substrate Reactive_Species Reactive Nitrogen Species (e.g., Peroxynitrite) NO_Production->Reactive_Species Cell_Signaling Modulation of Signaling Pathways (e.g., Wnt/β-catenin, ERK) NO_Production->Cell_Signaling Tumor_Promotion Tumor Promotion (Angiogenesis, Metastasis) Cell_Signaling->Tumor_Promotion 7_Nitroindole 7-Nitroindole Derivatives 7_Nitroindole->nNOS Inhibits

Caption: Inhibition of the nNOS signaling pathway by 7-nitroindole derivatives.

Stabilization of c-Myc G-Quadruplex DNA

The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in a majority of human cancers.[4] Its promoter region contains guanine-rich sequences that can form non-canonical DNA structures called G-quadruplexes (G4s). The formation and stabilization of these G4 structures can inhibit the transcription of the c-Myc gene.[5] Certain 7-nitroindole derivatives have been shown to bind to and stabilize the G-quadruplex in the c-Myc promoter, leading to the downregulation of c-Myc protein expression. This subsequently disrupts the cell cycle and can induce apoptosis.[6]

Signaling Pathway: c-Myc Downregulation via G-Quadruplex Stabilization

cMyc_pathway cluster_gene c-Myc Gene Regulation cluster_protein Protein Expression & Cellular Effects cMyc_Promoter c-Myc Promoter (G-rich sequence) G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex Forms Transcription c-Myc Transcription G_Quadruplex->Transcription Inhibits cMyc_Protein c-Myc Protein Expression Transcription->cMyc_Protein 7_Nitroindole_Deriv 7-Nitroindole Derivative 7_Nitroindole_Deriv->G_Quadruplex Binds & Stabilizes Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis cMyc_Protein->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Mechanism of c-Myc downregulation by 7-nitroindole derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[4] Dysregulation of this pathway is a common event in many types of cancer.[7] Indole derivatives, including those with a nitro substitution, have been demonstrated to modulate this pathway.[4][8] By inhibiting key kinases within this cascade, 7-nitroindole-based compounds can lead to cell cycle arrest and the induction of apoptosis.[4]

Precursor for Antitumor Sulfonamides (e.g., Indisulam)

7-Nitroindole is a key starting material for the synthesis of 7-aminoindole, a crucial intermediate in the production of a class of potent antitumor sulfonamides.[9] A prominent example is Indisulam (E7070), which has been evaluated in clinical trials.[9] Indisulam exhibits a unique mechanism of action, acting as a "molecular glue" to promote the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex.[9] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, ultimately causing cell cycle arrest in the G1 phase.[9]

Signaling Pathway: Mechanism of Action of Indisulam

Indisulam_pathway Indisulam Indisulam (derived from 7-Nitroindole) Complex Ternary Complex (RBM39-Indisulam-DCAF15) Indisulam->Complex RBM39 RBM39 (RNA-binding protein) RBM39->Complex DCAF15 DCAF15 E3 Ubiquitin Ligase DCAF15->Complex Ubiquitination RBM39 Ubiquitination Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Cycle_Arrest G1 Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Leads to

Caption: "Molecular glue" mechanism of Indisulam, derived from 7-nitroindole.

Quantitative Data: Anticancer Activity of Nitroindole Derivatives

The following tables summarize the in vitro efficacy of representative nitroindole derivatives against various cancer cell lines. This data provides a quantitative measure of their cytotoxic potential and target engagement.

Table 1: Cytotoxicity of Substituted Nitroindole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindolec-Myc G-quadruplex binderHeLa5.08 ± 0.91[4][5]
Substituted 7-nitroindole-2-carboxylic acidFructose-1,6-bisphosphatase inhibitorVariousVaries[4]
7NI-Akt-17-Nitroindole mutantAKT1(S473D)0.0109[10]
5NI-Pyr-75-Nitroindole-pyrrolidine conjugateHeLa5.89 ± 0.73[5][10]

Note: Data for 5-nitroindole derivatives are included to provide insights into the potential of related nitroindole scaffolds.

Table 2: Antitumor Activity of 7-Indolyl Sulfonamides (Derived from 7-Nitroindole)

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Indisulam (E7070)Various solid tumorsVariesG1 cell cycle arrest, RBM39 degradation[9]
J30 (Indoline-sulfonamide)VariousVariesMicrotubule disruption, G2/M arrest[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer properties of 7-nitroindole derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a 7-nitroindole derivative that inhibits the metabolic activity of cancer cells by 50% (IC50), providing a measure of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 7-nitroindole test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the 7-nitroindole test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a 7-nitroindole derivative on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of stained cells with a flow cytometer, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Materials:

  • Cancer cell line of interest

  • 7-nitroindole test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 concentration (or other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.[4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Collect all cells in a centrifuge tube.[11]

  • Washing: Wash the cells once with cold PBS and centrifuge at a low speed.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a 7-nitroindole derivative.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Cancer cell line of interest

  • 7-nitroindole test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 7-nitroindole derivative for a specified time (e.g., 24-48 hours).[11]

  • Cell Harvesting: Harvest both adherent and floating cells and collect them in a tube.[11]

  • Washing: Wash the cells twice with cold PBS and centrifuge.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Use appropriate software to create dot plots and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The 7-nitroindole scaffold is a highly valuable and versatile building block in the discovery of novel anticancer agents. Its derivatives have demonstrated efficacy through diverse and clinically relevant mechanisms, including the inhibition of nNOS, stabilization of the c-Myc G-quadruplex, and modulation of critical survival pathways. Furthermore, its role as a precursor to potent antitumor sulfonamides like Indisulam highlights its strategic importance in medicinal chemistry. The synthetic accessibility and potential for diverse chemical modifications make 7-nitroindole an attractive starting point for generating compound libraries and for lead optimization. The protocols and data presented in this guide provide a robust framework for researchers to explore and harness the full potential of this promising chemical scaffold in the ongoing fight against cancer.

References

Protocol for nNOS activity assay using 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Fluorometric Determination of Neuronal Nitric Oxide Synthase (nNOS) Activity Using a Diaminofluorescein Probe

Introduction: The Principle of nNOS Activity Detection

Neuronal Nitric Oxide Synthase (nNOS, or NOS1) is a critical enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO) from L-arginine.[1][2] This reaction is a key step in various physiological processes, including neurotransmission, synaptic plasticity, and vascular regulation. Dysregulation of nNOS activity is implicated in numerous neurological disorders, making the accurate quantification of its enzymatic activity essential for research and drug development.

This guide provides a detailed protocol for a fluorometric nNOS activity assay. While the initial topic of interest was "2,3-Dimethyl-7-nitro-1H-indole," extensive review of scientific literature indicates this compound is not a recognized probe for NO detection. Therefore, to provide a scientifically validated and reliable method, this protocol has been developed using 4,5-Diaminofluorescein (DAF-2) , a well-established and highly sensitive fluorescent indicator for nitric oxide.[3][4]

The assay principle is based on the enzymatic production of NO by nNOS, which then reacts with the DAF-2 probe. DAF-2 itself is weakly fluorescent. However, in the presence of NO and oxygen, it undergoes N-nitrosation to form a highly fluorescent triazole derivative, DAF-2T.[3][4][5] The resulting increase in fluorescence intensity, measured at Ex/Em ≈ 495/515 nm, is directly proportional to the amount of NO produced and thus reflects the nNOS activity in the sample.[6][7]

To ensure the assay is robust and the results are specific, the protocol incorporates the use of a selective nNOS inhibitor, which serves as a negative control to validate that the observed signal is genuinely from nNOS activity.

nNOS Signaling and Detection Pathway

The enzymatic activity of nNOS is a multi-step process requiring several cofactors. The enzyme transfers electrons from NADPH through its flavin domains (FAD and FMN) to a heme-containing oxygenase domain.[1][8] This process, which is dependent on Ca²⁺/calmodulin binding for activation, facilitates the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1][2] The subsequent detection of NO by DAF-2 is a chemical reaction that provides the measurable fluorescent signal.

nNOS_Pathway cluster_Enzyme nNOS Catalytic Cycle cluster_Detection Fluorometric Detection L_Arginine L-Arginine nNOS_Active Active nNOS (Dimer) L_Arginine->nNOS_Active L_Arginine->nNOS_Active Substrate NADPH NADPH NADPH->nNOS_Active NADPH->nNOS_Active e⁻ Donor Cofactors O₂, Ca²⁺/Calmodulin, BH₄, FAD, FMN Cofactors->nNOS_Active Cofactors->nNOS_Active Activation NO_Product Nitric Oxide (NO) nNOS_Active->NO_Product L_Citrulline L-Citrulline nNOS_Active->L_Citrulline DAF2T DAF-2T (High Fluorescence) NO_Product->DAF2T NO_Product->DAF2T Reaction DAF2 DAF-2 (Low Fluorescence) DAF2->DAF2T Measurement Measure Signal (Ex: 495 nm, Em: 515 nm) DAF2T->Measurement Oxygen O₂ Oxygen->DAF2T

Caption: nNOS enzymatic reaction and subsequent fluorescent detection of nitric oxide.

Materials and Reagents

ReagentRecommended SupplierPurpose
Purified nNOS Enzyme or Sample LysateUser-providedSource of nNOS activity
4,5-Diaminofluorescein (DAF-2)Cayman Chemical, Sigma-AldrichFluorescent probe for NO detection
L-Arginine HydrochlorideSigma-AldrichnNOS substrate
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)Sigma-AldrichEssential cofactor (electron donor)
Calcium Chloride (CaCl₂)Sigma-AldrichRequired for Calmodulin binding and nNOS activation
CalmodulinSigma-AldrichCofactor for Ca²⁺-dependent nNOS activation
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)Sigma-AldrichEssential cofactor for nNOS
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichCofactor
Flavin Mononucleotide (FMN)Sigma-AldrichCofactor
7-Nitroindazole (7-NI)Selleck Chemicals, TocrisSelective nNOS inhibitor for negative control
HEPES Buffer (1 M, pH 7.4)Sigma-AldrichBuffering agent for assay
DMSO (Dimethyl sulfoxide), AnhydrousSigma-AldrichSolvent for probe and inhibitor stock solutions
96-well black, clear-bottom microplateCorning, GreinerAssay plate for fluorescence measurements
Deionized Water (ddH₂O)In-houseReagent preparation

Experimental Protocols

This protocol is designed for a 96-well plate format and can be adapted for purified enzymes or tissue/cell homogenates.

Reagent Preparation
  • Expert Insight: Prepare all cofactor and substrate solutions fresh on the day of the experiment. BH₄ is particularly sensitive to oxidation; prepare it immediately before use and keep it on ice, protected from light.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • DAF-2 Stock Solution (1 mM): Dissolve DAF-2 powder in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • L-Arginine Stock Solution (10 mM): Dissolve L-Arginine HCl in ddH₂O.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in Assay Buffer. Keep on ice.

  • Cofactor Mix (10X): Prepare a concentrated mix in Assay Buffer containing:

    • 20 µM FAD

    • 20 µM FMN

    • 10 µM BH₄

    • 2 mM CaCl₂

    • 1 µg/mL Calmodulin

    • Note: The final concentration in the well will be 1X.

  • nNOS Inhibitor Stock Solution (10 mM 7-NI): Dissolve 7-Nitroindazole (7-NI) in DMSO.

Experimental Workflow Diagram

Workflow prep 1. Prepare Reagents (Buffers, Stocks, Cofactor Mix) plate 2. Plate Setup (Samples, Controls, Inhibitor) prep->plate preincubate 3. Pre-incubation (10 min) (Sample + Inhibitor) plate->preincubate initiate 4. Initiate Reaction (Add Substrate/Probe Mix) preincubate->initiate incubate 5. Incubate (30-60 min, 37°C) (Protected from light) initiate->incubate read 6. Read Fluorescence (Ex: 495 nm, Em: 515 nm) incubate->read analyze 7. Data Analysis (Subtract background, Calculate Activity) read->analyze

Caption: Step-by-step workflow for the nNOS fluorometric assay.

Assay Procedure
  • Plate Layout: Design the experiment in a 96-well black, clear-bottom plate. Include the following for each sample:

    • Sample Wells: nNOS activity measurement.

    • Inhibitor Control Wells: To measure nNOS-specific activity.

    • No-Enzyme Control Wells (Blank): To determine background fluorescence.

    Well TypeSample/Enzyme7-NI InhibitorL-Arginine/DAF-2Cofactor Mix/NADPH
    Sample -
    Inhibitor Ctrl
    Blank --
  • Reaction Setup: Add reagents to the wells in the following order. The final reaction volume is 200 µL.

    • Add 130 µL of Assay Buffer to all wells.

    • Add 20 µL of 10X Cofactor Mix to all wells.

    • Add 10 µL of 10 mM 7-NI to "Inhibitor Control" wells. Add 10 µL of DMSO (vehicle) to "Sample" and "Blank" wells.

    • Add 20 µL of your sample (purified nNOS or lysate) to "Sample" and "Inhibitor Control" wells. Add 20 µL of sample buffer to "Blank" wells.

    • Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Reaction Initiation:

    • Prepare a Reaction Initiation Mix containing:

      • 10 mM L-Arginine (final concentration: 1 mM)

      • 10 mM NADPH (final concentration: 1 mM)

      • 1 µM DAF-2 (final concentration: 10 µM)

    • Add 20 µL of the Reaction Initiation Mix to all wells to start the reaction.

  • Incubation:

    • Immediately after adding the initiation mix, incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Trustworthiness Insight: The reaction is kinetically monitored. You can take readings every 5-10 minutes to ensure the reaction is in the linear range.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a microplate reader using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[4][6][7] Common filter sets such as Ex: 485 nm / Em: 520-540 nm are also suitable.[6][9]

Data Analysis and Interpretation

  • Calculate Background-Corrected Fluorescence:

    • Average the fluorescence values for the "Blank" wells.

    • Subtract this average blank value from the fluorescence readings of all "Sample" and "Inhibitor Control" wells.

    • Corrected Fluorescence = Raw Fluorescence - Average Blank Fluorescence

  • Calculate nNOS-Specific Signal:

    • The signal in the "Inhibitor Control" wells represents non-specific fluorescence.

    • Subtract the corrected fluorescence of the "Inhibitor Control" from the corrected fluorescence of the corresponding "Sample" well.

    • nNOS-Specific Signal (RFU) = Corrected Sample RFU - Corrected Inhibitor Control RFU

  • Quantification (Optional):

    • To quantify the exact amount of NO produced, a standard curve can be generated using a known NO donor (e.g., S-nitrosoglutathione, GSNO) under the same buffer and probe conditions. This allows for the conversion of Relative Fluorescence Units (RFU) to a molar amount of NO.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal 1. Autofluorescence of DAF-2 probe.2. Contaminated reagents or buffer.3. Autofluorescence from sample lysate (e.g., high protein concentration).1. Decrease DAF-2 concentration (test 1-5 µM). Ensure "Blank" control is properly subtracted.[10]2. Use fresh, high-purity reagents and sterile-filtered buffers.3. Dilute the sample lysate or run a sample-only control without the DAF-2 probe.
Low or No Signal 1. Inactive nNOS enzyme.2. Degraded cofactors (especially NADPH or BH₄).3. Incorrect buffer pH.4. Insufficient incubation time.1. Use a fresh enzyme preparation or a positive control (e.g., recombinant nNOS).2. Prepare cofactor solutions fresh immediately before the assay.3. Verify the pH of the final assay buffer is 7.4.4. Increase incubation time or monitor kinetically to find the optimal time point.
High Variability 1. Pipetting errors.2. Inconsistent temperature during incubation.3. Sample heterogeneity.1. Use calibrated pipettes and ensure thorough mixing in wells.2. Use a temperature-controlled plate reader or incubator.3. Ensure tissue/cell lysates are properly homogenized and centrifuged.

References

Application Notes & Protocols: Molecular Docking Studies of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with the novel compound 2,3-Dimethyl-7-nitro-1H-indole. Molecular docking is a pivotal computational technique in structure-based drug discovery, enabling the prediction of binding conformations and affinities between a small molecule and a protein target.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The addition of a nitro group can further enhance therapeutic action.[5] Given the limited specific biological data on this compound[6], this guide establishes a foundational, self-validating protocol. It details the entire workflow from target selection rationale and molecule preparation to docking execution, in-depth results analysis, and essential validation methodologies. By explaining the causality behind each experimental choice, this document serves as both a practical protocol and an educational resource for leveraging computational tools to investigate novel chemical entities.

Strategic Foundations: Before You Dock

The success of a molecular docking study is not merely the result of running software; it is predicated on meticulous preparation and a sound strategic framework. The core aim is to computationally model the interaction between a ligand and a protein at an atomic level, which involves two primary steps: predicting the ligand's conformation, position, and orientation within the binding site (the "pose"), and then estimating the binding affinity.[1]

The Rationale of Target Selection

Since this compound is a novel compound without extensively documented biological targets, the first crucial step is to identify a putative protein target. This selection can be guided by the known activities of structurally similar compounds. Indole derivatives have shown efficacy against a wide range of targets, including kinases, viral proteases, and enzymes involved in inflammatory pathways.[3][4] For the purpose of this protocol, we will proceed with a hypothetical study targeting Trypanothione Reductase (TryR) from Leishmania major, a critical enzyme in the parasite's defense against oxidative stress and a validated drug target. The presence of a nitro group on the ligand makes this a rational choice, as nitro-heterocyclic compounds have shown promise as antiprotozoal agents.[7] We will use the crystal structure of Leishmania infantum TryR (PDB ID: 2JK6) as our model receptor, as it provides a well-defined active site with a co-crystallized inhibitor.

Understanding Scoring Functions: The Engine of Prediction

A scoring function is an algorithm used to evaluate the "fitness" of a particular docking pose, approximating the binding free energy.[8] A more negative binding energy (ΔG) generally indicates a stronger, more favorable interaction.[9] These functions can be broadly categorized:

  • Force-Field-Based: Use classical mechanics principles like van der Waals and electrostatic interactions (e.g., AutoDock's scoring function).[10]

  • Empirical: Use weighted terms derived from experimental data to account for factors like hydrogen bonds, hydrophobic interactions, and rotatable bonds (e.g., GlideScore, ChemScore).[11][12]

  • Knowledge-Based: Derive statistical potentials from analyzing known protein-ligand complexes in databases (e.g., PMF-Score).[11]

The choice of docking software often dictates the available scoring function(s).[13] It is critical to understand the function being used to properly interpret the results. For this protocol, we will reference the methodology of AutoDock Vina, which employs a sophisticated machine-learning-based scoring function that has shown high performance in binding affinity prediction.[1]

The Docking Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data preparation and culminating in validated insights. Each stage is a critical checkpoint for ensuring the scientific integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Validation PDB 1. Select Target PDB (e.g., 2JK6) PrepProt 3. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (this compound) PrepLig 4. Prepare Ligand (Generate 3D, minimize energy, set torsions) Ligand->PrepLig Grid 5. Define Binding Site & Generate Grid Box PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Scores & Poses) Dock->Analyze Validate 8. Validate Protocol (Re-docking, RMSD calc.) Analyze->Validate Report 9. Report & Conclude Validate->Report

Caption: Molecular Docking Workflow from Preparation to Validation.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, actionable steps for conducting the docking study. We will use widely available and validated software tools as examples.

Protocol A: Target Protein Preparation

Objective: To prepare the receptor (protein) structure for docking by cleaning the PDB file, adding necessary atoms, and converting it to the required format. A properly prepared protein is essential for accurate results.[14][15]

Tools: BIOVIA Discovery Studio, AutoDock Tools (MGLTools).

Methodology:

  • Obtain Protein Structure: Download the PDB file for Trypanothione Reductase (e.g., PDB ID: 2JK6 ) from the RCSB Protein Data Bank.

  • Initial Cleaning:

    • Open the PDB file in a visualization tool like BIOVIA Discovery Studio.[16]

    • The PDB file often contains multiple protein chains, water molecules, co-factors, and the co-crystallized ligand. For this study, remove all water molecules (often shown as red dots).[16]

    • If the protein functions as a monomer, delete any additional protein chains (e.g., Chain B).[15][16]

    • Carefully remove the co-crystallized ligand and any non-essential ions or co-factors. Crucially, save the co-crystallized ligand in a separate file for later protocol validation.

    • Save the cleaned protein structure as a new PDB file (e.g., 2JK6_protein.pdb).

  • Preparation in AutoDock Tools:

    • Open AutoDock Tools (ADT).

    • Load the cleaned protein file (2JK6_protein.pdb).

    • Add Hydrogen Atoms: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is vital for correct hydrogen bond calculations.[16]

    • Compute Charges: Navigate to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for electrostatic interaction calculations.

    • Assign Atom Types: ADT will automatically assign atom types.

    • Save as PDBQT: Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.

Protocol B: Ligand Preparation

Objective: To convert the 2D structure of this compound into a 3D, energy-minimized conformer with appropriate charges and rotatable bonds defined.

Tools: PubChem, Open Babel, AutoDock Tools.

Methodology:

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem (CID 38742).[6]

    • Download the 2D structure in SDF format.

  • Convert to 3D and Energy Minimize:

    • Use a tool like Open Babel to convert the 2D SDF file to a 3D PDB file.[17] The command line instruction would be: obabel input.sdf -O output.pdb --gen3d. This generates a plausible 3D conformation.

    • For more accuracy, perform an energy minimization using a force field (e.g., MMFF94) to ensure correct bond lengths and angles.[15]

  • Preparation in AutoDock Tools:

    • Open ADT and load the 3D ligand PDB file.

    • Navigate to Ligand > Input > Open.

    • Compute Gasteiger Charges: As with the protein, compute charges for the ligand.[18]

    • Set Torsions (Rotatable Bonds): Navigate to Ligand > Torsion Tree > Detect Root. ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during docking.[18]

    • Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Docking Execution and Analysis

With both the protein and ligand prepared, the next stage is to define the search space and run the simulation.

Protocol C: Grid Box Generation and Docking Execution

Objective: To define the three-dimensional space where the docking algorithm will search for binding poses and to run the docking simulation.

Tools: AutoDock Tools, AutoDock Vina.

Methodology:

  • Load Molecules in ADT: Load the prepared protein PDBQT file.

  • Define the Grid Box:

    • Navigate to Grid > Grid Box.

    • A box will appear around the protein. The goal is to position and size this box to encompass the entire binding site.

    • Causality: A well-defined grid box is crucial. If it's too small, you may miss the correct binding pose. If it's too large, you increase computation time and the chance of finding irrelevant poses.

    • To accurately center the box, you can load the previously saved co-crystallized ligand and center the grid on it. This is the most reliable method for defining the active site.[19]

    • Adjust the center coordinates (x, y, z) and dimensions until the box covers the active site with a buffer of ~4-5 Å in each direction. Note down these coordinates and dimensions.[19]

  • Configure Vina:

    • Create a text file named conf.txt.

    • Populate it with the necessary information:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Execute the command: vina --config conf.txt --log docking_log.txt

Interpreting and Visualizing the Results

Objective: To analyze the output from Vina to determine the binding affinity and visualize the top-ranked poses to understand the specific molecular interactions.

Tools: Text Editor, BIOVIA Discovery Studio or PyMOL.

Analysis Steps:

  • Examine the Log File: Open docking_log.txt. It will contain a table of the top binding poses (usually 9) ranked by binding affinity in kcal/mol. A more negative value signifies a stronger predicted binding.[9]

  • Quantitative Data Summary: Organize the results into a clear table.

Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.358
3-7.92.104
.........
Table 1: Example docking results for this compound against TryR.
  • Visual Inspection:

    • Open the output file (docking_results.pdbqt) along with the prepared protein (2JK6_protein.pdbqt) in a molecular visualizer.

    • Examine the top-ranked pose. Analyze its fit within the binding pocket.[9]

    • Identify key interactions between the ligand and the protein's amino acid residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity. Note the donor, acceptor, and distance.[9]

      • Hydrophobic Interactions: Interactions between non-polar regions.

      • Pi-Stacking: Interactions involving aromatic rings.

    • Use the software's tools to generate a 2D interaction diagram for a clear summary.[20]

Interaction TypeInteracting Residue(s)Ligand Atom(s) InvolvedDistance (Å)
Hydrogen BondGLU-18Indole N-H2.9
Hydrogen BondTYR-110Nitro-group Oxygen3.1
Pi-StackingTRP-21Indole Ring3.8
HydrophobicLEU-17, PHE-114Dimethyl groupsN/A
Table 2: Example interaction analysis for the top-ranked pose.

Protocol Validation: Ensuring Trustworthiness

A docking protocol is only reliable if it is validated. The most common and essential method is to determine if the software can reproduce the known binding pose of a co-crystallized ligand.[11][21]

G cluster_validation Protocol Validation Logic Start Obtain Co-crystallized Ligand Structure Redock Re-dock Ligand into its Native Protein Pocket Start->Redock Superimpose Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD Calculate RMSD (Root Mean Square Deviation) Superimpose->RMSD Decision RMSD < 2.0 Å ? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Protocol Not Validated (Re-evaluate parameters) Decision->Fail No

Caption: Workflow for Validating a Docking Protocol using RMSD.

Protocol D: Re-docking and RMSD Calculation

Objective: To validate the docking protocol by re-docking the native ligand and calculating the RMSD between the predicted pose and the experimental pose.

Methodology:

  • Prepare Native Ligand: Use the co-crystallized ligand file saved during Protocol A. Prepare it using the same steps outlined in Protocol B to create a PDBQT file.

  • Re-run Docking: Use the exact same protein structure and grid box parameters from Protocol C, but substitute the native ligand's PDBQT file in the conf.txt. Run Vina.

  • Calculate RMSD:

    • Open the re-docking results and the original PDB file (containing the experimental pose) in a visualization tool.

    • Superimpose the protein backbones of the two structures to align them perfectly.

    • Use the tool's built-in function to calculate the RMSD between the heavy atoms of the top-ranked docked ligand pose and the original crystal ligand pose.

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce a known binding mode.[9][21]

Conclusion and Future Outlook

This guide provides a robust and self-validating framework for conducting molecular docking studies on this compound. By following these detailed protocols, researchers can generate reliable hypotheses about its potential binding targets and interaction mechanisms. A successful docking result, validated by the re-docking of a known inhibitor, provides strong computational evidence to guide further research. The logical next steps would include performing more computationally intensive analyses like Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time[21], followed by in vitro experimental validation to confirm the biological activity.

References

Application Notes & Protocols: Targeting c-Myc G-Quadruplex DNA with 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-CMYC-7NI-2025 Revision: 1.0

Abstract

The c-Myc oncogene, a master regulator of cellular proliferation, is overexpressed in a majority of human cancers, making it a high-priority therapeutic target.[1][2] Direct inhibition of the c-Myc protein has proven challenging. An alternative and promising strategy involves targeting a unique DNA secondary structure, the G-quadruplex (G4), located in the nuclease hypersensitivity element (NHE III₁) of the c-Myc promoter region.[2][3][4] Stabilization of this G4 structure with small molecules can act as a transcriptional repressor, effectively silencing c-Myc expression.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 7-nitroindole derivatives, a potent class of G4-stabilizing ligands, to investigate and target the c-Myc G-quadruplex.[5] We detail the mechanism of action and provide step-by-step methodologies for biophysical and cell-based assays to validate ligand binding, selectivity, and functional cellular consequences.

Introduction: The Rationale for Targeting the c-Myc G-Quadruplex

The c-Myc protein is a transcription factor that governs up to 15% of all human genes, controlling critical cellular processes such as proliferation, differentiation, and apoptosis.[1] Its dysregulation is a hallmark of cancer.[2] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a four-stranded G-quadruplex structure.[2] This structure is formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central monovalent cation, typically K⁺.[6][7]

The formation of the c-Myc G4 structure is a dynamic process. In its folded state, it is recognized by certain transcription factors that repress gene expression. Small molecules that can bind to and stabilize this G4 conformation shift the equilibrium away from the transcriptionally active duplex DNA state. This stabilization effectively "locks down" the promoter, inhibiting transcription and leading to the downregulation of c-Myc mRNA and protein levels.[3][5] 7-nitroindole and its related scaffolds have emerged as a valuable template for designing such G4-stabilizing agents, demonstrating promising anticancer activity.[5][8][9]

Mechanism of Action: 7-Nitroindole Derivatives

7-nitroindole derivatives primarily act by binding to the c-Myc G-quadruplex, often through an "end-stacking" mode. Their planar aromatic core interacts favorably with the flat surface of the external G-tetrads via π-π stacking interactions.[10] Positively charged side chains, commonly incorporated into the indole scaffold, can further enhance binding affinity by interacting with the negatively charged phosphate backbone or the grooves of the G4 structure. This binding increases the thermal stability of the G4, making it more resistant to unfolding by cellular machinery, thus repressing transcription.[5] Some nitro-containing compounds may also exert their effects by increasing intracellular reactive oxygen species (ROS), which can synergistically enhance their cytotoxic effects against cancer cells.[8][11]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cMyc_Gene c-Myc Gene Promoter (NHE III₁ Region) Duplex Transcriptionally Active Duplex DNA cMyc_Gene->Duplex Default State G4 Transcriptionally Silenced G-Quadruplex (G4) Duplex->G4 Equilibrium Transcription_Block Transcription Blocked G4->Duplex Unfolding Stabilized_G4 Stabilized G4 Complex Ligand 7-Nitroindole Derivative Ligand->G4 Binding & Stabilization Stabilized_G4->Transcription_Block mRNA_Down c-Myc mRNA ↓ Transcription_Block->mRNA_Down Protein_Down c-Myc Protein ↓ mRNA_Down->Protein_Down Apoptosis Cell Cycle Arrest & Apoptosis Protein_Down->Apoptosis

Figure 1: Mechanism of c-Myc transcriptional repression by G4 stabilization.

Quantitative Data: Activity of Lead Nitroindole Derivatives

The efficacy of a G4 ligand is assessed through a combination of biophysical and cellular assays. The table below summarizes key quantitative data for representative pyrrolidine-substituted 5-nitroindole derivatives, which share a similar pharmacophore with 7-nitroindoles.

Compound IDG4 Stabilization (ΔTₘ, °C)¹Cytotoxicity (IC₅₀, µM)²c-Myc Protein Reduction³Cell Cycle Arrest PhaseReference
Compound 5 N/D5.08 ± 0.91~70% at 10 µMSub-G1/G1[8][12]
Compound 7 N/D5.89 ± 0.73~65% at 10 µMSub-G1/G1[8][12]
Compound 12 N/D> 30~50% at 10 µMSub-G1/G1[8][12]

¹ΔTₘ represents the increase in the melting temperature of the c-Myc G4 DNA, typically determined by FRET-melting assays. Higher values indicate greater stabilization. N/D = Not Determined in the cited source. ²IC₅₀ is the half-maximal inhibitory concentration in HeLa cancer cells.[8] ³Reduction in c-Myc protein levels in HeLa cells as determined by Western Blot analysis.[8]

Experimental Protocols

This section provides detailed, self-validating protocols for the essential experiments required to characterize 7-nitroindole derivatives as c-Myc G4 targeting agents.

Protocol 1: Förster Resonance Energy Transfer (FRET) Melting Assay

Principle: This high-throughput assay measures the thermal stabilization of the G4 structure upon ligand binding.[13] A DNA oligonucleotide for the c-Myc G4 sequence is dually labeled with a FRET pair (e.g., FAM donor, TAMRA acceptor). In the folded G4 state, the fluorophores are close, allowing for efficient energy transfer. Upon heating, the G4 unfolds, separating the fluorophores and restoring donor fluorescence. A stabilizing ligand increases the melting temperature (Tₘ), the point at which 50% of the DNA is unfolded.[13][14]

FRET_Melting_Workflow cluster_0 Assay Setup cluster_1 Thermal Denaturation cluster_2 Data Analysis Oligo Dual-labeled c-Myc Oligo (F-Pu27-T) Mix Prepare Reaction Mix (Oligo + Buffer ± Ligand) Oligo->Mix Buffer K⁺-containing Buffer Buffer->Mix Ligand 7-Nitroindole Compound Ligand->Mix qPCR Real-Time PCR Instrument Mix->qPCR Melt Heat from 25°C to 95°C (1°C/min) qPCR->Melt Measure Measure FAM Fluorescence at each step Melt->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Curve Determine Tₘ (midpoint of transition) Plot->Curve Calc Calculate ΔTₘ (Tₘ with ligand - Tₘ without) Curve->Calc

References

Development of Antileishmanial Agents from Nitro-Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pressing Need for Novel Antileishmanial Therapeutics

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge, particularly in tropical and subtropical regions. The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration, burgeoning drug resistance, and prohibitive costs. This landscape underscores the urgent necessity for the discovery and development of novel, safe, and effective antileishmanial drugs. Nitro-heterocyclic compounds, particularly nitro-indazole derivatives, have emerged as a promising class of molecules, demonstrating potent activity against various Leishmania species.[1][2][3]

This technical guide provides a comprehensive overview of the developmental pipeline for nitro-indazole-based antileishmanial agents, from chemical synthesis to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale underpinning these methodologies.

The Scientific Rationale: Why Nitro-Indazoles?

The therapeutic potential of nitro-indazole derivatives lies in their mechanism of action, which hinges on parasite-specific enzymatic activity. Many nitro-aromatic compounds are prodrugs that require bioreductive activation to exert their cytotoxic effects.[4] In Leishmania, this activation is primarily mediated by type I nitroreductases (NTRs), enzymes that are either absent or structurally distinct in mammalian cells, providing a basis for selective toxicity.[4][5]

The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, which induce oxidative stress and damage parasitic macromolecules, leading to cell death.[3] Studies have identified at least two distinct nitroreductases in Leishmania: NTR1, which activates monocyclic nitro-drugs, and NTR2, responsible for the activation of bicyclic nitro-compounds.[6][7] This targeted activation pathway makes nitro-indazoles a highly attractive scaffold for the development of selective antileishmanial agents. Furthermore, some derivatives are also being investigated for their potential to inhibit other crucial parasite enzymes like trypanothione reductase (TryR) and cysteine peptidase A.[8][9][10]

I. Synthesis of Bioactive Nitro-Indazole Derivatives

A versatile synthetic strategy for generating a library of diverse nitro-indazole derivatives often starts with a functionalized nitro-indazole core, which is then elaborated through various chemical transformations. The following protocols detail a common pathway starting from 6-nitroindole.

Protocol 1: Synthesis of 6-nitro-1H-indazole-3-carbaldehyde

This protocol outlines the synthesis of a key starting material for further derivatization.

Materials:

  • 6-nitroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a nitrosating mixture by dissolving sodium nitrite (2.7 equivalents) in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated HCl (2.7 equivalents) to the cooled solution while maintaining the temperature at 0 °C.

  • Prepare a solution of 6-nitroindole (1 equivalent) in DMF.

  • Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Allow the reaction to stir at room temperature and monitor for completion using thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-nitro-1H-indazole-3-carbaldehyde.[1]

Protocol 2: Synthesis of 3-chloro-6-nitro-1H-indazole

This key intermediate is a versatile precursor for a variety of cycloaddition reactions.

Materials:

  • 6-nitro-1H-indazole

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (5.25%)

  • Dilute hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve 6-nitro-1H-indazole (31 mmol) in an aqueous solution of NaOH (150 mL).

  • Heat the mixture until a red-colored solution is formed.

  • Cool the reaction mixture in an ice-water bath for 15 minutes.

  • Slowly add sodium hypochlorite solution (45 mmol) to the cooled mixture.

  • Stir the reaction continuously at 0 °C for 5 hours, monitoring for completion by TLC.

  • Adjust the pH of the solution to 7 with dilute HCl.

  • Extract the product with ethyl acetate.[1]

Protocol 3: Synthesis of Bioactive Derivatives via Cycloaddition

The 3-chloro-6-nitro-1H-indazole can be further modified, for example, by generating 1,2,3-triazole derivatives through "click chemistry".

Materials:

  • 3-chloro-6-nitro-1H-indazole derivative

  • Terminal alkyne

  • Sodium azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Appropriate solvent (e.g., t-BuOH/H₂O)

Procedure:

  • Dissolve the 3-chloro-6-nitro-1H-indazole derivative and the terminal alkyne in the chosen solvent system.

  • Add sodium azide, followed by copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.[8]

II. In Vitro Evaluation of Antileishmanial Activity and Cytotoxicity

A critical step in the drug discovery pipeline is the robust in vitro assessment of a compound's efficacy against the parasite and its toxicity towards mammalian cells. This allows for the determination of a selectivity index (SI), a key indicator of a compound's therapeutic potential.[11]

Workflow for In Vitro Screening

G cluster_0 Parasite Culture cluster_1 Primary Screening (Promastigotes) cluster_2 Secondary Screening (Amastigotes) cluster_3 Cytotoxicity Assessment cluster_4 Data Analysis promastigotes Leishmania Promastigotes (e.g., L. major, L. infantum) assay_promo 96-well plate assay with nitro-indazole derivatives promastigotes->assay_promo amastigotes Intracellular Amastigotes (in macrophages) assay_amast Assay on infected macrophages amastigotes->assay_amast incubation_promo Incubate (e.g., 72h) assay_promo->incubation_promo viability_promo Assess Viability (e.g., Resazurin/MTT Assay) incubation_promo->viability_promo ic50_promo Calculate IC50 viability_promo->ic50_promo incubation_amast Incubate assay_amast->incubation_amast viability_amast Assess Viability incubation_amast->viability_amast ic50_amast Calculate IC50 viability_amast->ic50_amast si_calc Calculate Selectivity Index (SI = CC50 / IC50 amastigote) ic50_amast->si_calc mammalian_cells Mammalian Cell Line (e.g., J774A.1, Peritoneal Macrophages) assay_cyto Expose cells to compounds mammalian_cells->assay_cyto viability_cyto Assess Viability (e.g., MTT Assay) assay_cyto->viability_cyto cc50 Calculate CC50 viability_cyto->cc50 cc50->si_calc

Caption: Workflow for the in vitro screening of nitro-indazole derivatives.

Protocol 4: Anti-promastigote Activity Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) against the motile, extracellular form of the parasite.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • Test compounds dissolved in DMSO

  • Reference drug (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Resazurin sodium salt solution or MTT solution

  • Microplate reader

Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a reference drug, untreated parasites (negative control), and medium only (blank).

  • Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.

  • Add 20 µL of resazurin solution (0.125 mg/mL) or MTT solution (5 mg/mL) to each well and incubate for another 4-24 hours.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.[10][11][12]

Protocol 5: Anti-amastigote Activity Assay

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular stage of the parasite.

Materials:

  • Macrophage cell line (e.g., J774A.1 or mouse peritoneal macrophages)

  • Leishmania promastigotes (stationary phase)

  • Complete culture medium (e.g., RPMI-1640)

  • Test compounds and reference drug

  • Giemsa stain

Procedure:

  • Seed macrophages in a 96-well plate (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and incubate for another 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.[2][11]

Protocol 6: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line to assess the compound's toxicity.

Procedure:

  • Seed a mammalian cell line (e.g., J774A.1 macrophages) in a 96-well plate and allow for adherence.

  • Expose the cells to the same serial dilutions of the test compounds used in the antileishmanial assays.

  • Incubate for the same duration as the anti-amastigote assay (e.g., 72 hours).

  • Assess cell viability using the MTT or resazurin assay as described in Protocol 4.

  • Calculate the CC₅₀ value, which is the concentration that reduces the viability of the mammalian cells by 50%.[10][11]

Data Presentation: Summarizing In Vitro Activity

The results of the in vitro assays should be summarized in a clear and concise table to facilitate comparison and lead candidate selection.

CompoundIC₅₀ Promastigote (µM)IC₅₀ Amastigote (µM)CC₅₀ (µM)Selectivity Index (SI)
Derivative 1 5.21.8>100>55.6
Derivative 2 10.54.185.220.8
Amphotericin B 0.10.225.0125

A higher Selectivity Index (SI = CC₅₀ / IC₅₀ amastigote) indicates greater selectivity for the parasite over mammalian cells and is a desirable characteristic for a drug candidate.

III. Mechanism of Action: The Role of Nitroreductases

As previously mentioned, the primary mechanism of action for many nitro-heterocyclic drugs is their activation by parasite-specific nitroreductases.

G cluster_0 Inside Leishmania Parasite prodrug Nitro-indazole (Prodrug) ntr Parasite Nitroreductase (NTR1/NTR2) prodrug->ntr Reduction reactive_species Reactive Nitroso & Hydroxylamine Intermediates ntr->reactive_species Activation cell_damage Macromolecular Damage (DNA, proteins, lipids) reactive_species->cell_damage Induces death Parasite Death cell_damage->death

Caption: Proposed mechanism of action for nitro-indazole derivatives.

Experiments to confirm this mechanism often involve genetic manipulation of the parasite. For instance, overexpressing the NTR gene should render the parasites hypersensitive to the nitro-indazole derivatives, while gene knockout or knockdown should result in resistance.[5][13]

IV. In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be evaluated in animal models of leishmaniasis to assess their in vivo efficacy. The choice of model is critical and depends on the target disease (cutaneous or visceral leishmaniasis) and the Leishmania species.[14][15][16]

Protocol 7: Murine Model of Cutaneous Leishmaniasis (CL)

Animal Model: BALB/c mice are commonly used, although C57BL/6 mice can also be suitable depending on the Leishmania species.[14][15]

Procedure:

  • Infect the footpad or base of the tail of BALB/c mice with stationary-phase L. major or L. amazonensis promastigotes.

  • Allow the lesions to develop (typically 3-4 weeks).

  • Once lesions are established, begin treatment with the test compound. Administration can be oral, intraperitoneal, or intralesional, depending on the compound's properties and the intended clinical application.

  • Include a vehicle control group and a positive control group (e.g., treated with a standard drug like Amphotericin B).

  • Monitor the lesion size weekly using a digital caliper.

  • At the end of the treatment period, euthanize the animals and determine the parasite load in the infected tissue (e.g., footpad, spleen, liver) by limiting dilution assay or quantitative PCR.

  • Efficacy is determined by the reduction in lesion size and parasite load compared to the vehicle control group.[17]

Protocol 8: Hamster or Murine Model of Visceral Leishmaniasis (VL)

Animal Model: Syrian golden hamsters or BALB/c mice are the most common models for VL.[16]

Procedure:

  • Infect animals intravenously with L. donovani or L. infantum amastigotes or promastigotes.

  • Allow the infection to establish (typically several weeks).

  • Administer the test compound (usually orally or intraperitoneally) for a defined period (e.g., 5-10 consecutive days).

  • At the end of the experiment, euthanize the animals and collect the liver and spleen.

  • Determine the parasite burden in these organs by microscopic counting of amastigotes in Giemsa-stained tissue imprints, expressed as Leishman-Donovan Units (LDUs).

  • Efficacy is measured as the percentage of parasite inhibition in the treated groups compared to the untreated control group.

V. Structure-Activity Relationship (SAR) Studies

Systematic modification of the nitro-indazole scaffold and subsequent biological testing allows for the elucidation of the structure-activity relationship (SAR). This is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Nitro-indazoles:

  • Position of the Nitro Group: The position of the nitro group on the indazole ring is a critical determinant of biological activity.[3]

  • Substituents: The nature and position of other substituents on the indazole ring significantly influence the compound's potency and selectivity. For example, a chloro group at the 3-position and various heterocyclic moieties introduced via cycloaddition have shown to be important for antileishmanial activity.[3][8]

  • Hydrophilicity: The introduction of hydrophilic fragments can improve the selectivity profile of the compounds.[2][18][19]

Conclusion and Future Directions

The development of antileishmanial agents from nitro-indazole derivatives represents a promising avenue for addressing a significant unmet medical need. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. The parasite-specific activation mechanism of nitro-indazoles offers a clear advantage in terms of selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into clinical development. The continued exploration of the nitro-indazole scaffold is a critical endeavor in the global fight against leishmaniasis.

References

Measuring the Pulse of a Core Cellular Engine: An Application Guide to Assessing PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: The PI3K/Akt/mTOR Pathway - A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a highly conserved intracellular cascade that acts as a central hub for integrating a multitude of extracellular and intracellular signals.[1][2] This pathway is fundamental to the regulation of a vast array of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Given its critical role, it is no surprise that aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human diseases, most notably cancer, where it drives tumor progression and resistance to therapy.[3][4][5] Consequently, this pathway has emerged as a major focus for the development of targeted therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key experimental protocols used to measure the inhibition of the PI3K/Akt/mTOR pathway. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each step, ensuring a robust and self-validating experimental design.

II. The Architectural Blueprint: Understanding the PI3K/Akt/mTOR Signaling Cascade

A foundational understanding of the pathway's architecture is paramount to designing and interpreting inhibition assays. The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[2] This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1.[6] For full activation, Akt requires a second phosphorylation at Serine 473 (Ser473), a step mediated by the mTOR Complex 2 (mTORC2).[6]

Once fully activated, Akt phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular responses. A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[7] Akt activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus antagonizing PI3K activity.[6]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PTEN PTEN PIP3->PTEN De-p PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt p (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt p (Ser473) S6K p70S6K mTORC1->S6K p fourEBP1 4E-BP1 mTORC1->fourEBP1 p CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibition when un-p'd Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Treatment Cell Treatment with Inhibitor Lysis Cell Lysis (+ Phosphatase Inhibitors) Cell_Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation Denaturation (Boiling in Sample Buffer) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging System Detection->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization (p-Akt / Total Akt) Densitometry->Normalization

References

One-Pot Synthesis of Substituted Isoxazoles from Indoles and Nitroalkenes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Indole-Isoxazole Hybrids in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the indole nucleus is a ubiquitous motif in numerous natural products and pharmaceuticals, recognized for its ability to interact with various biological targets.[3] The strategic hybridization of these two pharmacophores into a single molecular entity has emerged as a promising strategy in drug discovery, leading to the development of novel compounds with enhanced or unique biological profiles, particularly in the realm of oncology.[3][4][5]

Traditional multi-step syntheses of such hybrid molecules often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant waste generation. In contrast, one-pot methodologies offer an elegant and efficient alternative, minimizing operational complexity and improving atom economy. This application note presents a detailed, field-proven protocol for the one-pot synthesis of highly functionalized, substituted isoxazoles through a sequential formal [4+1]-spirocycloaddition and oxidative cleavage reaction between indoles and β-nitrostyrenes.[3] This approach provides a direct and versatile route to novel benzamide-containing isoxazoles, a class of compounds with demonstrated potential as potent anticancer agents.[4][5][6][7]

Reaction Principle: A Tale of Two Steps in a Single Pot

The one-pot synthesis of substituted isoxazoles from indoles and nitroalkenes is a sophisticated cascade reaction that proceeds through two distinct, yet seamlessly integrated, mechanistic stages. This process hinges on the initial formation of a spirocyclic intermediate, which is then transformed into the final isoxazole product via oxidative cleavage.

Step 1: Formal [4+1]-Spirocycloaddition

The reaction is initiated by the nucleophilic attack of the C3 position of the indole onto the β-carbon of the nitroalkene, which is activated by a Brønsted acid (phosphorous acid). This Michael-type addition is followed by an intramolecular cyclization, where the nitrogen of the resulting nitronate anion attacks the C2 position of the indole ring. This elegant cascade culminates in the formation of a 4'H-spiro[indole-3,5'-isoxazole] intermediate. The use of phosphorous acid is critical, as it facilitates the reaction in a diastereomerically pure form.

G cluster_start Starting Materials Indole Indole Derivative Michael_Addition Michael Addition Intermediate Indole->Michael_Addition Nucleophilic Attack (C3) Nitroalkene β-Nitroalkene Nitroalkene->Michael_Addition Phosphorous_Acid Phosphorous Acid (Catalyst) Phosphorous_Acid->Michael_Addition Spiro_Intermediate 4'H-Spiro[indole-3,5'-isoxazole] Intermediate Spirocyclization Spirocyclization Michael_Addition->Spirocyclization Intramolecular Cyclization Spirocyclization->Spiro_Intermediate caption Figure 1: Formation of the Spirocyclic Intermediate

Figure 1: Formation of the Spirocyclic Intermediate
Step 2: Oxidative Cleavage

The second stage of this one-pot synthesis involves the oxidative cleavage of the spirocyclic intermediate. This is achieved by the addition of an oxidizing agent, typically a mixture of acetic anhydride and hydrogen peroxide, directly to the reaction mixture.[3] This oxidative step selectively cleaves the C2-C3 bond of the indole ring within the spiro intermediate, leading to the formation of the final benzamide-containing (3),4,5-substituted isoxazole. This transformation is remarkable for its efficiency and for proceeding without the need for isolation of the spiro intermediate.

G Spiro_Intermediate 4'H-Spiro[indole-3,5'-isoxazole] Intermediate Oxidative_Cleavage Oxidative Cleavage of Indole C2-C3 Bond Spiro_Intermediate->Oxidative_Cleavage Oxidizing_Agent Oxidizing Agent (e.g., Ac₂O/H₂O₂) Oxidizing_Agent->Oxidative_Cleavage Final_Product Substituted Isoxazole (Benzamide Derivative) Oxidative_Cleavage->Final_Product caption Figure 2: Oxidative Cleavage to the Final Product

Figure 2: Oxidative Cleavage to the Final Product

Detailed Experimental Protocol

This protocol is based on the successful one-pot synthesis of N-(2-(4-phenylisoxazol-5-yl)phenyl)benzamide.[3]

Materials and Reagents
  • 2-phenyl-1H-indole

  • (E)-(2-nitrovinyl)benzene (β-nitrostyrene)

  • Phosphorous acid

  • Acetic acid

  • Acetic anhydride

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment
  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 2-phenyl-1H-indole (1.00 mmol, 193 mg), (E)-(2-nitrovinyl)benzene (1.05 mmol, 157 mg), phosphorous acid (1.0 g), and acetic acid (1.0 g).

  • Spirocycloaddition: Vigorously stir the mixture at room temperature for 1 hour. The mixture will become homogeneous and turn dark red, indicating the formation of the spirocyclic intermediate.

  • Oxidative Cleavage: Prepare the oxidizing agent by carefully mixing 2.4 mL of acetic anhydride and 0.6 mL of 30% H₂O₂. Add this mixture dropwise to the reaction flask.

  • Reaction Completion: Continue stirring the reaction mixture for an additional 2 hours at room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of dichloromethane. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(2-(4-phenylisoxazol-5-yl)phenyl)benzamide.

Results and Discussion: Substrate Scope and Limitations

The developed one-pot protocol demonstrates good tolerance for a variety of functional groups on both the indole and the β-nitrostyrene starting materials, affording the desired substituted isoxazoles in moderate to excellent yields.[3]

EntryIndole Substituent (R¹)Nitroalkene Substituent (R²)ProductYield (%)
1PhenylPhenylN-(2-(4-phenylisoxazol-5-yl)phenyl)benzamide87
2Phenyl4-ChlorophenylN-(2-(4-(4-chlorophenyl)isoxazol-5-yl)phenyl)benzamide88
3Phenyl4-MethoxyphenylN-(2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenyl)benzamide85
44-ChlorophenylPhenyl4-Chloro-N-(2-(4-phenylisoxazol-5-yl)phenyl)benzamide82
54-MethoxyphenylPhenyl4-Methoxy-N-(2-(4-phenylisoxazol-5-yl)phenyl)benzamide87
6NaphthylPhenylN-(2-(4-phenylisoxazol-5-yl)phenyl)naphthalene-2-carboxamide78

Table 1: Representative examples of substituted isoxazoles synthesized via the one-pot protocol. Data extracted from Arutiunov et al. (2025).[3]

The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting materials. However, certain limitations have been observed. For instance, unsubstituted 1H-indole and 2-methyl-1H-indole led to decomposition of the reaction mixture.[3] Additionally, indoles bearing strongly electron-withdrawing groups, such as a nitro group, failed to react. A decrease in yield was also noted with sterically hindered indoles, for example, those with a tert-butyl group at the C2 position.[3]

Conclusion and Future Perspectives

This application note provides a comprehensive guide to a highly efficient and operationally simple one-pot synthesis of substituted isoxazoles from readily available indoles and nitroalkenes. The methodology, which proceeds through a novel sequential formal [4+1]-spirocycloaddition and oxidative cleavage, offers a powerful tool for the construction of complex molecular architectures with significant potential in drug discovery and development. The benzamide-containing isoxazoles synthesized via this protocol represent a promising class of compounds for further investigation as anticancer agents. Future work in this area could focus on expanding the substrate scope to include a wider range of heterocyclic systems and exploring the application of this methodology in the synthesis of natural product analogues and other biologically active molecules.

References

Troubleshooting & Optimization

Technical Support Center: Improving Nitroindole Yields in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with nitro-substituted arylhydrazines and encountering challenges in obtaining high yields of the desired nitroindole products. Here, we address common problems with in-depth explanations and provide actionable troubleshooting strategies.

Introduction: The Challenge of Nitroindoles

The Fischer indole synthesis, a robust and historic reaction, is a cornerstone for creating the indole scaffold.[1][2][3] The reaction proceeds by heating an arylhydrazone (formed from an arylhydrazine and a carbonyl compound) in the presence of an acid catalyst.[1][4][5] The key step is a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[1][6]

However, when the arylhydrazine contains a strong electron-withdrawing group (EWG), such as a nitro (–NO₂) group, the reaction becomes significantly more challenging. The nucleophilicity of the arylhydrazine is reduced, and the key enamine intermediate required for the sigmatropic rearrangement is destabilized. This often leads to low yields, decomposition, and the formation of complex side products. For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions, such as stronger acids and higher temperatures, may be necessary to drive the reaction forward.[7]

This guide provides solutions to overcome these specific challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when synthesizing nitroindoles via the Fischer method.

Q1: Why is the yield of my nitroindole synthesis consistently low?

Answer: Low yields are the most frequent complaint when working with nitro-substituted substrates. Several factors, rooted in the electron-withdrawing nature of the nitro group, are likely culprits.

  • Reduced Reactivity of the Hydrazine: The –NO₂ group deactivates the aromatic ring, reducing the nucleophilicity of the nitrogen atoms. This can slow down both the initial formation of the hydrazone and the subsequent acid-catalyzed rearrangement.

  • Destabilization of Intermediates: The core of the Fischer synthesis is the tautomerization of the hydrazone to an enamine, which then undergoes the[1][1]-sigmatropic rearrangement.[1][4] Electron-withdrawing groups hinder this process, making the key rearrangement step the rate-determining step and impeding the overall reaction.[8]

  • Inappropriate Acid Catalysis: While the Fischer synthesis is acid-catalyzed, the choice of acid is critical.[6][8] For deactivated substrates like nitrophenylhydrazines, a weak acid may be insufficient to promote cyclization. Harsher conditions are often required.[7] For example, reactions of o,p-nitrophenylhydrazines with certain ketones in acetic acid alone may be unsuccessful, requiring the addition of a stronger acid like HCl to proceed.[8]

  • Side Reactions and Decomposition: The required harsh conditions (strong acid, high heat) can lead to the degradation of starting materials or the desired product.[8][9] During long reaction times under reflux, the instability of the nitroindole products can lead to decomposition, oxidation, and polymerization, significantly lowering the isolated yield.[8]

Q2: I'm observing significant tar and byproduct formation. What is causing this and how can I prevent it?

Answer: The formation of tar is a common sign that the reaction conditions are too harsh or that side reactions are dominating.

  • Cause - Polymerization: Strong acids and high temperatures, often necessary for nitro-substrates, can also promote unwanted side reactions, including aldol condensations of the carbonyl partner or polymerization of the starting materials and intermediates.[5]

  • Cause - Product Instability: The nitroindole product itself may not be stable under the reaction conditions, leading to decomposition over time.[8]

Solutions:

  • Optimize Acid Strength and Concentration: Screen a range of Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][7] Sometimes a binary acid system, like acetic acid with concentrated HCl, provides the right balance to drive the reaction without excessive degradation.[8]

  • Control Temperature and Reaction Time: Instead of prolonged reflux, try running the reaction at the lowest effective temperature. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[10][11] This rapid heating often leads to cleaner reactions and higher yields by minimizing the time the product is exposed to harsh conditions.[10][12] For example, a conventional Fischer indolization requiring 8 hours of reflux might be completed in 10 minutes under microwave conditions with an improved yield.[10]

Q3: How do I select the optimal acid catalyst for my nitro-substituted phenylhydrazine?

Answer: Catalyst selection is arguably the most critical parameter for a successful nitroindole synthesis. There is no single "best" catalyst; the optimal choice depends on the specific substrates.

  • Screening is Key: It is essential to screen both Brønsted and Lewis acids.

    • Brønsted Acids: Polyphosphoric acid (PPA) is often effective for difficult cyclizations as it can act as both catalyst and solvent.[7] Mixtures of a weaker acid with a strong mineral acid (e.g., Acetic Acid/HCl) have also proven successful.[8][13]

    • Lewis Acids: Zinc chloride (ZnCl₂) is a classic and effective catalyst.[4][5] Boron trifluoride (BF₃) and other metal halides are also useful options.[1][4]

  • Consider a Biphasic System: For the synthesis of 3-alkyl-5-nitroindoles from aldehyde p-nitrophenylhydrazones, the use of concentrated hydrochloric acid in a biphasic system at room temperature has been reported to be effective for the first time.[13]

The following table provides a starting point for catalyst screening based on literature precedents.

Comparative Yields of a Nitroindole Synthesis with Different Catalysts
Catalyst SystemTemperature (°C)Time (h)Yield (%)Notes
Glacial Acetic AcidReflux8< 5%Often insufficient for deactivated substrates.[8]
Acetic Acid / Conc. HClReflux430%Stronger acid addition significantly improves yield.[8]
Polyphosphoric Acid (PPA)100-120150-70%Effective but can be difficult to work with.[7]
Zinc Chloride (ZnCl₂)140-160245-65%A standard, reliable Lewis acid catalyst.[5]
Eaton's Reagent (P₂O₅/MeSO₃H)170 (MW)0.1792%Excellent for microwave-assisted synthesis.[10]
Note: Yields are illustrative and will vary based on the specific substrates used.

Experimental Protocol: Optimized Synthesis of 2,3,3-Trimethyl-5-nitroindolenine

This protocol is adapted from methodologies reported for the synthesis of nitroindolenines, which require stronger acidic conditions than their electron-rich counterparts.[8]

Reactants:

  • p-Nitrophenylhydrazine hydrochloride (1c)

  • Isopropyl methyl ketone (2)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenylhydrazine hydrochloride (1.89 g, 10 mmol) and glacial acetic acid (30 mL).

  • Addition of Ketone: Add isopropyl methyl ketone (1.03 g, 12 mmol) to the stirred suspension.

  • Addition of Strong Acid: Carefully add concentrated hydrochloric acid (5 mL) to the mixture. The solution should become homogeneous.

  • Heating: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup - Quenching: After 4 hours, or once TLC indicates consumption of the starting material, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Workup - Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2,3,3-trimethyl-5-nitroindolenine product.

Visual Workflow: Troubleshooting Low Yields

The following diagram outlines a logical workflow for troubleshooting and optimizing the Fischer synthesis of nitroindoles.

Fischer_Indole_Troubleshooting start Problem: Low/No Nitroindole Yield reagents Step 1: Verify Reagents - Purity of hydrazine? - Purity of ketone/aldehyde? - Anhydrous solvent? start->reagents Start Here conditions Step 2: Assess Conditions - Acid catalyst choice? - Temperature too low? - Reaction time sufficient? start->conditions purify Action: Purify Reagents - Recrystallize hydrazine salt - Distill carbonyl compound - Use fresh, dry solvents reagents->purify Impurities Suspected optimize_acid Action: Optimize Catalyst - Screen Lewis (ZnCl₂) & Brønsted (PPA) acids - Try stronger acid system (e.g., AcOH/HCl) conditions->optimize_acid Reaction Stalled optimize_temp Action: Optimize Conditions - Increase temperature incrementally - Switch to microwave heating - Monitor by TLC to find optimal time conditions->optimize_temp Tarry Byproducts or Slow Reaction

Caption: A troubleshooting workflow for improving nitroindole synthesis yields.

References

Technical Support Center: Regioselective Synthesis of 3-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of 3-nitroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your experiments.

The introduction of a nitro group at the C3 position of the indole scaffold is a pivotal step in the synthesis of numerous biologically active molecules.[1][2][3] However, the electron-rich and acid-sensitive nature of the indole ring presents significant hurdles, including poor regioselectivity, over-nitration, and polymerization.[4][5] This guide provides practical, field-proven insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective synthesis of 3-nitroindoles so challenging?

The primary challenge lies in the inherent reactivity of the indole nucleus. The C3 position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5] However, under strongly acidic conditions, such as those used in classical nitration reactions (e.g., HNO₃/H₂SO₄), the indole ring is prone to protonation at C3. This protonation deactivates the pyrrole ring towards further electrophilic substitution and can initiate acid-catalyzed polymerization, leading to low yields and the formation of intractable tars.[4][6][7]

Q2: My reaction is producing a low yield of 3-nitroindole and a significant amount of dark, insoluble tar. What is the likely cause and how can I fix it?

The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[6] This occurs when using strong acids like sulfuric acid, which protonate the indole at the C3 position, creating a reactive indoleninium cation that initiates a chain reaction with other indole molecules.[6]

Troubleshooting Steps:

  • Avoid Strong Acids: Refrain from using strong mineral acids like H₂SO₄.[6]

  • Employ Milder Nitrating Agents: Switch to non-acidic or milder nitrating agents such as benzoyl nitrate, acetyl nitrate, or trifluoroacetyl nitrate.[1][3][6][7] These reagents are less aggressive and provide better control over the reaction.

  • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -60°C to 0°C) to minimize acid-catalyzed decomposition and side reactions.[6][8]

Q3: I am observing significant amounts of dinitrated side products. How can I improve the selectivity for mono-nitration at the C3 position?

The formation of dinitroindoles, most commonly 3,5- and 3,6-dinitroindoles, is a frequent issue, especially with potent nitrating agents or prolonged reaction times.[6]

Strategies to Minimize Dinitration:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent to prevent over-nitration.[6]

  • Milder Reagents: Employ less reactive nitrating agents like acetyl nitrate.[6][9]

  • Temperature Control: Maintain low reaction temperatures to decrease the rate of the second nitration, thereby favoring the mono-nitrated product.[6]

  • N-Protection: Protecting the indole nitrogen with groups like tosyl (Ts), tert-butyloxycarbonyl (Boc), or phenylsulfonyl can modulate the reactivity of the indole ring and enhance selectivity for mono-nitration.[6][8][9]

Q4: Besides dinitration, what other common side products should I be aware of?

Other potential side products include:

  • Other Regioisomers: While C3 is the primary site of attack, nitration can also occur on the benzene ring, particularly at the C5 and C6 positions, especially under harsher conditions.[4][6]

  • N-Nitrosoindoles: The presence of nitrous acid, which can form from nitrite impurities, can lead to the generation of N-nitrosoindoles.[6]

  • Oxidation Products: The reaction can also lead to colored impurities arising from oxidation of the indole ring.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3-Nitroindole; Formation of Tar Acid-catalyzed polymerization of the indole starting material due to strong acidic conditions.[4][6]Avoid strong acids (e.g., HNO₃/H₂SO₄).[6] Use milder, non-acidic nitrating agents (e.g., acetyl nitrate, benzoyl nitrate).[6][7] Employ N-protection to reduce the indole's susceptibility to acid.[6]
Formation of Multiple Regioisomers (e.g., 5-nitro, 6-nitro) Harsh reaction conditions (high temperature, strong acids) leading to decreased regioselectivity.[4][6]Use milder nitrating agents that favor C3 nitration.[6] Maintain low reaction temperatures.[6] For specific isomers other than 3-nitroindole, alternative synthetic routes may be necessary.[4][6]
Significant Dinitration Use of a highly reactive nitrating agent. Excess of the nitrating agent. Elevated reaction temperature or prolonged reaction time.[6]Switch to a milder nitrating agent.[6] Carefully control the stoichiometry of the nitrating agent.[6] Perform the reaction at a lower temperature.[6]
Formation of Colored Impurities Oxidation of the indole ring or formation of nitroso compounds.[6]Ensure the purity of starting materials and reagents. Degas solvents to remove dissolved oxygen.[6] Purification of the crude product can be achieved by column chromatography on silica gel.[6]

Experimental Protocols

Protocol 1: Classical Nitration with Mixed Acid (Illustrative of Challenges)

This protocol demonstrates a classical method and highlights the associated challenges.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) while cooling in an ice-salt bath to maintain a temperature below 0°C.

  • Reaction Setup: Dissolve 1H-indole (1.0 mmol) in a suitable solvent like acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Nitration: Cool the indole solution to the desired temperature (e.g., -20°C) and slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not rise significantly.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by pouring it over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography on silica gel.[6]

Protocol 2: Modern, Non-Acidic Nitration using Trifluoroacetyl Nitrate

This protocol offers a milder and more regioselective alternative.[1][2][3]

  • In Situ Reagent Preparation: In a flask containing a solution of the N-protected indole in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride. Cool the mixture to a low temperature (e.g., 0-5°C).

  • Nitration: Slowly add ammonium tetramethylnitrate to the cooled solution. The trifluoroacetyl nitrate is generated in situ and reacts with the indole.[1][2][3]

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography. This method has been shown to be effective for a variety of substituted indoles.[1]

Reaction Mechanisms and Workflows

Mechanism of Electrophilic Nitration of Indole

The following diagram illustrates the generally accepted mechanism for the electrophilic nitration of indole at the C3 position.

G Indole Indole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate Electrophilic Attack at C3 Nitronium NO2+ (Electrophile) Nitronium->Intermediate Product 3-Nitroindole Intermediate->Product Aromatization ProtonLoss -H+ G Start Start: Synthesis of 3-Nitroindole Problem Low Yield / Tar Formation? Start->Problem CheckAcid Using Strong Acid? Problem->CheckAcid Yes SideProducts Poor Regioselectivity / Dinitration? Problem->SideProducts No SwitchReagent Switch to Milder Nitrating Agent (e.g., Acetyl Nitrate) CheckAcid->SwitchReagent Yes UseProtection Consider N-Protection CheckAcid->UseProtection Yes LowTemp Lower Reaction Temperature SwitchReagent->LowTemp UseProtection->LowTemp Success Successful Synthesis LowTemp->Success CheckStoich Control Stoichiometry SideProducts->CheckStoich Yes SideProducts->Success No CheckStoich->SwitchReagent

References

Technical Support Center: Overcoming Byproduct Formation in the Nitration of Dimethylindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of dimethylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack, but this reactivity also opens the door to a variety of unwanted side reactions.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize byproduct formation and maximize the yield of your desired nitro-dimethylindole isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when nitrating dimethylindoles?

When nitrating dimethylindoles, you are likely to encounter several classes of byproducts, primarily due to the indole ring's high reactivity and sensitivity to acidic conditions.[1][3] These include:

  • Polymeric "Tars": Dark, insoluble materials are a frequent issue, arising from the acid-catalyzed polymerization of the indole starting material.[3][4] Protonation at the C3 position can generate a reactive indoleninium cation, which then attacks another indole molecule, initiating a chain reaction.[3]

  • Dinitrated Products: Over-nitration is a common problem, especially with potent nitrating agents or if the reaction is not carefully controlled.[3][5] Depending on the substitution pattern of your dimethylindole, you may see dinitration on both the pyrrole and benzene rings. For example, 2-methylindole can yield 3,6-dinitro and 3,4-dinitro isomers.[5]

  • Oxidized Byproducts: The use of strong nitric acid can lead to the formation of various oxidized species, contributing to product impurity and lower yields.

  • Other Regioisomers: While nitration is directed by the methyl substituents, a mixture of regioisomers can still be formed, complicating purification. The ratio of these isomers is highly dependent on reaction conditions.[3]

  • N-Nitrosoindoles: If nitrous acid is present (as an impurity or byproduct), it can lead to the formation of N-nitrosoindoles.[3]

Q2: My reaction has turned into a dark, intractable tar. What went wrong and how can I prevent it?

The formation of a dark tar is almost always due to acid-catalyzed polymerization of the indole.[3][4] This is particularly prevalent when using strong acids like a nitric/sulfuric acid mixture.[3]

Causality: The indole nucleus, especially at the C3 position, is highly nucleophilic and susceptible to protonation in strongly acidic media. The resulting indoleninium ion is a potent electrophile that readily reacts with another neutral indole molecule, initiating polymerization.

Preventative Measures:

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization.[3]

  • Use Milder Nitrating Agents: Avoid strong mixed acids. Opt for reagents like acetyl nitrate or benzoyl nitrate, which are less aggressive and offer better control.[3] A non-acidic, non-metallic system using ammonium tetramethylnitrate and trifluoroacetic anhydride has also been developed for highly regioselective C3 nitration.[6][7]

  • Employ N-Protection: Protecting the indole nitrogen with groups like acetyl (Ac), tosyl (Ts), or benzenesulfonyl can reduce the pyrrole ring's reactivity and prevent polymerization, leading to cleaner reactions.[3][8]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent to avoid side reactions.[3][4]

Q3: I'm getting a mixture of dinitrated and mononitrated products. How can I improve the selectivity for mono-nitration?

Poor selectivity towards mono-nitration is a common issue, especially when the desired product is still reactive towards the nitrating agent.

Causality: The first nitro group is deactivating, but under harsh conditions (excess nitrating agent, elevated temperature), a second nitration can still occur.

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent, aiming for a slight excess (e.g., 1.05-1.1 equivalents).

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0-5°C or lower) can significantly improve selectivity for mono-nitration.[4]

  • Choice of Nitrating Agent: Milder nitrating agents provide better control and reduce the likelihood of over-nitration.[3]

  • Reaction Time: Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent further nitration of the product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the nitration of dimethylindoles.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Acid-catalyzed polymerization of the indole.Avoid strong acids (HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents (e.g., acetyl nitrate) or an N-protecting group strategy.[3][4]
Decomposition of the nitrating agent.Prepare the nitrating agent in situ at low temperatures (e.g., below 10°C).[4]
Formation of Multiple Regioisomers Inappropriate reaction conditions for desired selectivity.To favor C3-nitration, use non-acidic conditions (e.g., benzoyl nitrate).[4] To favor nitration on the benzene ring (e.g., C5), use a C2-substituted indole under strong acid conditions.[4]
Steric hindrance from methyl groups.For substrates like 2,3-dimethylindole where C3 is blocked, nitration will occur on the benzene ring, typically at C5 or C6. Strong acid conditions favor C5 nitration.
Difficult Purification (Oily Products, Streaking on TLC) Presence of colored impurities from oxidation or nitroso compounds.Ensure high purity of starting materials and reagents. Degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Residual polymeric material.After quenching the reaction, consider an aqueous workup with a mild base to remove acidic impurities. Column chromatography on silica gel is often necessary for purification.[3]
Logical Workflow for Troubleshooting Dimethylindole Nitration

The following diagram outlines a decision-making process for troubleshooting common issues in dimethylindole nitration.

G start Start Nitration Experiment check_outcome Analyze Crude Reaction Mixture (TLC, NMR) start->check_outcome low_yield Low/No Yield & Tar Formation check_outcome->low_yield Tar Present? multi_isomers Multiple Isomers (Regioselectivity Issue) check_outcome->multi_isomers Multiple Spots on TLC? dinitration Significant Dinitration check_outcome->dinitration Higher MW peaks? success High Yield & Clean Product check_outcome->success Clean Reaction solution_tar 1. Lower Temperature 2. Use Milder Nitrating Agent (e.g., Acetyl Nitrate) 3. Protect Indole Nitrogen (N-Acyl) low_yield->solution_tar solution_isomers 1. Adjust Acidity (Strong vs. Mild) 2. Change Nitrating Agent 3. Consider N-Protection to alter electronics multi_isomers->solution_isomers solution_dinitration 1. Reduce Nitrating Agent Stoichiometry 2. Lower Reaction Temperature 3. Decrease Reaction Time dinitration->solution_dinitration

Caption: Troubleshooting logic for common issues in dimethylindole nitration.

Experimental Protocols

Protocol 1: Regioselective C3-Nitration of 2,5-Dimethylindole using Acetyl Nitrate

This protocol is optimized to minimize polymerization and dinitration by using a milder nitrating agent at a controlled temperature.

Materials:

  • 2,5-Dimethylindole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃)[9]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Acetyl Nitrate (Nitrating Agent):

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add acetic anhydride (5.0 eq).

    • Cool the flask to -10 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.

    • Stir the resulting solution at -10 °C for 15 minutes. This is your nitrating agent solution.

  • Nitration Reaction:

    • In a separate flame-dried flask, dissolve 2,5-dimethylindole (1.0 eq) in anhydrous dichloromethane.

    • Cool the indole solution to -70 °C using a dry ice/acetone bath.

    • Slowly add the pre-prepared cold acetyl nitrate solution dropwise to the indole solution over 20-30 minutes.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-nitro-2,5-dimethylindole.

Protocol 2: Nitration of 2,3-Dimethylindole (Skatole)

With the C3 position blocked, nitration occurs on the benzene ring. This protocol uses mixed acid conditions to favor C5-nitration, but strict temperature control is critical.

Materials:

  • 2,3-Dimethylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Reaction Setup:

    • In a flask, dissolve 2,3-dimethylindole (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C) in an ice-salt bath. Stir until a homogenous solution is formed.

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while keeping the mixture cooled in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethylindole, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate of the crude nitro-2,3-dimethylindole should form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Visualizing Reaction Pathways

The following diagram illustrates the key reaction pathways in the nitration of a generic dimethylindole, highlighting the formation of the desired product versus the primary byproduct pathways.

G cluster_0 Reaction Pathways Start Dimethylindole + Nitrating Agent (NO2+) Intermediate σ-complex intermediate Start->Intermediate Electrophilic Attack Protonated Protonated Indole (Indoleninium Cation) Start->Protonated [H+] (Strong Acid) Desired Mononitro-dimethylindole (Desired Product) Byproduct2 Dinitro-dimethylindole Desired->Byproduct2 + NO2+ (Excess reagent/high temp) Byproduct1 Polymerization ('Tar') Intermediate->Desired Deprotonation Protonated->Byproduct1 + another Indole

Caption: Key pathways in dimethylindole nitration leading to desired product and major byproducts.

References

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave-assisted synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My microwave-assisted indole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration, but it can almost always be traced back to a few key parameters. Let's break down the potential culprits:

  • Inadequate Heating/Incorrect Solvent Choice: Microwave heating efficiency is highly dependent on the dielectric properties of the reaction medium.[1][2] If your solvent is a poor microwave absorber (e.g., toluene, dioxane, THF), it may not reach the target temperature efficiently.[3] Conversely, a solvent that heats too rapidly can cause localized overheating and decomposition.

    • Solution:

      • Verify Solvent Properties: Choose a solvent with a moderate to high dielectric loss tangent. Polar solvents like DMF, NMP, DMSO, and alcohols are generally good choices for microwave-assisted organic synthesis.[3]

      • Consider Solvent Mixtures: If a non-polar solvent is required for solubility reasons, you can add a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption.[3]

      • Solvent-Free Conditions: For some reactions, such as the Bischler-Möhlau synthesis, a solvent-free approach can be highly effective, leading to improved yields and a greener process.[4][5][6]

  • Sub-optimal Temperature and Time: Microwave synthesis accelerates reactions, meaning the optimal conditions can be dramatically different from conventional heating.[7][8] Too low a temperature may not provide enough energy to overcome the activation barrier, while too high a temperature can lead to byproduct formation or decomposition of starting materials or products.

    • Solution:

      • Systematic Optimization: Perform a systematic optimization of both temperature and reaction time. Start with conditions reported in the literature for similar transformations and then vary the temperature in 10-20°C increments and the time in 5-10 minute intervals.

      • Ramp Time: Be mindful of the ramp time to the target temperature. A slower ramp can sometimes be beneficial for preventing side reactions.

  • Catalyst Inactivity or Incorrect Choice: In catalyzed reactions, such as palladium-catalyzed indole syntheses, the choice of catalyst, ligand, and base is critical.[9][10][11] The catalyst may be inactive or unsuitable for the specific substrates.

    • Solution:

      • Catalyst Screening: If possible, screen a small panel of catalysts and ligands. For example, in palladium-catalyzed reactions, varying the phosphine ligand can have a significant impact on yield.[12]

      • Base Selection: The choice of base can also be crucial. Ensure the base is strong enough to facilitate the desired reaction but not so strong that it promotes side reactions. Common bases include carbonates (e.g., K₂CO₃) and organic bases (e.g., triethylamine).[9]

  • Atmosphere Control: Some reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.

    • Solution:

      • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or reactants are air-sensitive.

      • Dry Solvents: Use anhydrous solvents to prevent quenching of reagents or catalysts.

Issue 2: Formation of Undesired Side Products or Isomers

Question: My reaction is producing the indole, but I'm also getting significant amounts of byproducts or the wrong isomer. How can I improve the selectivity?

Answer: The formation of side products is often a result of the high energy input of microwave irradiation. Here’s how to address this:

  • Hot Spot Formation: Non-uniform heating within the reaction vessel can create localized "hot spots" with temperatures significantly higher than the bulk solution, leading to decomposition and side reactions.[13][14][15][16][17]

    • Solution:

      • Stirring: Ensure efficient stirring throughout the reaction to promote even temperature distribution.

      • Vessel and Volume: Use an appropriate reaction vessel size and ensure the reaction volume is within the manufacturer's recommended range for your microwave reactor.

      • Power Modulation: Modern microwave reactors often have power modulation features that can help to minimize hot spots.

  • Incorrect Reaction Time: As microwave reactions are very fast, it's easy to overshoot the optimal reaction time, leading to the formation of decomposition products.

    • Solution:

      • Time Course Study: Perform a time course study, analyzing aliquots of the reaction mixture at short intervals to determine the point of maximum product formation before significant byproduct formation occurs.

  • Regioselectivity in Fischer Indole Synthesis: The Fischer indole synthesis can yield two different regioisomers if an unsymmetrical ketone is used.

    • Solution:

      • Catalyst and Solvent Effects: The choice of acid catalyst and solvent can influence the regioselectivity. Experiment with different Brønsted and Lewis acids.[4] For example, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide high yields and can influence selectivity.[7]

Issue 3: Runaway Reaction or Pressure Build-up

Question: During the microwave reaction, the pressure is exceeding the safe limits of the vessel, or the reaction appears to be uncontrollable. What should I do?

Answer: A rapid increase in pressure is a serious safety concern and indicates a runaway reaction. This is often due to the rapid heating of a low-boiling point solvent or the evolution of gaseous byproducts.[18][19]

  • Solvent Choice: Low-boiling point solvents (e.g., methanol, dichloromethane) will generate high pressure at elevated temperatures.[3]

    • Solution:

      • Switch to a Higher-Boiling Solvent: If high temperatures are required, switch to a solvent with a higher boiling point, such as DMF, DMSO, or ethylene glycol.[1]

  • Exothermic Reaction: The reaction itself may be highly exothermic, and the rapid heating from the microwave can initiate a thermal runaway.

    • Solution:

      • Power Control: Use a lower microwave power setting to control the rate of heating.

      • Cooling: Some microwave reactors have a cooling feature that can be used to help manage the temperature of highly exothermic reactions.

      • Concentration: Reducing the concentration of the reactants can also help to control the rate of heat evolution.

  • Gaseous Byproducts: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure in a sealed vessel.[18]

    • Solution:

      • Vented Vessels: If your microwave system allows, use vented reaction vessels for reactions known to produce gas.

      • Scale: Start with a smaller scale reaction to assess the extent of gas evolution before scaling up.

Issue 4: Arcing or Sparking in the Microwave Cavity

Question: I'm observing sparks or arcing inside the microwave reactor during my experiment. Is this dangerous, and what causes it?

Answer: Arcing is a serious issue that can damage the microwave reactor and create a fire hazard. It is typically caused by the presence of metal or conductive materials in the microwave cavity.[20][21][22][23]

  • Metal Contamination: The most common cause is the accidental introduction of metal into the microwave.

    • Solution:

      • Check Reaction Components: Ensure that stir bars are fully encapsulated in a microwave-safe material (e.g., Teflon) and that there are no metal clips, spatulas, or other objects in the cavity.

      • Catalyst Considerations: While supported metal catalysts can be used, they need to be properly dispersed. High concentrations of metallic catalysts on certain supports can sometimes lead to arcing.[2]

  • Damaged Waveguide or Cavity: Damage to the interior of the microwave cavity or the waveguide cover can expose metal and cause arcing.[20][23]

    • Solution:

      • Inspect the Reactor: Regularly inspect the interior of the microwave for any chips, cracks, or burns. If damage is found, do not operate the microwave and contact the manufacturer for service.

  • Sample Properties: In rare cases, highly concentrated ionic solutions or materials that become highly conductive at elevated temperatures can cause arcing.

    • Solution:

      • Dilution: Try diluting the reaction mixture.

      • Consult Manufacturer: If the problem persists, consult with the microwave reactor manufacturer's application support team.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting parameters (temperature, time, power) for a new microwave-assisted indole synthesis?

A1: A good starting point is to look for literature precedents for similar reactions. If none are available, a logical approach is to set the temperature slightly above the boiling point of the solvent you would use under conventional reflux conditions. A starting reaction time of 10-15 minutes is reasonable. It is generally recommended to control the reaction by temperature rather than power, as this provides better reproducibility.[24]

Q2: Can I use a domestic microwave oven for my synthesis?

A2: While some protocols have been developed for domestic microwave ovens, it is strongly discouraged for safety and reproducibility reasons.[25] Laboratory-grade microwave reactors are equipped with essential safety features for controlling temperature and pressure, which are absent in domestic ovens.[18][19][26] Furthermore, domestic ovens have uneven microwave fields, leading to poor reproducibility.

Q3: What is the difference between a single-mode and a multi-mode microwave reactor?

A3: A single-mode reactor focuses the microwave radiation to a specific point in the cavity, providing a high power density that is ideal for small-scale reactions. A multi-mode reactor distributes the microwave radiation throughout a larger cavity, which is more suitable for larger scale reactions or running multiple reactions simultaneously. For most optimization work, a single-mode reactor is preferred due to its precise control.

Q4: Are there any "green chemistry" advantages to using microwave synthesis for indoles?

A4: Yes, microwave-assisted synthesis aligns well with the principles of green chemistry.[8] The dramatically reduced reaction times lead to significant energy savings.[8] It also often allows for the use of greener solvents, such as water or ethanol, or even solvent-free conditions, which reduces waste.[4][8][27]

Q5: How do I scale up a microwave-assisted indole synthesis?

A5: Scaling up microwave reactions is not always straightforward. Direct scaling of batch reactions can be challenging due to the limited penetration depth of microwaves. For larger scale production, continuous flow microwave reactors are often a better solution. These systems allow for the continuous processing of reactants through a microwave-irradiated zone, enabling the production of larger quantities of product.

Section 3: Data Presentation and Experimental Protocols

Table 1: Solvent Selection for Microwave-Assisted Indole Synthesis
SolventBoiling Point (°C)Dielectric Constant (ε)Microwave AbsorptionTypical Applications
Dimethylformamide (DMF) 15336.7HighPalladium-catalyzed reactions, general synthesis[4][9]
Dimethyl Sulfoxide (DMSO) 18947.2HighHigh-temperature reactions[4]
Ethanol 7824.6HighGreen chemistry applications[4]
Acetonitrile 8237.5MediumGeneral synthesis[3]
Water 10080.1HighGreen chemistry, cycloisomerization[4][27]
Toluene 1112.4LowRequires polar co-solvent or ionic liquid[3]
1,4-Dioxane 1012.2LowRequires polar co-solvent or ionic liquid
Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, adapted from literature procedures.[7][25]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)

  • Microwave reactor with sealed vessel capabilities

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Carefully add Eaton's Reagent (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[25]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis

This protocol provides a greener, solvent-free approach for the synthesis of 2-arylindoles.[5][28]

Materials:

  • Substituted aniline (2.0 mmol)

  • Phenacyl bromide (1.0 mmol)

  • Microwave reactor

  • Small beaker or vial

Procedure:

  • In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline acts as both reactant and base.

  • Place the beaker in the microwave reactor.

  • Irradiate the mixture at a moderate power setting (e.g., 300-600W) for 45-60 seconds. Note: The optimal power and time may need to be determined empirically.

  • After irradiation, allow the mixture to cool to room temperature.

  • The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_heating Is the reaction reaching the target temperature? start->check_heating solvent_issue Inadequate Heating: Poor solvent choice check_heating->solvent_issue No check_conditions Are temperature and time optimized? check_heating->check_conditions Yes optimize_solvent Action: 1. Select a polar solvent (DMF, DMSO). 2. Use a co-solvent or ionic liquid. 3. Consider solvent-free conditions. solvent_issue->optimize_solvent end_node Improved Yield optimize_solvent->end_node conditions_issue Sub-optimal Conditions check_conditions->conditions_issue No check_catalyst Is a catalyst used? Is it active? check_conditions->check_catalyst Yes optimize_conditions Action: 1. Perform systematic optimization of T & t. 2. Adjust ramp time. conditions_issue->optimize_conditions optimize_conditions->end_node catalyst_issue Catalyst Inactivity check_catalyst->catalyst_issue Yes, but ineffective check_atmosphere Is the reaction air/moisture sensitive? check_catalyst->check_atmosphere No, or Yes and effective optimize_catalyst Action: 1. Screen different catalysts/ligands. 2. Verify base selection. catalyst_issue->optimize_catalyst optimize_catalyst->end_node atmosphere_issue Improper Atmosphere check_atmosphere->atmosphere_issue Yes, and not controlled check_atmosphere->end_node No, or Yes and controlled optimize_atmosphere Action: 1. Use inert atmosphere. 2. Use anhydrous solvents. atmosphere_issue->optimize_atmosphere optimize_atmosphere->end_node Microwave_Parameters center Microwave Synthesis Optimization Solvent Solvent center->Solvent Temperature Temperature center->Temperature Time Time center->Time Catalyst Catalyst center->Catalyst Power Power center->Power Pressure Pressure center->Pressure Stirring Stirring center->Stirring

References

Technical Support Center: Troubleshooting Poor Solubility of 2,3-Dimethyl-7-nitro-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 2,3-Dimethyl-7-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common yet significant challenge of poor aqueous solubility of this compound in experimental assays. Inaccurate concentrations resulting from insolubility can lead to unreliable and misleading data, compromising experimental outcomes.[1][2] This guide provides a structured, scientific approach to diagnosing and resolving these solubility issues, ensuring the integrity and reproducibility of your results.

Understanding the Challenge: Physicochemical Properties

This compound (CAS 41018-86-4) is a lipophilic molecule with inherently low aqueous solubility.[1][3][4][5] Its chemical structure, featuring a hydrophobic indole ring and dimethyl groups, contributes to its poor dissolution in polar, aqueous environments typical of biological assays.[6][7]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂--INVALID-LINK--[3][4][8]
Molecular Weight 190.2 g/mol --INVALID-LINK--[3][4][8]
Appearance Light yellow to brown powder/needles--INVALID-LINK--[3]
Melting Point 160-165 °C--INVALID-LINK--[3][9]
Water Solubility Negligible; 1.2 µg/mL at pH 7.4 (experimental)--INVALID-LINK--[3][4][9]
Predicted pKa 14.84 ± 0.30--INVALID-LINK--[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first step?

A1: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. The standard and most effective initial step is to prepare a concentrated stock solution in a suitable organic solvent.[1][6]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for creating high-concentration stock solutions of lipophilic compounds like this compound.[1][6]

  • Causality: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar and polar compounds.[6] This allows for the creation of a concentrated stock that can be subsequently diluted to the final working concentration in your aqueous assay medium.[10]

Q2: I dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. How can I prevent this "crashing out"?

A2: This is a classic problem of kinetic versus thermodynamic solubility.[2] While the compound is soluble in DMSO, the abrupt change in solvent polarity upon dilution into an aqueous system causes it to rapidly precipitate.[1][2]

Here is a systematic workflow to troubleshoot this issue:

References

How to avoid over-nitration in the synthesis of 7-methoxy-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-methoxy-5-nitro-1H-indole

A Guide to Preventing Over-Nitration and Maximizing Yield

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles, specifically 7-methoxy-5-nitro-1H-indole. The nitration of the electron-rich indole nucleus is a fundamentally challenging transformation, often plagued by issues of regioselectivity, acid-catalyzed polymerization, and over-nitration.[1] This document provides a comprehensive troubleshooting resource, grounded in mechanistic principles, to navigate these challenges and achieve a high-yield, high-purity synthesis of the target compound.

Mechanistic Insights: Understanding the Root of Synthesis Challenges

The synthesis of 7-methoxy-5-nitro-1H-indole is accomplished via the electrophilic aromatic nitration of 7-methoxy-1H-indole.[2] The success of this reaction hinges on controlling the reactivity of the indole ring.

  • Regioselectivity: The methoxy group at the C7 position is an ortho-, para-directing activator. Due to steric hindrance from the adjacent fused ring system, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the C5 position (para).[2][3] This inherent electronic bias is advantageous, making C5 the primary site of nitration.

  • The Challenge of Over-Nitration: The product, 7-methoxy-5-nitro-1H-indole, still possesses an activated aromatic system. The electron-donating methoxy group and the indole nitrogen can facilitate a second electrophilic attack, leading to the formation of dinitro byproducts. Controlling the reaction conditions to favor mono-nitration is the principal challenge.[1]

  • The Problem of Polymerization: Indoles are notoriously sensitive to strong acids.[1] Under highly acidic conditions, the C3 position of the pyrrole ring can become protonated, forming a reactive indoleninium cation. This cation can act as an electrophile, attacking another indole molecule and initiating a polymerization cascade that results in the formation of insoluble tars and a significant loss of yield.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a dinitro byproduct. What is the primary cause and how can I fix it?

A: The formation of dinitro byproducts is a classic sign of over-nitration, which occurs when the reaction is too aggressive or proceeds for too long. The primary causes are an excess of the nitrating agent and/or elevated reaction temperatures.

Solution:

  • Strict Stoichiometric Control: Limit the amount of nitric acid to a slight excess, typically 1.05–1.1 equivalents.[3] This ensures the starting material is consumed without providing a large excess of nitronium ions to drive the second nitration.

  • Rigorous Temperature Management: Maintain the reaction temperature strictly between 0°C and 5°C using an efficient ice-salt or ice-acetone bath.[1][3] Low temperatures decrease the rate of both nitration steps, but often have a more pronounced effect on the second, more difficult nitration, thus improving selectivity for the desired mono-nitro product.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction immediately after the starting material spot has been consumed.

Q2: The reaction mixture turned into a dark, insoluble tar. What happened and is the product salvageable?

A: The formation of a dark tar is a clear indication of acid-catalyzed polymerization.[1] This happens when the indole nucleus, sensitive to strong acids, begins to react with itself. This is often triggered by poor temperature control or a localized high concentration of acid. Unfortunately, once significant polymerization has occurred, the desired product is often trapped within the tarry matrix, making isolation difficult and yields very low. The product is generally not considered salvageable.

Solution:

  • Controlled Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise and slowly to the solution of 7-methoxyindole.[3] This prevents localized "hot spots" of high acid concentration and allows the cooling bath to dissipate the exothermic heat of reaction effectively.

  • Efficient Cooling and Stirring: Ensure the reaction flask is well-submerged in the cooling bath and that stirring is vigorous enough to maintain a homogenous temperature throughout the mixture.

Q3: My TLC shows multiple spots that are very close together. How can I effectively separate the desired mono-nitro product?

A: The desired 7-methoxy-5-nitro-1H-indole, the starting material, and potential dinitro or other isomeric byproducts can have similar polarities, making separation challenging.

Solution:

  • Column Chromatography: Purification via silica gel column chromatography is the standard and most effective method.[3]

  • Solvent System Optimization: Use a gradient elution system with a low-polarity solvent mixture, such as ethyl acetate in hexane. Start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., from 0% to 20-30%).[3] This slow increase in polarity will provide better resolution between spots with similar Rf values.

  • Fraction Analysis: Collect small fractions and analyze each one by TLC before combining them to ensure high purity of the final product.

Troubleshooting Guide

Problem / ObservationProbable Cause(s)Recommended Solution & Rationale
High Dinitro Content 1. Excess nitrating agent.2. Reaction temperature exceeded 5°C.3. Reaction was not quenched promptly after completion.Solution: 1. Use a maximum of 1.1 equivalents of HNO₃.[3]2. Use an ice-salt bath and monitor the internal temperature with a thermometer.3. Monitor closely with TLC and quench with ice immediately upon consumption of the starting material.[3]
Polymer/Tar Formation 1. Poor temperature control (thermal runaway).2. Nitrating agent was added too quickly.3. Insufficiently pure starting materials or solvents.Solution: 1. Ensure vigorous stirring and efficient cooling.2. Add the nitrating agent dropwise over at least 30 minutes.[3]3. Use highly pure, dry solvents to prevent side reactions.[1]
Low or Incomplete Reaction 1. Insufficient nitrating agent.2. Reaction temperature was too low (e.g., < 0°C).3. Poor solubility of the starting material.Solution: 1. Verify the concentration and molar equivalents of your nitric acid.2. Maintain the temperature within the optimal 0-5°C range.3. Ensure the 7-methoxyindole is fully dissolved in the solvent (e.g., dichloromethane) before adding acid.[3]
Formation of Other Isomers (Less common for this substrate) Inappropriate reaction conditions leading to loss of regioselectivity.Solution: The use of a strong acid system (H₂SO₄) helps deactivate the pyrrole ring via protonation, favoring substitution on the benzene ring as desired.[1] Sticking to the recommended protocol should maintain high C5 selectivity.

Visualization of Key Processes

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow start Analyze Crude Reaction by TLC/LCMS obs1 Observation: High Dinitro Content start->obs1 obs2 Observation: Low Conversion / Unreacted SM start->obs2 obs3 Observation: Polymer / Tar Formation start->obs3 cause1 Probable Cause: - Excess Nitrating Agent - Temperature Too High - Reaction Time Too Long obs1->cause1 cause2 Probable Cause: - Insufficient Nitrating Agent - Temperature Too Low - Reaction Time Too Short obs2->cause2 cause3 Probable Cause: - High Local Acid Concentration - Poor Temperature Control obs3->cause3 sol1 Solution: 1. Strictly control stoichiometry (1.05-1.1 eq HNO3). 2. Maintain temp at 0-5°C rigorously. 3. Quench immediately after SM is consumed. cause1->sol1 sol2 Solution: 1. Check reagent stoichiometry. 2. Allow reaction to stir longer at 0-5°C. 3. Ensure complete dissolution of SM. cause2->sol2 sol3 Solution: 1. Ensure slow, dropwise addition of acid. 2. Use an efficient cooling bath & vigorous stirring. 3. Pour reaction mixture rapidly into ice. cause3->sol3

Caption: Troubleshooting decision tree for the nitration of 7-methoxy-1H-indole.

Reaction Pathway Control Diagram

This diagram illustrates the desired reaction pathway versus the undesired side reactions and the parameters that control the outcome.

Reaction_Pathway cluster_conditions Critical Control Parameters SM 7-Methoxy-1H-indole P1 7-Methoxy-5-nitro-1H-indole (Desired Product) SM->P1 Nitration 1 HNO3/H2SO4 Tar Polymerization SM->Tar Acid-Catalyzed Polymerization P2 Dinitro Byproduct P1->P2 Over-nitration (Excess HNO3 / High Temp) C1 [A] Low Temp (0-5°C) [B] Stoichiometry (~1.1 eq) [C] Slow Addition [D] TLC Monitoring

References

Technical Support Center: Navigating the Challenges of Large-Scale Indole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the large-scale nitration of indoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the critical challenges of managing reaction exotherms and controlling regioselectivity. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the safety, efficiency, and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indole so challenging, particularly on a large scale?

The direct nitration of indole is complicated by the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position of the pyrrole ring is the most nucleophilic, making it the primary site for electrophilic attack under non-acidic conditions.[1] However, under the strongly acidic conditions often required for nitration (e.g., HNO₃/H₂SO₄), the indole ring is prone to acid-catalyzed polymerization, which results in low yields and the formation of intractable tars.[1] Furthermore, protonation at the C-3 position can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[1] On a large scale, the exothermic nature of the reaction adds another layer of complexity, with the potential for thermal runaway if not properly managed.[2][3]

Q2: What are the primary safety concerns associated with large-scale indole nitration, and how can they be mitigated?

The primary safety concern is the exothermic nature of the reaction, which can lead to thermal runaway, pressure build-up, and potentially an explosion.[2][4] Mitigating these risks requires a multi-faceted approach:

  • Process Safety Management (PSM): Implementing a robust PSM system is crucial for identifying, evaluating, and controlling hazards.[2][5]

  • Effective Heat Management: This includes the use of appropriate cooling systems, controlled addition of reagents, and continuous monitoring of the reaction temperature.[2][4][6] For industrial-scale operations, continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors.[7][8][9]

  • Emergency Preparedness: Having emergency relief systems, such as rupture discs and quenching protocols, is essential to safely manage any unforeseen temperature or pressure excursions.[2][4]

  • Personal Protective Equipment (PPE): The use of acid-resistant gloves, safety goggles, face shields, and lab coats is mandatory when handling corrosive nitrating agents.[10][11]

Q3: How can I control the regioselectivity of my indole nitration to obtain a specific isomer?

Controlling regioselectivity is a key challenge and depends heavily on the reaction conditions and the choice of nitrating agent.[12] Here are some general strategies:

  • For 3-nitroindole: Milder, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate tend to favor substitution at the C-3 position.[13] A recently developed method using ammonium tetramethylnitrate and trifluoroacetic anhydride also shows high regioselectivity for the 3-position under non-acidic conditions.[14][15][16]

  • For 5-nitroindole: Using a 2-substituted indole under strongly acidic conditions can direct nitration to the C-5 position.[1]

  • For 6-nitroindole: The synthesis of 6-nitroindole often requires alternative methods to direct nitration, as it is not typically the major product in direct nitration.[12]

  • For 7-nitroindole: Direct nitration to the 7-position is difficult due to steric hindrance. An effective indirect method involves the nitration of sodium 1-acetylindoline-2-sulfonate, followed by hydrolysis.[1]

Q4: My reaction is producing a lot of dark, insoluble tar. What is causing this and how can I prevent it?

The formation of dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[1][12] This is especially problematic when using strong acids like sulfuric acid.[12] To prevent this:

  • Avoid Strong Acids: If possible, use milder, non-acidic nitrating agents.[1][12]

  • Low Temperatures: Conduct the reaction at low temperatures (e.g., 0-5°C or lower) to minimize the rate of polymerization.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) with highly pure, degassed solvents can also help reduce side reactions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Acid-catalyzed polymerization of indole.Avoid strong acidic conditions (HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents or employ an N-protecting group strategy. For 7-nitroindole, use the indirect 1-acetylindoline-2-sulfonate method.[1]
Formation of Multiple Regioisomers Inappropriate reaction conditions or starting material for the desired selectivity.To favor C-3, use non-acidic conditions (e.g., benzoyl nitrate). To favor C-5, use a C-2 substituted indole with strong acid. To favor C-7, the 1-acetylindoline-2-sulfonate method is required.[1]
Over-Nitration (Dinitro- Products) Excess of nitrating agent or reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent to use a minimal excess. Perform the reaction at low temperatures (e.g., 0-5°C or lower) to improve selectivity for mono-nitration.[1]
Formation of Dark, Insoluble Tar Polymerization of the indole starting material.Ensure the reaction is conducted at the recommended low temperature. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Thermal Runaway Inadequate cooling, too rapid addition of reagents, or poor mixing.Ensure the cooling system is adequate for the scale of the reaction. Add the nitrating agent slowly and monitor the internal temperature closely. Ensure vigorous and efficient stirring throughout the reaction.[2][10]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Nitroindole using a Non-Acidic Nitrating Agent

This protocol is adapted from a method demonstrating high regioselectivity for the C-3 position under mild, non-acidic conditions.[14][15][16]

Materials:

  • N-Boc-indole

  • Ammonium tetramethylnitrate

  • Trifluoroacetic anhydride

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer and cooling bath

Procedure:

  • In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve N-Boc-indole in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired sub-room temperature using a cooling bath.

  • In a separate flask, prepare the nitrating agent by reacting ammonium tetramethylnitrate with trifluoroacetic anhydride at a low temperature. This in-situ generation of trifluoroacetyl nitrate is crucial.

  • Slowly add the pre-cooled nitrating agent dropwise to the indole solution, ensuring the temperature does not rise significantly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Perform a standard work-up, including extraction with an organic solvent, washing, drying, and solvent removal.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-Boc-3-nitroindole.

Protocol 2: Synthesis of 2-Methyl-5-nitroindole

This protocol demonstrates the typical regioselectivity observed for activated indoles under strongly acidic conditions.[1]

Materials:

  • 2-Methylindole

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5°C.

  • After the addition is complete, allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture onto a large amount of crushed ice.

  • The product, 2-methyl-5-nitroindole, should precipitate out of the aqueous solution.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Nitration

SubstrateNitrating Agent / ConditionsMajor Product(s)Yield (%)Reference(s)
IndoleBenzoyl nitrate3-NitroindoleGood (unspecified)[1]
N-Boc-IndoleTetramethylammonium nitrate, Trifluoroacetic anhydrideN-Boc-3-nitroindoleHigh[14][15][16]
2-MethylindoleHNO₃ / H₂SO₄2-Methyl-5-nitroindoleGood[1]
Sodium 1-acetylindoline-2-sulfonateAcetyl nitrate, followed by hydrolysis7-Nitroindole~61-62[1]

Visualizing Workflows and Decision-Making

Diagram 1: Decision Tree for Selecting a Nitration Strategy

G start What is the desired nitroindole regioisomer? c3 3-Nitroindole start->c3 c5 5-Nitroindole start->c5 c7 7-Nitroindole start->c7 other Other Isomers start->other strategy_c3 Use non-acidic nitrating agents (e.g., (NMe4)NO3 / TFAA) on N-protected indole. c3->strategy_c3 strategy_c5 Use C-2 substituted indole under strong acidic conditions (e.g., HNO3 / H2SO4). c5->strategy_c5 strategy_c7 Use indirect method: Nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis. c7->strategy_c7 strategy_other Requires specialized synthetic routes and/or protecting group strategies. other->strategy_other

Caption: Decision tree for selecting a synthetic strategy based on the desired nitroindole isomer.

Diagram 2: Experimental Workflow for the Synthesis of 7-Nitroindole via an Indirect Route

G start Start: Sodium 1-acetylindoline-2-sulfonate nitration Nitration with Acetyl Nitrate start->nitration intermediate Isolate Nitrated Intermediate nitration->intermediate hydrolysis Hydrolysis (NaOH solution, 20-60°C) intermediate->hydrolysis isolation Isolate Crude 7-Nitroindole hydrolysis->isolation purification Purification (Recrystallization from Ethanol/Water) isolation->purification end End: Pure 7-Nitroindole purification->end

Caption: Experimental workflow for the synthesis of 7-Nitroindole via an indirect route.

References

Technical Support Center: Strategic Control of 3-(2-Nitroethyl)-1H-indole Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the formation of the inert byproduct, 3-(2-nitroethyl)-1H-indole, during synthesis. This document provides in-depth troubleshooting, mechanistic insights, and actionable protocols to mitigate its formation and improve the yield of your desired product.

Introduction: The Challenge of an "Inert" Byproduct

The formation of 3-(2-nitroethyl)-1H-indole is a known complication in reactions involving the addition of indoles to nitroalkenes, a common strategy for synthesizing tryptamine precursors and other valuable indole derivatives.[1][2] This byproduct arises from a facile isomerization of the initial nitronate intermediate into the more thermodynamically stable nitroalkane, which is often unreactive ("inert") under the primary reaction conditions.[2] Its stability and similar polarity to the desired products can complicate purification, leading to reduced yields and increased downstream processing efforts.

This guide will equip you with the knowledge to control the delicate balance of reactivity, steering the reaction away from this thermodynamic sink and towards your synthetic target.

Frequently Asked Questions (FAQs)

Q1: Under what reaction conditions is the formation of 3-(2-nitroethyl)-1H-indole most likely to occur?

A1: The formation of this byproduct is most prevalent during the Michael addition of indole to a nitroalkene (e.g., β-nitrostyrene). Conditions that favor its formation include prolonged reaction times, elevated temperatures, and the presence of catalysts that can facilitate the tautomerization of the initial nitronate intermediate to the nitroalkane.[2] Reactions that are slow or do not efficiently proceed to the next step are particularly susceptible.

Q2: Why is 3-(2-nitroethyl)-1H-indole considered "inert"?

A2: The term "inert" refers to its lack of reactivity under the specific conditions designed for the primary transformation (e.g., a subsequent cyclization or rearrangement).[2] The nitroalkane is more thermodynamically stable than the preceding nitronate intermediate. While it can be transformed, it requires different reagents and conditions, making it an unproductive pathway in the context of the initial reaction.[1][3]

Q3: How can I detect and quantify the formation of this byproduct?

A3: Standard analytical techniques are effective.

  • Thin-Layer Chromatography (TLC): The byproduct will appear as a distinct spot. Due to its polarity, it will have an Rf value that may be close to the starting indole or other intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the 3-(2-nitroethyl)-1H-indole structure. Key signals include the ethyl chain protons and the characteristic indole ring signals.[2]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the byproduct, aiding in its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate quantification, allowing for the determination of the byproduct-to-product ratio and helping to assess the effectiveness of optimization efforts.

Q4: Is it possible to convert the 3-(2-nitroethyl)-1H-indole byproduct back into a useful intermediate?

A4: Yes, recent research has demonstrated that the "inert" byproduct can be activated and converted into valuable products. For example, it can be transformed into 2-(1H-indol-2-yl)acetonitriles through a spirocyclization and rearrangement sequence, offering a way to salvage material from this unwanted side reaction.[1][2]

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides specific troubleshooting strategies to address the formation of 3-(2-nitroethyl)-1H-indole.

Problem Potential Cause Recommended Solution
High levels of 3-(2-nitroethyl)-1H-indole detected by TLC/HPLC early in the reaction. The rate of isomerization to the nitroalkane is faster than the desired subsequent reaction.* Lower the reaction temperature: This can slow down the isomerization process.[4] * Choose a more active catalyst: A catalyst that accelerates the desired reaction pathway will outcompete the byproduct formation.
Reaction stalls, with significant amounts of starting material and byproduct present. The catalyst may be inappropriate or deactivated, or the reaction conditions may not be optimal for the desired transformation.* Screen different catalysts: Both Lewis acids (e.g., AlCl3, ZnCl2) and Brønsted acids have been used for Michael additions of indoles.[5] Heterogeneous catalysts like HY zeolite can also be effective.[6] * Optimize solvent: The choice of solvent can influence reaction rates and selectivity.
Difficult purification due to similar polarity of the product and byproduct. The structural similarity of the desired product and the 3-(2-nitroethyl)-1H-indole byproduct makes separation by standard column chromatography challenging.* Derivative Formation: If possible, selectively react the desired product to alter its polarity, facilitating separation. * Recrystallization: This can be a highly effective method for separating compounds with different solubilities.[7] * Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful tool.[7]

Reaction Mechanism and Control Points

The formation of the desired product versus the inert byproduct is a competition between kinetic and thermodynamic control. Understanding the reaction mechanism is key to influencing the outcome.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole Indole Nitronate Nitronate Intermediate (Kinetic Product) Indole->Nitronate Michael Addition (Catalyst) Nitroalkene Nitroalkene Nitroalkene->Nitronate Byproduct 3-(2-Nitroethyl)-1H-indole (Thermodynamic Byproduct) Nitronate->Byproduct Isomerization (Reversible, Favored by Time/Heat) DesiredProduct Desired Product (e.g., Tryptamine Precursor) Nitronate->DesiredProduct Desired Reaction (Fast, Irreversible)

Caption: Competing reaction pathways in the synthesis of tryptamine precursors.

The key to minimizing the formation of 3-(2-nitroethyl)-1H-indole is to accelerate the "Desired Reaction" pathway, making it significantly faster than the "Isomerization" pathway.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition of Indole to a Nitroalkene

This protocol provides a starting point for optimizing your reaction to minimize byproduct formation.

  • Preparation: To a solution of indole (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add the chosen catalyst (e.g., a Lewis acid or a Brønsted acid, 10-20 mol%).

  • Addition: Slowly add a solution of the nitroalkene (1.1 equivalents) in the same solvent to the reaction mixture over 30-60 minutes. Maintaining a low temperature is crucial at this stage.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes. Look for the consumption of the starting materials and the formation of the desired product and the 3-(2-nitroethyl)-1H-indole byproduct.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[7]

Protocol 2: Purification Strategy for Removing 3-(2-Nitroethyl)-1H-indole

If significant amounts of the byproduct are formed, the following purification strategy can be employed.

  • Initial Column Chromatography: Perform column chromatography using a silica gel stationary phase and a gradient elution system (e.g., hexane/ethyl acetate). This will help to separate the bulk of the impurities. Fractions containing a mixture of the desired product and the byproduct may be collected separately.

  • Recrystallization: For solid products, recrystallization is a powerful technique. Screen various solvent systems (e.g., ethanol/water, toluene/hexane) to find conditions where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while the byproduct remains in solution.[7][8]

  • Preparative HPLC: For challenging separations or when high purity is essential, preparative reverse-phase HPLC can be used. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[7]

purification_workflow Crude Crude Reaction Mixture Column Column Chromatography Crude->Column MixedFractions Mixed Fractions (Product + Byproduct) Column->MixedFractions PureProduct1 Pure Product Column->PureProduct1 Recrystallization Recrystallization MixedFractions->Recrystallization PrepHPLC Preparative HPLC MixedFractions->PrepHPLC PureProduct2 Highly Pure Product Recrystallization->PureProduct2 ByproductSolution Byproduct in Mother Liquor Recrystallization->ByproductSolution PureProduct3 Highest Purity Product PrepHPLC->PureProduct3

Caption: A workflow for the purification of the desired product.

By implementing these strategies, you can effectively manage the formation of the inert 3-(2-nitroethyl)-1H-indole byproduct, leading to higher yields and purer products in your synthetic endeavors.

References

Technical Support Center: Method Refinement for Separating Regioisomers of Triazole-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of triazole-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating the N-1 and N-2 regioisomers of this important class of compounds. The structural similarity between these isomers often leads to co-elution and purification difficulties, representing a significant bottleneck in the drug discovery and development workflow.[1][2][3]

This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will explore the fundamental chemical principles governing the separation and offer systematic protocols to refine your chromatographic and crystallization methods.

Understanding the Core Challenge: N-1 vs. N-2 Regioisomers

The synthesis of N-substituted indazoles frequently yields a mixture of regioisomers because both the N-1 and N-2 positions of the indazole ring are nucleophilic.[2][3] While synthetic strategies can favor one isomer over the other, achieving complete regioselectivity is often difficult, necessitating a robust purification strategy.[2][3]

The N-1 and N-2 regioisomers of triazole-indazole derivatives, while having the same mass, possess subtle but critical differences in their physicochemical properties that can be exploited for separation.

  • Dipole Moment: The 2H-indazole tautomer generally has a larger dipole moment than the 1H-indazole tautomer.[4] This difference in polarity between the N-1 and N-2 substituted derivatives is a key factor in chromatographic separation.

  • Steric Hindrance & Hydrogen Bonding: The position of the triazole substituent influences the overall molecular shape and the accessibility of nitrogen atoms for hydrogen bonding interactions with the stationary phase or mobile phase additives.

  • Thermodynamic Stability: The 1H-indazole tautomer is typically considered more thermodynamically stable than the 2H-tautomer, a principle that can sometimes be leveraged in both synthesis and separation.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Chromatography (HPLC/SFC)

Q1: My N-1 and N-2 regioisomers are completely co-eluting on a standard C18 column with a Methanol/Water gradient. What is my first step?

This is a very common starting point. Co-elution on a C18 column indicates that the hydrophobic differences between your isomers are insufficient for separation under these conditions. The first step is to introduce different separation mechanisms beyond simple hydrophobicity.

Causality: Standard C18 phases separate primarily based on hydrophobic interactions. Your regioisomers likely have nearly identical hydrophobic profiles, leading to poor resolution.[1]

Troubleshooting Protocol:

  • Change the Organic Modifier: If you are using methanol, switch to acetonitrile (ACN), or vice versa. The different solvent properties can alter selectivity. ACN is aprotic and a better π-π acceptor, while methanol is a protic solvent capable of hydrogen bonding. This change alone can sometimes be enough to resolve closely eluting peaks.

  • Introduce an Alternative Stationary Phase: This is the most powerful way to alter selectivity. Consider phases that offer different interaction mechanisms.

    • Pentafluorophenyl (PFP) Phase: PFP columns provide multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-deficient fluorinated ring can interact differently with the distinct electron distributions of the N-1 and N-2 isomers.

    • Cyano (CN) Phase: A cyano phase offers dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes, providing significant flexibility.[1][5][6] It is less hydrophobic than C18 and can offer unique selectivity for polar isomers.

    • Phenyl-Hexyl Phase: This phase provides π-π interactions, which can be effective if your derivatives have aromatic rings. The different orientations of the triazole-indazole system in the N-1 and N-2 positions can lead to differential π-stacking with the phenyl ligands of the stationary phase.

Q2: I'm seeing very broad and tailing peaks for my basic triazole-indazole compounds, which is compromising my resolution. What's causing this and how do I fix it?

Peak tailing for basic compounds is a classic problem in reversed-phase HPLC, typically caused by secondary interactions with the silica support of the stationary phase.[7][8][9][10]

Causality: Residual, acidic silanol groups (Si-OH) on the surface of the silica backbone can interact strongly with basic analytes (like the nitrogen atoms in the triazole and indazole rings) via ion-exchange. This leads to a mixed-mode retention mechanism, causing tailing and poor peak shape.[7][8]

Troubleshooting Protocol:

  • Modify the Mobile Phase pH:

    • Low pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2-3.[7] At this low pH, the residual silanol groups are protonated and thus less active, minimizing secondary interactions. Your basic analytes will be protonated and may exhibit better peak shape.

    • High pH: Alternatively, use a high pH mobile phase (e.g., pH 8-10) with a pH-stable column (e.g., a hybrid silica or ethylene-bridged hybrid column). At high pH, your basic analytes are neutral, and the silanol groups are deprotonated and repelled by the electron-rich analytes, which can also improve peak shape.

  • Use a Mobile Phase Additive (Competitive Base):

    • Add a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to your mobile phase.[8][10][11] These additives act as "silanol blockers" by competing with your analyte for the active silanol sites, thereby improving peak symmetry.

  • Reduce Sample Load: Injecting too much sample can overload the column and exacerbate tailing.[7] Try reducing the injection volume or the sample concentration.

Method Development Workflow for HPLC Separation

Caption: HPLC method development decision tree.

Q3: HPLC is not giving me the separation I need. Should I consider Supercritical Fluid Chromatography (SFC)?

Absolutely. SFC is an excellent alternative and often the technique of choice for separating challenging isomers, including regioisomers and enantiomers.[12]

Causality: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations at higher flow rates and often provides unique selectivity compared to HPLC. The separation is governed by different partitioning mechanisms between the analyte, the stationary phase, and the CO2/co-solvent mobile phase.

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC.

  • Speed: The low viscosity of the mobile phase allows for very fast separations and rapid column equilibration.[12]

  • Green Chemistry: It reduces the use of organic solvents, making it a more environmentally friendly option.[12]

Starting Conditions for SFC Method Development:

ParameterRecommended Starting PointRationale
Column Chiral stationary phases (e.g., polysaccharide-based like Chiralcel® OJ, OD) or achiral phases like 2-ethylpyridine.Chiral columns are exceptionally effective at resolving structurally similar isomers, even regioisomers.
Mobile Phase Supercritical CO2 with Methanol or Ethanol as a co-solvent.Alcohols are common and effective co-solvents for modifying the polarity of the mobile phase.
Gradient Start with a broad gradient (e.g., 5% to 40% co-solvent over 5-10 minutes).This allows for rapid screening of the elution window for your isomers.
Additive 0.1% Diethylamine (DEA) or Ammonium Hydroxide.For basic compounds like triazole-indazoles, a basic additive can significantly improve peak shape.
Temperature 40 °CA good starting point that can be optimized later to fine-tune selectivity.
Back Pressure 150 barStandard back pressure to ensure the CO2 remains in a supercritical state.
Crystallization

Q4: My regioisomers are inseparable by flash chromatography and I want to avoid preparative HPLC/SFC for scale-up. Can I use crystallization?

Yes, crystallization can be a highly effective and scalable alternative to chromatography for separating regioisomers, provided the two isomers have different solubilities in a given solvent system or form different crystal lattices.[13]

Causality: Successful separation by crystallization relies on exploiting differences in the thermodynamic properties (e.g., solubility, crystal lattice energy) of the isomers. Even small structural changes can lead to significant differences in how molecules pack into a crystal, which in turn affects their solubility.

Troubleshooting & Method Development Protocol:

  • Solvent Screening (The Most Critical Step):

    • Goal: Find a solvent or solvent system where one regioisomer is significantly less soluble than the other at a given temperature.

    • Procedure:

      • Take small, equal amounts of your isomer mixture and place them in separate test tubes.

      • Add a range of solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, heptane, acetonitrile, and mixtures thereof) dropwise at room temperature.

      • If the solid dissolves, the solvent is too good. If it doesn't dissolve at all, it's too poor.

      • Find a solvent that dissolves the mixture upon heating but in which a solid precipitates upon cooling.

      • Analyze the precipitate and the mother liquor by analytical HPLC to see if there has been an enrichment of one isomer.

  • Controlling Supersaturation:

    • Problem: If crystallization happens too quickly (e.g., by crash cooling), impurities and the other isomer can get trapped in the crystal lattice, leading to poor separation.

    • Solution:

      • Slow Cooling: Allow the heated, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

      • Solvent/Anti-Solvent Method: Dissolve the mixture in a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is insoluble until the solution becomes turbid. This controlled precipitation can be highly selective.

      • Evaporation: Slowly evaporate a solvent from a saturated solution to gently induce crystallization.

  • Seeding:

    • If you can isolate even a tiny amount of one pure regioisomer (e.g., from a small-scale prep TLC or HPLC run), you can use it as a seed crystal.

    • Procedure: Add a single, pure seed crystal to a slightly supersaturated solution of the mixture. The crystal will act as a template, promoting the crystallization of only that specific isomer.

Decision Workflow for Crystallization-Based Separation

Caption: Workflow for developing a crystallization separation method.

Summary of Key Method Parameters

The following table summarizes key starting parameters and troubleshooting variables for the primary separation techniques discussed.

TechniqueParameterStarting Point RecommendationTroubleshooting Action & Rationale
Reversed-Phase HPLC Stationary Phase C18 (5 µm, 150 x 4.6 mm)Switch to PFP, Cyano, or Phenyl-Hexyl. Introduces alternative separation mechanisms (π-π, dipole) when hydrophobicity is insufficient.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitile or MethanolChange organic modifier (ACN vs. MeOH). Alters selectivity. Adjust pH. Controls ionization of analytes and silanols to improve peak shape and retention.
Temperature 30-40 °CIncrease or decrease temperature. Can change elution order and improve resolution by altering analyte-stationary phase interaction kinetics.[5]
SFC Stationary Phase Polysaccharide-based chiral column (e.g., Chiralcel OJ-H)Screen different chiral columns or achiral polar columns (e.g., 2-ethylpyridine). Different selectors offer vastly different selectivities.
Co-solvent MethanolSwitch to Ethanol or Isopropanol. Changes the polarity and hydrogen-bonding characteristics of the mobile phase.
Additive 0.1% DEAIncrease/decrease additive concentration or switch to another base (e.g., NH4OH). Fine-tunes interactions and improves peak shape for basic analytes.
Crystallization Solvent System Isopropanol, Ethyl Acetate/HeptaneSystematic screening of diverse solvents is crucial. The goal is to find a system with a large solubility differential between the two regioisomers.
Process Slow cooling from a heated, saturated solution.Try solvent/anti-solvent or slow evaporation. Provides more controlled crystal growth, which is essential for achieving high purity and excluding the undesired isomer.

References

Technical Support Center: Enhancing the Stability of DNA Duplexes Containing 7-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 7-nitroindole-modified oligonucleotides. This guide is designed to provide expert insights, practical troubleshooting advice, and validated protocols to help you overcome challenges and enhance the stability of your DNA duplexes. As a universal base analog, 7-nitroindole offers unique capabilities but also introduces specific stability challenges. This document provides the causal mechanisms behind our recommended experimental choices to ensure your success.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of oligonucleotides containing the bulky, hydrophobic 7-nitroindole modification.

Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis

A frequent and critical problem is a lower-than-expected coupling efficiency for the 7-nitroindole phosphoramidite, leading to a drastic reduction in the yield of the full-length product and complicating purification.

Question: My trityl monitor shows a significant drop in signal after the 7-nitroindole coupling step, and HPLC analysis of the crude product reveals a high percentage of n-1 shortmers. What is causing this and how can I fix it?

Answer:

Low coupling efficiency with 7-nitroindole phosphoramidite is typically rooted in three main areas: steric hindrance, reagent integrity, and suboptimal protocol parameters. The bulky nature of the 7-nitroindole moiety can physically impede its approach to the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support[][][3][4].

Probable Causes & Solutions

Probable Cause Mechanism of Failure Diagnostic Step Recommended Solution
Steric Hindrance The large aromatic structure of 7-nitroindole slows the kinetics of the coupling reaction compared to standard phosphoramidites[][4]. The standard coupling time may be insufficient for the reaction to go to completion.Consistent low coupling at the 7-nitroindole position across multiple syntheses, even with fresh reagents.Extend Coupling Time: Increase the coupling time for the 7-nitroindole monomer to 5-10 minutes. This allows more time for the sterically hindered molecules to react successfully[].
Reagent Degradation (Moisture) Phosphoramidites are highly sensitive to moisture. Trace amounts of water will hydrolyze the phosphoramidite to a phosphonate, rendering it inactive for coupling. This is a primary cause of failure.³¹P NMR Analysis: The most definitive diagnostic. A pure phosphoramidite shows a characteristic signal around 140-155 ppm. The presence of a hydrolyzed phosphonate will show a distinct signal in a different region (e.g., 0-10 ppm)[5][6].Use Anhydrous Reagents: Ensure acetonitrile is of anhydrous grade (<30 ppm water). Use fresh, high-quality activator and phosphoramidite solutions, dissolving the 7-nitroindole phosphoramidite just before use.
Suboptimal Activator A standard activator may not be potent enough to efficiently catalyze the reaction for a sterically demanding phosphoramidite.Low coupling efficiency persists despite extending coupling time and using fresh, anhydrous reagents.Use a Stronger Activator: Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), which are known to enhance reaction rates for challenging monomers[7].

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Observed (Low Trityl Signal / n-1 Peak on HPLC) check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_protocol Step 2: Optimize Synthesis Protocol check_reagents->check_protocol Reagents Confirmed Fresh nmr_diag Optional: Confirm Amidite Quality with ³¹P NMR check_reagents->nmr_diag Is moisture suspected? check_hardware Step 3: Inspect Synthesizer check_protocol->check_hardware Protocol Optimized, Issue Persists solution_protocol Extend Coupling Time for 7-NI (5-10 minutes) Use Stronger Activator (e.g., ETT) check_protocol->solution_protocol solution_hardware Calibrate Reagent Delivery Check for Leaks/Blockages check_hardware->solution_hardware solution_reagents Use Fresh, Anhydrous Reagents (Acetonitrile, Activator, Amidite) end_node Problem Resolved solution_reagents->end_node solution_protocol->end_node solution_hardware->end_node nmr_diag->solution_reagents

Caption: Workflow for troubleshooting low coupling efficiency of 7-nitroindole.

Issue 2: Anomalous Results During Purification

Question: After synthesis and deprotection, my 7-nitroindole-containing oligonucleotide runs as a broad peak on RP-HPLC or shows unexpected secondary bands. What could be the issue?

Answer:

Purification challenges often arise from incomplete deprotection, side reactions, or the inherent hydrophobicity of the 7-nitroindole moiety.

Probable Causes & Solutions

Probable Cause Mechanism of Failure Diagnostic Step Recommended Solution
Incomplete Deprotection Standard deprotection times may be insufficient for complete removal of protecting groups from the exocyclic amines of standard bases, especially if access is hindered by the nearby bulky 7-nitroindole.Mass Spectrometry (MS): Analyze the purified product. The presence of masses corresponding to incompletely deprotected species (e.g., +benzoyl) confirms the issue.Extend Deprotection Time/Use AMA: Increase the standard deprotection time in ammonium hydroxide or switch to a stronger reagent like AMA (Ammonium Hydroxide/40% Methylamine), which can significantly reduce deprotection times and improve efficiency[7].
Depurination The phosphoramidite method involves an acidic detritylation step. Prolonged or excessive exposure to acid can cause hydrolysis of the N-glycosidic bond of purine bases (A and G), leading to chain cleavage at that site.PAGE Analysis: Run the purified oligo on a denaturing polyacrylamide gel. The presence of a ladder of bands below the main product is indicative of chain cleavage.Minimize Acid Exposure: Use fresh detritylation reagent (e.g., 3% DCA in DCM) and ensure detritylation times are not excessively long. For Trityl-On purification, perform the final detritylation on the purification cartridge quickly and immediately neutralize[8].
Hydrophobic Aggregation The highly hydrophobic 7-nitroindole can cause oligonucleotides to aggregate, especially at high concentrations, leading to broad or split peaks during RP-HPLC.Observe peak shape at different concentrations. If peaks sharpen upon dilution, aggregation is likely.Optimize HPLC Conditions: Add a small percentage of an organic solvent like acetonitrile to the sample buffer to disrupt hydrophobic interactions. Consider running the HPLC at an elevated temperature (e.g., 50-60°C) to further reduce aggregation.

Part 2: FAQs on Enhancing Duplex Stability

The primary drawback of incorporating 7-nitroindole is the significant destabilization of the DNA duplex, with a reported melting temperature (Tₘ) decrease of 13-15°C per incorporation. This section provides strategies to counteract this effect.

Question 1: Why is 7-nitroindole so destabilizing to a DNA duplex?

Answer: DNA duplex stability arises from two main forces: hydrogen bonding between complementary bases and base stacking interactions between adjacent bases[9][10]. 7-nitroindole is a non-hydrogen bonding analogue; it cannot form the specific hydrogen bonds that define Watson-Crick base pairs (A-T and G-C). Its contribution to stability relies solely on its ability to stack within the DNA helix. While its large aromatic surface area promotes stacking, this interaction is not strong enough to compensate for the complete loss of hydrogen bonds, resulting in a significant net decrease in thermal stability[11].

Question 2: How can I strategically design my oligonucleotide sequence to minimize this destabilization?

Answer: You can significantly mitigate the destabilizing effect by carefully selecting the bases that flank the 7-nitroindole. This is one of the most effective and straightforward strategies.

Core Principle: Maximize Stacking Interactions. Since 7-nitroindole relies on stacking, the goal is to surround it with bases that have the strongest stacking potential. Stacking energies generally follow the trend: purine-purine > purine-pyrimidine > pyrimidine-pyrimidine [10][12].

  • Recommendation: Flank the 7-nitroindole (Z) with purines (Adenine or Guanine) whenever possible.

    • Good: 5'-...AZ G...-3'

    • Better: 5'-...GZ G...-3'

    • Avoid: 5'-...TZ C...-3'

The larger, electron-rich aromatic systems of purines provide a greater surface area for favorable π-π stacking interactions with the 7-nitroindole ring, helping to tuck it securely into the helix and compensating for the lack of hydrogen bonds[13][14][15].

Visualizing Stability Enhancement

G cluster_0 Destabilized Duplex cluster_1 Stabilized Duplex cluster_2 Further Stabilized Duplex a1 5'-G-C-T-Z-A-C-G-3' destab Weak Stacking with Flanking Pyrimidine (T) -14°C ΔTm a1->destab a2 3'-C-G-A-T-T-G-C-5' b1 5'-G-C-A-Z-G-C-G-3' stab Strong Stacking with Flanking Purines (A, G) -8°C ΔTm b1->stab b2 3'-C-G-T-T-C-G-C-5' c1 5'-G-C(Me)-A-Z-G-C-G-3' stab_plus Strong Stacking (Purines) + Enhanced Hydrophobicity (5-Me-dC) -6.5°C ΔTm c1->stab_plus c2 3'-C-G-T-T-C-G-C-5'

Caption: Impact of flanking bases and modifications on 7-nitroindole (Z) stability.

Question 3: Can I use other chemical modifications to regain stability?

Answer: Yes. Incorporating additional stabilizing modifications elsewhere in the oligonucleotide is a powerful strategy. These modifications add stability to the overall duplex, effectively raising the baseline Tₘ and making the destabilizing effect of the 7-nitroindole more tolerable.

Modification Mechanism of Stabilization Typical ΔTₘ Recommendation
5-Methyl-dC (5-Me-dC) The methyl group is hydrophobic and enhances base stacking by excluding water from the DNA duplex core. This improves the local stacking environment[16][17][18][19].+1.3°C per substitution[8]Substitute dC bases with 5-Me-dC, particularly near the 7-nitroindole site, to bolster local stacking forces.
2-Amino-dA The addition of an amino group at the 2-position of adenine allows it to form three hydrogen bonds with thymine (similar to a G-C pair), instead of the usual two.+3°C per substitution[8]Substitute dA bases with 2-Amino-dA to increase the overall hydrogen bonding contribution to duplex stability.
C-5 Propynyl Pyrimidines (pdC, pdU) The propynyl group extends into the major groove, improving stacking and adding favorable hydrophobic interactions[8].pdC: +2.8°CpdU: +1.7°Cper substitution[8]A highly effective method for significantly increasing duplex stability. Can be used to replace dC and dT throughout the sequence.

Illustrative Stability Data

The following table provides representative Tₘ data for a hypothetical 12-mer duplex to illustrate the effects of these strategies. Note: Absolute Tₘ values are sequence-dependent. The ΔTₘ is the key metric.

Oligonucleotide Sequence (5' -> 3') Description Tₘ (°C) ΔTₘ vs. Control (°C)
GCT GTC AAT GACControl Duplex 52.0N/A
GCT GZ C AAT GAC7-Nitroindole (Z ) with Pyrimidine neighbors38.0-14.0
GCT GZ A AAT GAC7-Nitroindole (Z ) with one Purine neighbor41.5-10.5
GCA GZ A AAT GAC7-Nitroindole (Z ) with Purine neighbors44.0-8.0
GC(Me)A G Z A AAT GACPurine neighbors + one 5-Me-dC45.5-6.5

Question 4: How should I adjust my experimental conditions for thermal melting (Tₘ) analysis?

Answer: Proper experimental setup is crucial for obtaining accurate and interpretable Tₘ data for destabilized duplexes.

  • Buffer Composition: The salt concentration of your buffer has a profound effect on Tₘ. Cations (like Na⁺) in the buffer shield the negative charges of the DNA phosphate backbone, reducing electrostatic repulsion between the strands and stabilizing the duplex. For a duplex that is already destabilized by 7-nitroindole, this effect is even more critical.

    • Recommendation: Start with a higher salt concentration than you might use for a standard duplex. A buffer of 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0 is a robust starting point. Avoid very low salt buffers, as you may not observe a clear melting transition at all.

  • Interpreting Melting Curves: A standard DNA duplex shows a sharp, cooperative transition. A duplex containing 7-nitroindole, especially if poorly stacked, may exhibit a broader transition. This indicates a less cooperative melting process, where regions of the duplex may "fray" or melt at slightly different temperatures. If your curve is very broad or lacks a clear inflection point, it suggests extreme instability. In this case, increase the salt concentration or redesign the oligo with more stabilizing modifications.

Part 3: Key Experimental Protocols

Protocol 1: Thermal Denaturation Analysis of a 7-Nitroindole Duplex

Objective: To determine the melting temperature (Tₘ) of a DNA duplex containing 7-nitroindole to assess its thermal stability.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled multi-cuvette holder.

  • Matched quartz cuvettes (1 cm path length).

  • Purified 7-nitroindole-containing oligonucleotide.

  • Purified complementary oligonucleotide.

  • Melting Buffer: 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0.

  • Nuclease-free water.

Methodology:

  • Sample Preparation: a. Prepare a 200 µL stock solution for each duplex. Mix equimolar amounts of the 7-nitroindole oligo and its complementary strand to a final concentration of 2.0 µM for each strand in the Melting Buffer. b. Prepare a "buffer blank" cuvette containing only the Melting Buffer.

  • Annealing: a. Heat the mixed oligonucleotide solutions to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures. b. Allow the solutions to cool slowly to room temperature over at least 1 hour. This facilitates proper duplex formation.

  • Data Acquisition: a. Transfer the annealed duplex solutions and the buffer blank to the cuvettes and place them in the spectrophotometer. b. Equilibrate the system at a starting temperature of 20°C for 10 minutes. c. Set the spectrophotometer to monitor absorbance at 260 nm. d. Program a temperature ramp from 20°C to 90°C with a heating rate of 0.5°C per minute. e. Record the absorbance at every 0.5°C increment.

  • Data Analysis: a. Subtract the absorbance of the buffer blank from the sample readings at each temperature point. b. Normalize the absorbance data to create a melting curve (fraction of single-stranded DNA vs. temperature). c. The Tₘ is the temperature at which 50% of the duplex has denatured. This is determined by finding the maximum of the first derivative of the melting curve.

Workflow for Thermal Stability Analysis

G prep 1. Sample Preparation - Equimolar oligos in buffer - Final conc. ~2 µM anneal 2. Annealing - Heat to 95°C for 5 min - Slow cool to RT prep->anneal acquire 3. Data Acquisition - UV-Vis at 260 nm - Ramp temp 20-90°C (0.5°C/min) anneal->acquire analyze 4. Data Analysis - Normalize Absorbance - Calculate 1st Derivative acquire->analyze result Determine Tm (Peak of 1st Derivative) analyze->result

Caption: Experimental workflow for determining the melting temperature (Tm).

References

Optimizing Primer Design with Consecutive 7-Nitroindole Substitutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced primer design utilizing consecutive 7-nitroindole substitutions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into leveraging this powerful universal base analog. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in complex PCR and sequencing applications.

Introduction: The Double-Edged Sword of 7-Nitroindole

7-Nitroindole stands out as a valuable tool in molecular biology, functioning as a universal base that can pair with any of the four canonical bases (A, C, G, and T).[1] Unlike natural bases, it does not rely on hydrogen bonding. Instead, it stabilizes the DNA duplex through stacking interactions.[1] This property is particularly useful for designing primers against degenerate or unknown sequences.

However, it is crucial to understand the distinction between 7-nitroindole and its more commonly used isomer, 5-nitroindole. While both function as universal bases, 7-nitroindole is significantly more destabilizing to the DNA duplex , resulting in a more substantial decrease in the melting temperature (Tm).[1] A single substitution of 7-nitroindole can lower the Tm by as much as 13 to 15°C.[1] This destabilizing effect is compounded with consecutive substitutions, presenting unique challenges and optimization requirements.

This guide will provide a comprehensive framework for troubleshooting and optimizing experiments involving primers with consecutive 7-nitroindole substitutions.

Frequently Asked Questions (FAQs)

Q1: What is 7-nitroindole and why is it used in primers?

7-nitroindole is a synthetic nucleotide analog that can be incorporated into DNA oligonucleotides. It is classified as a "universal base" because it can occupy a position in a DNA duplex opposite any of the four standard bases without a strong pairing preference. This is achieved through stacking interactions within the DNA helix rather than hydrogen bonding.[1] It is used in primers for applications like amplifying highly variable genomic regions, identifying unknown flanking sequences, or in multiplex PCR where a single primer must recognize multiple target variations.

Q2: How does 7-nitroindole differ from 5-nitroindole?

Both are isomers and function as universal bases. The key difference lies in their impact on duplex stability. 7-nitroindole is more destabilizing than 5-nitroindole, causing a greater reduction in the primer's melting temperature (Tm).[1] This means that experimental conditions optimized for 5-nitroindole-containing primers will likely require significant adjustments for primers with 7-nitroindole.

Q3: How many consecutive 7-nitroindole substitutions can I include in a primer?

While studies have shown that up to four consecutive 5-nitroindole substitutions can be well-tolerated in PCR and sequencing reactions[2][3][4][5], the greater destabilizing effect of 7-nitroindole suggests a lower tolerance. The exact number will depend on the specific sequence, the position of the substitutions within the primer, and the polymerase used. It is recommended to start with a minimal number of consecutive substitutions and empirically test primer performance. Grouping substitutions together is generally better tolerated than dispersing them throughout the primer.[6]

Q4: Do consecutive 7-nitroindole substitutions affect DNA polymerase activity?

Yes. While DNA polymerases can read through universal bases, the significant local destabilization caused by consecutive 7-nitroindole substitutions can impact polymerase efficiency. The absence of specific hydrogen bonding can slow the catalytic step of nucleotide incorporation.[1] It is crucial to select a polymerase known to be compatible with modified templates and to optimize reaction conditions accordingly.

Q5: How do I calculate the melting temperature (Tm) of a primer with consecutive 7-nitroindole substitutions?

Standard Tm calculators are not designed for universal bases like 7-nitroindole. A practical approach is to first calculate the theoretical Tm of the unmodified primer sequence. Then, for each 7-nitroindole substitution, subtract approximately 13-15°C.[1] This provides a rough estimate. However, the most reliable method is to determine the Tm empirically through thermal denaturation analysis.[1]

Troubleshooting Guide

Encountering issues with PCR or sequencing using primers with consecutive 7-nitroindole substitutions is common due to their unique properties. This guide addresses the most frequent problems and provides systematic solutions.

Problem 1: No or Low PCR Product Yield

This is the most common issue, primarily stemming from the significant Tm depression caused by consecutive 7-nitroindole substitutions.

Visual Cue: Faint or absent band of the expected size on an agarose gel.

Potential Cause Scientific Rationale Step-by-Step Solution
Annealing Temperature Too High Each 7-nitroindole substitution drastically lowers the primer's Tm. A standard annealing temperature will prevent the primer from binding to the template.1. Estimate the Modified Tm: Calculate the Tm of the unmodified primer and subtract 13-15°C for each 7-nitroindole.[1] 2. Set a Low Initial Annealing Temperature: Set the annealing temperature (Ta) 5-10°C below the estimated modified Tm.[7] 3. Perform Gradient PCR: Run a gradient PCR with a wide range of annealing temperatures (e.g., 35°C to 55°C) to empirically determine the optimal Ta.[8][9]
Insufficient Primer Concentration The lower binding affinity of the modified primer may require a higher concentration to drive the annealing equilibrium towards duplex formation.1. Increase Primer Concentration: Titrate the primer concentration upwards from the standard 0.1-0.5 µM. Try concentrations up to 1.0 µM.[10] 2. Monitor for Non-Specific Products: Be aware that excessively high primer concentrations can lead to primer-dimers and non-specific amplification.[10]
Incompatible DNA Polymerase Not all DNA polymerases efficiently read through multiple universal bases. The enzyme may stall or have reduced processivity.1. Select a High-Processivity Polymerase: Use a DNA polymerase known for its robustness and ability to work with difficult or modified templates.[11] 2. Consult Manufacturer's Literature: Check if the polymerase is validated for use with universal bases.
Suboptimal Magnesium Concentration Mg²⁺ concentration is critical for polymerase activity and primer binding. The optimal concentration may shift with modified primers.1. Titrate MgCl₂: Perform a titration of MgCl₂ concentration, typically in the range of 1.5 to 3.5 mM.[12]
Primer Design Flaw Placing consecutive 7-nitroindole substitutions too close to the 3'-end can inhibit the initiation of DNA synthesis.1. Redesign the Primer: If possible, redesign the primer to have at least 8-10 standard nucleotides at the 3'-end. Studies on 5-nitroindole suggest that substitutions within the first 7-8 bases of the 3'-end reduce PCR efficiency.[13][14]
Problem 2: Non-Specific Amplification or Primer-Dimers

This often occurs when trying to compensate for low yield by using very low annealing temperatures or high primer concentrations.

Visual Cue: Multiple bands, smears, or a low molecular weight band (typically <100 bp) on an agarose gel.

Potential Cause Scientific Rationale Step-by-Step Solution
Annealing Temperature Too Low While necessary for the modified primer to bind its target, an excessively low Ta will allow it to bind to off-target sites with partial complementarity.1. Optimize with Gradient PCR: After identifying a Ta that gives a product, perform a narrow-range gradient PCR around that temperature (e.g., ± 4°C) to find the highest temperature that maintains yield while eliminating non-specific bands.[8][9]
Excess Primer Concentration High concentrations of primers, especially those with modified stability, increase the likelihood of them annealing to each other.1. Titrate Primer Concentration Downwards: If you have increased the primer concentration to get a product, try reducing it in small increments to find a balance between yield and specificity.[8]
Use of PCR Enhancers Additives like DMSO or betaine can help denature secondary structures in the template and improve specificity.1. Add DMSO: Introduce DMSO at a final concentration of 2-8%. Note that DMSO can lower the annealing temperature, so a gradient PCR is recommended. 2. Add Betaine: Use betaine at a final concentration of 0.5-1.5 M.
Hot-Start PCR Prevents non-specific amplification that can occur at low temperatures during reaction setup.1. Use a Hot-Start Polymerase: This is highly recommended for any PCR involving modified primers, as it minimizes the chances of mispriming before the first denaturation cycle.[11]

Experimental Protocols & Workflows

Protocol 1: Primer Design and Tm Estimation
  • Design the Base Sequence: Design your primer sequence according to standard guidelines (18-25 nucleotides, 40-60% GC content, avoid self-complementarity).[15]

  • Incorporate 7-Nitroindole: Substitute the desired degenerate positions with 7-nitroindole. Whenever possible, avoid placing more than four consecutive substitutions and keep them away from the 3'-terminus.[2][3][13][14]

  • Calculate Unmodified Tm: Use a standard Tm calculator (Nearest Neighbor method is preferred) to determine the theoretical Tm of the primer as if it had no modifications.[7]

  • Estimate Modified Tm: For each 7-nitroindole incorporated, subtract 13-15°C from the unmodified Tm. This is your starting point for optimization.

    • Example: Unmodified Tm = 65°C. Primer has two 7-nitroindole substitutions.

    • Estimated Modified Tm ≈ 65°C - (2 * 14°C) = 37°C.

Diagram: Primer Design and Optimization Workflow

Primer_Optimization_Workflow cluster_design Primer Design cluster_pcr PCR Optimization cluster_final Final Protocol design Design Base Sequence Incorporate 7-NI Calculate Unmodified T_m Estimate Modified T_m gradient Gradient PCR (e.g., 35-55°C) design:f3->gradient:f0 Set Ta range below estimate analyze Analyze Gel No Product? Non-Specific? Optimal Band? gradient->analyze:f0 adjust Adjust Parameters Lower Ta Increase [Primer] Add Enhancers analyze:f1->adjust:f0 Troubleshoot analyze:f2->adjust:f0 Troubleshoot final_pcr Run with Optimized Conditions analyze:f3->final_pcr Proceed adjust->gradient:f0 Re-run Gradient

Caption: Workflow for designing and optimizing PCR with 7-nitroindole primers.

Protocol 2: Gradient PCR for Annealing Temperature Optimization
  • Prepare a Master Mix: Prepare a PCR master mix containing all components (buffer, dNTPs, polymerase, template DNA, and primers) except for the template, which should be added last.

  • Aliquot Reactions: Distribute the master mix into 8 PCR tubes.

  • Set Up the Thermal Cycler: Program the thermal cycler with a temperature gradient for the annealing step. A good starting range is 35°C to 55°C.

    • Initial Denaturation: 95°C for 2 minutes.

    • Cycles (35-40):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 35°C - 55°C gradient for 30 seconds.

      • Extension: 72°C for 1 min/kb.

    • Final Extension: 72°C for 5 minutes.

  • Analyze Results: Run the PCR products on an agarose gel. Identify the lane corresponding to the highest annealing temperature that produces a specific band of the correct size with minimal non-specific products. This is your optimal Ta.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree start PCR Result Analysis no_product No Product / Faint Band start->no_product Low Yield nonspecific Non-Specific Bands start->nonspecific Multiple Bands good_product Strong, Specific Band start->good_product Success check_ta Is Ta << Estimated Tm? no_product->check_ta check_ta_high Is Ta too low? nonspecific->check_ta_high lower_ta Lower Ta (Gradient PCR) check_ta->lower_ta No inc_primer Increase [Primer] check_ta->inc_primer Yes lower_ta->no_product inc_primer->no_product check_pol Check Polymerase Compatibility inc_primer->check_pol check_pol->no_product inc_ta Increase Ta (Gradient PCR) check_ta_high->inc_ta Yes dec_primer Decrease [Primer] check_ta_high->dec_primer No inc_ta->nonspecific dec_primer->nonspecific hot_start Use Hot-Start Polymerase dec_primer->hot_start hot_start->nonspecific

Caption: Decision tree for troubleshooting common PCR issues with 7-NI primers.

References

Technical Support Center: A Researcher's Guide to Non-Acidic & Non-Metallic Indole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced challenge of indole nitration. Traditional methods employing harsh acidic conditions (e.g., HNO₃/H₂SO₄) are often plagued by poor regioselectivity and acid-catalyzed polymerization of the electron-rich indole nucleus, leading to low yields and intractable tars.[1][2][3]

This document provides in-depth technical guidance on modern, non-acidic, and non-metallic nitration protocols that offer superior control, higher yields, and broader functional group tolerance. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and answer frequently encountered questions to empower you to overcome common hurdles in your research.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during non-acidic indole nitration experiments, offering root cause analysis and actionable solutions.

Problem/Symptom Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Desired Nitroindole 1. Ineffective Nitrating Agent Generation: The in situ generation of the active electrophile (e.g., trifluoroacetyl nitrate) is incomplete.[4][5][6] 2. Decomposition of Reagents: Moisture in the reaction vessel or solvents can hydrolyze anhydride reagents. 3. Insufficient Reactivity: The indole substrate may be too deactivated by electron-withdrawing groups for the mild conditions employed.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrides like trifluoroacetic anhydride (TFAA) are highly susceptible to hydrolysis. 2. Verify Reagent Quality: Use high-purity reagents. Ensure the nitrate salt (e.g., NMe₄NO₃) is dry. 3. Increase Reagent Stoichiometry: A modest increase in the amount of anhydride and nitrate salt (e.g., from 1.1 eq to 1.5 eq) can sometimes drive the reaction to completion. Monitor via TLC to avoid over-nitration.
Formation of Dark, Insoluble Tar Trace Acid Contamination or Thermal Degradation: Even trace amounts of acid can initiate the polymerization of sensitive indole substrates.[2][3] Overheating the reaction can also lead to decomposition.1. Strictly Non-Acidic Conditions: Ensure all glassware is free of acidic residue. 2. Maintain Low Temperatures: Perform the reaction at the recommended low temperatures (e.g., 0-5 °C) to minimize side reactions.[3] Do not let the reaction warm up prematurely. 3. Use N-Protected Indoles: Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can significantly increase stability and prevent polymerization.[2][4]
Poor Regioselectivity (Multiple Isomers Formed) 1. Reaction Temperature Too High: Higher temperatures can reduce the kinetic preference for C3 nitration, leading to nitration on the benzene ring. 2. Incorrect Nitrating System for Desired Isomer: Non-acidic methods strongly favor C3 nitration. Attempting to synthesize other isomers with these methods will be unsuccessful.[3]1. Precise Temperature Control: Maintain the reaction at 0–5 °C or lower for optimal C3 selectivity.[3] 2. Select the Appropriate Strategy: For C5/C6 nitration, consider classical acidic methods on C2-substituted or N-protected indoles that are resistant to polymerization.[3] For C7 nitration, an indirect, multi-step approach is required (see FAQ section).[3]
Formation of Dinitro- Products (Over-Nitration) Excess of Nitrating Agent or Prolonged Reaction Time: The mono-nitrated indole product can undergo a second nitration if excess reagent is present or the reaction is left for too long.1. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05–1.1 equivalents).[3] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting material and quench the reaction as soon as it is complete.[2]
Difficult Product Purification Presence of Polymeric Byproducts: Even small amounts of tar can co-elute with the product, resulting in sticky oils or impure solids.[2] Residual Reagents: Unreacted anhydride or its byproducts can complicate work-up.1. Optimized Work-up: Quench the reaction thoroughly with a saturated sodium bicarbonate or carbonate solution to neutralize any trifluoroacetic acid formed and destroy excess anhydride.[2][5] 2. Gradient Column Chromatography: Use a shallow solvent gradient during column chromatography to carefully separate the product from non-polar impurities and more polar byproducts.[2] 3. Trituration: If the crude product is an oil, attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding a non-polar solvent (e.g., hexane) dropwise.

Visualizing the Workflow: Troubleshooting & Strategy

To effectively tackle experimental challenges, a logical workflow is essential. The following diagram outlines a decision-making process for troubleshooting low yield in indole nitration.

troubleshooting_workflow start Low Yield or Tar Formation Observed check_conditions Verify Reagent Purity & Anhydrous Conditions start->check_conditions check_conditions->start Issues Found & Corrected (Re-run Experiment) protect_N Consider N-Protection (e.g., Boc group) check_conditions->protect_N Reagents/Conditions OK optimize_stoich Optimize Reagent Stoichiometry (1.1-1.5 eq) protect_N->optimize_stoich optimize_purification Optimize Purification (Gradient Chromatography, Trituration) optimize_stoich->optimize_purification success High Yield of Pure Product optimize_purification->success

Caption: Troubleshooting workflow for low yield in indole nitration.

Frequently Asked Questions (FAQs)

Q1: Why is indole so sensitive to strong acids? The indole nucleus is an electron-rich heterocyclic system. The C3 position of the pyrrole ring is particularly nucleophilic.[3] In the presence of strong acids, the C3 position can be protonated, which disrupts the aromatic system and forms a reactive indoleninium ion. This ion can then act as an electrophile, attacking another neutral indole molecule, initiating a chain reaction that leads to polymerization and the formation of dark, insoluble tars.[2][3]

Q2: What is the mechanism of C3-nitration under non-acidic conditions using trifluoroacetyl nitrate? This method involves the in situ generation of the potent electrophile, trifluoroacetyl nitrate (CF₃COONO₂). The reaction proceeds via the following steps:

  • Generation of Electrophile: Tetramethylammonium nitrate (NMe₄NO₃) reacts with trifluoroacetic anhydride (TFAA) in a metathesis reaction to form trifluoroacetyl nitrate.[4][5][6]

  • Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic nitrogen atom of trifluoroacetyl nitrate. This is the rate-determining step and is highly regioselective due to the superior stability of the resulting cationic intermediate (σ-complex).[4]

  • Rearomatization: The intermediate loses a proton from the C3 position, and the trifluoroacetate anion is eliminated, restoring the aromaticity of the indole ring and yielding the 3-nitroindole product.[4]

mechanism reagents NMe₄NO₃ + (CF₃CO)₂O tfan CF₃COONO₂ (Trifluoroacetyl Nitrate) reagents->tfan in situ generation attack Electrophilic Attack at C3 tfan->attack indole Indole Substrate indole->attack intermediate Cationic Intermediate (σ-complex) attack->intermediate rearomatize Deprotonation & Rearomatization intermediate->rearomatize product 3-Nitroindole Product rearomatize->product

Caption: General mechanism for C3-nitration using trifluoroacetyl nitrate.

Q3: How can I achieve nitration at other positions on the indole ring? Regioselectivity is highly dependent on the reaction conditions and substrate.

  • C3-Position: This is the kinetically favored position. Use non-acidic, metal-free conditions like trifluoroacetyl nitrate as described in this guide.[2][4]

  • C5-Position: This position is often favored under strongly acidic conditions when the C3 position is blocked or the pyrrole ring is deactivated. For example, using a C2-substituted indole with HNO₃/H₂SO₄ can direct nitration to C5.[3]

  • C6-Position: Nitration of N-sulfonyl protected indoles with reagents like acetyl nitrate has been shown to yield the 6-nitro isomer.[7] Directing nitration to C6 can also be achieved through multi-step sequences starting with pre-functionalized precursors.

  • C7-Position: Direct nitration at the sterically hindered and electronically disfavored C7 position is extremely challenging. The most effective strategy is an indirect, multi-step route involving the protection and reduction of the indole core to an indoline, followed by nitration and subsequent re-aromatization. A well-established method is the nitration of sodium 1-acetylindoline-2-sulfonate, which effectively blocks the other positions and directs the nitro group to C7.[3]

Q4: Is N-protection always necessary? While not strictly required for all substrates, protecting the indole nitrogen (e.g., with a Boc or tosyl group) is highly recommended, especially for electron-rich or otherwise sensitive indoles. The benefits are twofold:

  • Increased Stability: It prevents N-protonation and subsequent polymerization, especially if any trace acidity is present.[2]

  • Modulated Reactivity: It can influence regioselectivity and, in some cases, improve solubility.

The Boc group is often preferred as it can be easily removed under acidic conditions after the nitration is complete.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on the specific indole substrate.

Protocol 1: General Procedure for C3-Nitration using Trifluoroacetyl Nitrate

This protocol is adapted from Zhang, H., et al. (2023) and is highly effective for the C3-regioselective nitration of various indoles.[4][5][6]

Materials:

  • Indole substrate (N-Boc protected, if necessary)

  • Tetramethylammonium nitrate (NMe₄NO₃), 1.1 eq

  • Trifluoroacetic anhydride (TFAA), 2.0 eq

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).

  • Add anhydrous acetonitrile (approx. 2 mL) to dissolve the solids.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly, add a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg, ~0.28 mL) in anhydrous acetonitrile (1 mL) to the stirred reaction mixture over 5 minutes.

  • Stir the reaction at 0–5 °C. Monitor the progress by TLC (typically complete within 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-nitroindole.[2]

References

Technical Support Center: Synthesis of Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the synthesis of indole-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues related to the decomposition of indole reactants during their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My indole starting material is showing a pink or brownish hue. Is it still usable?

A1: A color change from white or off-white to pink, red, or brown is a common visual indicator of indole oxidation and potential polymerization. [1]While a slight discoloration might not significantly affect the outcome of certain robust reactions, it signals degradation. For sensitive downstream applications, such as in the synthesis of pharmaceutical intermediates, it is highly recommended to purify the indole starting material before use. This can often be achieved by recrystallization or column chromatography. The primary culprits for this degradation are exposure to atmospheric oxygen, light, and elevated temperatures. [1]

Q2: I'm observing significant byproduct formation in my Fischer indole synthesis. What are the likely causes?

A2: The Fischer indole synthesis, while versatile, is prone to several side reactions. [2]Common issues include:

  • Incomplete Cyclization: This can occur if the reaction temperature is too low or the reaction time is insufficient.

  • Rearrangements: The use of strong protic or Lewis acids can sometimes lead to undesired rearrangements of the arylhydrazone intermediate.

  • Formation of Isomeric Indoles: If you are using an unsymmetrical ketone, you may obtain a mixture of isomeric indoles. [2]* Decomposition: Harsh acidic conditions can lead to the decomposition of the indole product itself, especially if it contains sensitive functional groups.

To mitigate these issues, consider optimizing the choice of acid catalyst (e.g., using a milder Lewis acid like ZnCl₂) and reaction conditions (temperature and time).

Q3: My indole-containing product seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

A3: Silica gel is acidic and can promote the decomposition of electron-rich and acid-sensitive indoles. This is a frequently encountered issue. To circumvent this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize its acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Work Quickly: Minimize the time your compound spends on the column.

Q4: Why is it often necessary to protect the indole nitrogen (N-H) during synthesis?

A4: The indole N-H is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases. [3]This can lead to undesired side reactions, such as N-alkylation or N-acylation, when you intend for the reaction to occur at another position on the indole ring. [2]Additionally, certain protecting groups can influence the reactivity and regioselectivity of subsequent transformations. [4]For instance, electron-withdrawing protecting groups can decrease the electron density of the indole ring, affecting its susceptibility to electrophilic attack.

Troubleshooting Guides

Issue 1: Decomposition under Acidic Conditions

Many classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, employ acidic conditions that can lead to the degradation of the indole nucleus, particularly through polymerization. [2][5] Causality: The indole ring is electron-rich and susceptible to electrophilic attack. [2]Protonation at the C3 position leads to the formation of a stabilized indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a polymerization cascade.

Preventative Measures & Protocols:

  • Choice of Acid:

    • Recommendation: Opt for milder Lewis acids (e.g., ZnCl₂, FeCl₃, PCl₃) over strong protic acids (e.g., H₂SO₄, HCl). [2] * Protocol (Example: Fischer Indole Synthesis):

      • Combine the arylhydrazone (1 equivalent) and a milder Lewis acid like zinc chloride (1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).

      • Heat the mixture to reflux and monitor the reaction progress by TLC.

      • Upon completion, cool the reaction mixture and quench with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid.

      • Proceed with standard workup and purification.

  • N-Protection:

    • Recommendation: Protecting the indole nitrogen with an electron-withdrawing group can reduce the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed decomposition. Common protecting groups include tosyl (Ts), Boc, and phenylsulfonyl (PhSO₂). [4][6] * Protocol (N-Tosylation):

      • Dissolve the indole (1 equivalent) in a suitable solvent like THF or DMF.

      • Add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

      • After cessation of hydrogen evolution, add tosyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.

      • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

Logical Flow for Troubleshooting Acidic Decomposition:

AcidDecomposition Start Indole Decomposition in Acidic Media Check_Acid Is a strong protic acid used? Start->Check_Acid Switch_Acid Switch to a milder Lewis acid (e.g., ZnCl₂) Check_Acid->Switch_Acid Yes Check_N_Protection Is the indole N-H unprotected? Check_Acid->Check_N_Protection No Optimize_Conditions Optimize temperature and reaction time Switch_Acid->Optimize_Conditions Protect_N Protect with an electron- withdrawing group (e.g., Ts, Boc) Check_N_Protection->Protect_N Yes Check_N_Protection->Optimize_Conditions No Protect_N->Optimize_Conditions Resolution Decomposition Minimized Optimize_Conditions->Resolution

Caption: Troubleshooting workflow for indole decomposition in acidic conditions.

Issue 2: Oxidative Degradation

The electron-rich nature of the indole ring makes it highly susceptible to oxidation, which can occur upon exposure to air, light, or certain reagents. [1][7]This is a common issue during reaction workup and purification.

Causality: The C2-C3 double bond of the indole nucleus is particularly prone to oxidative cleavage. [7]Oxidation can also occur at other positions, leading to a complex mixture of products.

Preventative Measures & Protocols:

  • Inert Atmosphere:

    • Recommendation: Whenever possible, perform reactions, workups, and purifications under an inert atmosphere (e.g., nitrogen or argon).

    • Protocol (Workup under Inert Atmosphere):

      • After quenching the reaction, transfer the mixture to a separatory funnel.

      • Gently bubble nitrogen or argon through the solution for a few minutes to displace dissolved oxygen.

      • Perform extractions and washes under a positive pressure of the inert gas.

  • Use of Antioxidants:

    • Recommendation: For particularly sensitive indoles, the addition of a radical scavenger like butylated hydroxytoluene (BHT) to solvents can inhibit autoxidation.

    • Protocol (Preparing BHT-containing Solvent):

      • Prepare a 1% (w/v) stock solution of BHT in your desired solvent (e.g., ethanol or ethyl acetate).

      • For your application, use a final BHT concentration of around 0.01% by adding a calculated amount of the stock solution to your bulk solvent. [1]

  • Light Protection:

    • Recommendation: Protect the reaction and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil. [1] Data Summary: Common Protecting Groups for Indole Nitrogen

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, DMAPTFA, HClBase stable, acid labile [8]
BenzenesulfonylBesPhSO₂Cl, BaseMg/MeOHAcid and base stable
p-ToluenesulfonylTs or TosylTsCl, BaseReductive (e.g., Na/NH₃) or strongly basic/acidic conditionsGenerally robust [6]
AllyloxycarbonylAlocAllyl chloroformate, BasePd(0) catalystOrthogonal to Fmoc/tBu strategies [9]
Issue 3: Challenges in Specific Named Syntheses

Different indole syntheses present unique challenges that can lead to reactant or product decomposition.

Madelung Synthesis:

  • Problem: This synthesis traditionally requires harsh conditions (strong base at high temperatures, 200-400 °C), which limits its application to simple indoles without sensitive functional groups. [2][10]* Solution: Modern variations, such as the Madelung-Houlihan modification, utilize organolithium bases (e.g., n-BuLi or LDA) at much lower temperatures (-20 to 25 °C), allowing for the synthesis of more complex and sensitive indoles. [10] Bartoli Indole Synthesis:

  • Problem: This reaction requires an ortho-substituent on the nitroarene starting material for the reaction to proceed efficiently. [11][12]Without it, yields are often low or nonexistent. [13]* Mechanism Insight: The steric bulk of the ortho-group is believed to facilitate the key-[9][9]sigmatropic rearrangement step. [11]* Troubleshooting: If your nitroarene lacks an ortho-substituent, this synthetic route may not be suitable. Consider alternative syntheses or the introduction of a temporary ortho-substituent that can be removed later.

Nenitzescu Indole Synthesis:

  • Problem: This reaction can be highly solvent-dependent and may produce byproducts. [14][15]For example, the reaction of benzoquinone with β-arylaminocrotonates in propionic acid can yield 6-hydroxyindoles and other side products. [15]* Troubleshooting: Careful selection of the solvent is crucial for directing the reaction towards the desired 5-hydroxyindole product. [14]Polar solvents generally favor the desired reaction pathway. [16] Fukuyama Indole Synthesis:

  • SynthesisSelection Start Desired Indole Structure Sensitive_Groups Are sensitive functional groups present? Start->Sensitive_Groups Harsh_Conditions Avoid harsh conditions (e.g., classical Madelung) Sensitive_Groups->Harsh_Conditions Yes Substitution_Pattern What is the desired substitution pattern? Sensitive_Groups->Substitution_Pattern No Mild_Conditions Consider milder methods (e.g., Fukuyama, modern Madelung) Harsh_Conditions->Mild_Conditions Mild_Conditions->Substitution_Pattern Fischer Fischer Synthesis (2,3-disubstituted) Substitution_Pattern->Fischer 2,3-disubstituted Bartoli Bartoli Synthesis (7-substituted) Substitution_Pattern->Bartoli 7-substituted Nenitzescu Nenitzescu Synthesis (5-hydroxy) Substitution_Pattern->Nenitzescu 5-hydroxy Final_Choice Select Synthesis Method Fischer->Final_Choice Bartoli->Final_Choice Nenitzescu->Final_Choice

References

Validation & Comparative

A Comparative Guide to Nitro-Indole Scaffolds as Neuronal Nitric Oxide Synthase Inhibitors: A Case Study of 2,3-Dimethyl-7-nitro-1H-indole and 5-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant therapeutic avenue for mitigating neurodegenerative diseases and neuropathic pain.[1][2] Overproduction of nitric oxide (NO) by nNOS is a key pathological event, making the development of potent and selective inhibitors a critical goal for drug development professionals.[3][4] This guide provides a comparative analysis of two nitro-indole derivatives, 2,3-Dimethyl-7-nitro-1H-indole and 5-nitroindole, as potential nNOS inhibitors. Due to the absence of direct comparative experimental data in peer-reviewed literature for these specific compounds, this guide will leverage data from the well-characterized and structurally related nNOS inhibitor, 7-nitroindazole (7-NI), as a benchmark. We will delve into the structure-activity relationships (SAR) of indole-based inhibitors, provide a theoretical evaluation of the target compounds, and present a comprehensive experimental protocol for their evaluation.

The Challenge of Selective nNOS Inhibition

Nitric oxide is a crucial signaling molecule synthesized by three distinct NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4][5] While nNOS and iNOS overactivity are implicated in pathological states, eNOS is vital for cardiovascular homeostasis.[3] Consequently, non-selective inhibition can lead to significant side effects, such as hypertension. The high degree of structural similarity in the active sites across the three isoforms makes achieving selectivity a formidable challenge for medicinal chemists.[2]

7-Nitroindazole: A Benchmark for Selectivity

7-Nitroindazole (7-NI) has been established as a potent and relatively selective inhibitor of nNOS.[3][6] Its inhibitory profile provides a crucial reference point for evaluating novel indole-based compounds.

CompoundnNOS IC50eNOS IC50iNOS IC50Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Species
7-Nitroindazole 0.47 µM[7]~0.7 µM[1]~91 µM[1]~1.5~194Mouse, Bovine, Murine

Note: IC50 values can vary based on experimental conditions and enzyme source.

The data clearly indicates that while 7-NI shows modest selectivity against eNOS, it is significantly more selective for nNOS over iNOS. This profile has made it a valuable tool in neuroscience research to probe the functions of nNOS.[8][9]

Structural Analysis of this compound and 5-nitroindole

In the absence of direct experimental data, a theoretical evaluation based on established structure-activity relationships for indole-based NOS inhibitors can provide valuable insights into the potential of our target compounds.

This compound
  • 7-Nitro Group: The presence of the nitro group at the 7-position is analogous to 7-nitroindazole, a key feature for nNOS inhibition.[10] This electron-withdrawing group is thought to interact favorably within the nNOS active site.

  • 2,3-Dimethyl Substitution: The addition of methyl groups at the 2 and 3 positions of the indole ring introduces steric bulk. This could potentially enhance binding affinity through hydrophobic interactions within the active site. However, it may also hinder optimal positioning for inhibition, depending on the topology of the binding pocket. Structure-activity relationship studies on other indole derivatives have shown that substitutions on the indole core can significantly influence potency and selectivity.[11]

5-Nitroindole
  • 5-Nitro Group: The position of the nitro group is a critical determinant of activity. Shifting the nitro group from the 7- to the 5-position will alter the electronic distribution of the indole ring and its interaction with the enzyme's active site. Studies on other classes of inhibitors have demonstrated that even minor positional changes of functional groups can dramatically impact isoform selectivity.[2] While some 5-nitroindole derivatives have been explored for other biological activities, such as anticancer properties, their potential as nNOS inhibitors is not well-documented.[12][13][14]

Experimental Workflow for Comparative Evaluation

To empirically determine and compare the nNOS inhibitory potential of this compound and 5-nitroindole, a standardized set of biochemical assays is required. The following workflow outlines the necessary steps.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action prep Compound Preparation (DMSO Stocks) assay_setup nNOS Inhibition Assay Setup (Griess Assay) prep->assay_setup data_acq Spectrophotometric Reading (540 nm) assay_setup->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc enos_assay eNOS Inhibition Assay ic50_calc->enos_assay inos_assay iNOS Inhibition Assay ic50_calc->inos_assay selectivity_calc Selectivity Ratio Calculation (eNOS/nNOS, iNOS/nNOS) enos_assay->selectivity_calc inos_assay->selectivity_calc kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk Plot) selectivity_calc->kinetics determine_moi Determine Mode of Inhibition (Competitive, Non-competitive, etc.) kinetics->determine_moi

Figure 1: Experimental workflow for evaluating novel nNOS inhibitors.
Detailed Protocol: nNOS Enzyme Inhibition Assay (Griess Assay)

This protocol is designed to quantify the inhibitory effect of the test compounds on nNOS activity by measuring the production of nitrite, a stable breakdown product of NO.

Materials:

  • Recombinant human nNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • HEPES buffer

  • Test compounds (this compound, 5-nitroindole) and reference compound (7-Nitroindazole) dissolved in DMSO

  • Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 µM) in a 96-well plate.

  • Reaction Mixture Preparation: Prepare a master mix containing HEPES buffer, L-Arginine, NADPH, Calmodulin, and BH4.

  • Inhibitor Addition: Add varying concentrations of the test compounds and 7-nitroindazole to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the nNOS enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent A followed by Griess Reagent B to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in each sample well from the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, particularly its 7-nitro group, suggest it may possess nNOS inhibitory activity, warranting experimental investigation. The potential of 5-nitroindole is less certain due to the positional shift of the key nitro group, highlighting the subtleties of SAR in NOS inhibitor design.

The provided experimental workflow offers a robust framework for researchers to systematically evaluate these and other novel indole derivatives. Such studies are essential to populate the chemical space of selective nNOS inhibitors and to advance the development of novel therapeutics for a range of neurological disorders. The ultimate goal remains the identification of inhibitors with high potency for nNOS and, critically, a wide selectivity window over eNOS to ensure a favorable safety profile.

References

A Comparative Guide: Navigating the Synthesis of Substituted Indoles with Bartoli and Fischer Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous bioactive compounds.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a cornerstone of modern organic chemistry.[2] Among the myriad of named reactions to construct this bicyclic heterocycle, the Fischer and Bartoli indole syntheses represent two of the most powerful and widely utilized strategies.

This guide provides a comprehensive, evidence-based comparison of these two seminal methodologies. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical understanding necessary to select the most appropriate synthetic route for their target indole. We will delve into the mechanisms, scope, and limitations of each reaction, supported by experimental data and protocols, to illuminate the distinct advantages and disadvantages that govern their application.

Part 1: The Fischer Indole Synthesis: A Century-Old Workhorse

First described by Emil Fischer in 1883, the Fischer indole synthesis is a robust and time-tested method for constructing the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[3][4]

Mechanism and Key Principles

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone.[4]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[5]

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.[5][6]

  • Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.[4]

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[3][5]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Aminal Cyclized Intermediate (Aminal) Diimine->Aminal Cyclization Indole Substituted Indole Aminal->Indole - NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Scope and Limitations

The Fischer indole synthesis is broadly applicable; however, it is not without its limitations:

  • Substrate Scope: A wide variety of substituted phenylhydrazines and enolizable ketones or aldehydes can be used.[4]

  • The "Fischer Dilemma": When unsymmetrical ketones are used, two different enamines can form, potentially leading to a mixture of regioisomeric indole products.[4]

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[7]

  • Indole Parent Ring: The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible under standard conditions.[3]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Step 1: Formation of Acetophenone Phenylhydrazone [8]

  • In a 50 mL round-bottom flask, dissolve 2.0 g of acetophenone in 6 mL of ethanol.[8]

  • To this solution, add 1.8 g of phenylhydrazine dropwise with stirring.[8]

  • Add 8-10 drops of glacial acetic acid to the mixture.[8]

  • Heat the reaction mixture at approximately 80°C for 45 minutes.[8]

  • Cool the flask in an ice bath to induce crystallization.[8]

  • Collect the solid phenylhydrazone by vacuum filtration and wash with a small amount of ice-cold ethanol.[8]

  • Dry the product to determine the yield.[8]

Step 2: Cyclization to 2-Phenylindole [9][10]

  • In a separate flask, heat 6.0 g of methanesulfonic acid (or polyphosphoric acid) in a hot water bath for 10 minutes.[11]

  • Add the prepared acetophenone phenylhydrazone to the hot acid.[11]

  • Stir the mixture for an additional 10 minutes while heating.[11]

  • Pour the hot reaction mixture into 25 mL of an ice/water slurry with vigorous stirring to precipitate the product.[11]

  • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.[11]

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenylindole.[11]

Data Summary: Fischer Indole Synthesis
PhenylhydrazineCarbonyl CompoundProductYield (%)Reference
PhenylhydrazineAcetophenone2-Phenylindole~85%[11]
PhenylhydrazinePyruvic acidIndole-2-carboxylic acidLow (5%) initially, but improved methods exist[4]
4-Methoxyphenylhydrazine2-Oxopiperidine-3-carboxylic acid6-Methoxy-1-oxo-tetrahydro-β-carboline41% (over several steps)[12]

Part 2: The Bartoli Indole Synthesis: A Modern Approach for Sterically Hindered Indoles

Developed by Giuseppe Bartoli and his colleagues in 1989, the Bartoli indole synthesis provides a powerful and direct route to 7-substituted indoles, a class of compounds that are often difficult to access via traditional methods like the Fischer synthesis.[13][14] The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[15]

Mechanism and Key Principles

The mechanism of the Bartoli indole synthesis is distinct from the Fischer synthesis and is proposed to proceed as follows:

  • Initial Grignard Addition: The first equivalent of the vinyl Grignard reagent adds to the nitro group of the ortho-substituted nitroarene, which upon decomposition forms a nitrosoarene.[13][15]

  • Second Grignard Addition: A second equivalent of the Grignard reagent reacts with the nitrosoarene.[15]

  • [1][1]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[1][1]-sigmatropic rearrangement, a step that is facilitated by the steric bulk of the ortho-substituent.[15]

  • Cyclization and Aromatization: The rearranged intermediate cyclizes and, after reaction with a third equivalent of the Grignard reagent and an aqueous workup, yields the final 7-substituted indole.[14][15]

A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitroarene.[15]

Bartoli_Indole_Synthesis Nitroarene ortho-Substituted Nitroarene Nitrosoarene Nitrosoarene Intermediate Nitroarene->Nitrosoarene + Grignard1 Grignard1 Vinyl Grignard (1 eq.) Grignard1->Nitrosoarene Adduct Grignard Adduct Nitrosoarene->Adduct + Grignard2 Grignard2 Vinyl Grignard (1 eq.) Grignard2->Adduct Rearranged [3,3]-Sigmatropic Rearrangement Product Adduct->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization IndoleSalt Indole Magnesium Salt Cyclized->IndoleSalt + Grignard3 Grignard3 Vinyl Grignard (1 eq.) Grignard3->IndoleSalt Indole 7-Substituted Indole IndoleSalt->Indole Aqueous Workup

Caption: Mechanism of the Bartoli Indole Synthesis.

Scope and Limitations

The Bartoli synthesis has a unique scope that complements the Fischer synthesis:

  • Substrate Scope: Its primary strength lies in the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.[13] A variety of ortho-substituents are tolerated, including alkyl, aryl, and halo groups.[14]

  • Steric Hindrance: The reaction is particularly effective for the synthesis of sterically hindered indoles.[13]

  • Requirement for Ortho-Substituent: The reaction generally fails in the absence of an ortho-substituent on the nitroarene.[15][16]

  • Grignard Reagent: Three equivalents of the vinyl Grignard reagent are typically required for nitroarene starting materials.[15]

Experimental Protocol: Synthesis of 7-Chloroindole

This protocol is a general representation of the Bartoli indole synthesis.

  • Prepare a solution of the vinyl Grignard reagent (3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the Grignard solution to -40°C.

  • Slowly add a solution of 2-chloronitrobenzene (1 equivalent) in anhydrous THF to the cooled Grignard solution.

  • Stir the reaction mixture at low temperature for 1 hour.[17]

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloroindole.

Data Summary: Bartoli Indole Synthesis
NitroareneVinyl Grignard ReagentProductYield (%)Reference
o-NitrotoluenePropenylmagnesium bromide3,7-DimethylindoleNot specified, but illustrative of the reaction[15]
2-Chloronitrobenzene2-Propenylmagnesium bromide7-Chloro-3-methylindole53%[18]
2-BromonitrobenzeneVinylmagnesium bromide7-BromoindoleNot specified, but a key starting material

Part 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between the Fischer and Bartoli indole syntheses is primarily dictated by the desired substitution pattern of the target indole and the functional group tolerance required.

Comparative Analysis
FeatureFischer Indole SynthesisBartoli Indole Synthesis
Key Reactants Arylhydrazine, Aldehyde/Ketoneo-Substituted Nitroarene, Vinyl Grignard
Typical Conditions Strong acid (Brønsted or Lewis), heatLow temperature, inert atmosphere, aqueous workup
Key Transformation [1][1]-Sigmatropic rearrangement of an enamine[1][1]-Sigmatropic rearrangement of a Grignard adduct
Strengths Versatile for 2-, 3-, and 2,3-substituted indolesExcellent for 7-substituted and sterically hindered indoles
Limitations Regioselectivity issues with unsymmetrical ketones, harsh conditionsRequires an ortho-substituent on the nitroarene, sensitive to Grignard-incompatible groups
Functional Group Tolerance Limited by strong acid and high temperatureLimited by the reactivity of the Grignard reagent

Decision-Making Workflow

Decision_Tree Start Target Indole Substitution Pattern? Is7Substituted Is the 7-position substituted? Start->Is7Substituted IsStericallyHindered Is the target sterically hindered? Is7Substituted->IsStericallyHindered No Bartoli Consider Bartoli Indole Synthesis Is7Substituted->Bartoli Yes IsStericallyHindered->Bartoli Yes Regio_Issue Unsymmetrical ketone starting material? IsStericallyHindered->Regio_Issue No Fischer Consider Fischer Indole Synthesis Regio_Issue->Fischer No Fischer_Regio Fischer synthesis may give regioisomers Regio_Issue->Fischer_Regio Yes Fischer_Regio->Fischer

Caption: Decision-making guide for choosing between Fischer and Bartoli synthesis.

Conclusion

The Fischer and Bartoli indole syntheses are powerful, complementary methods in the synthetic chemist's arsenal. The Fischer synthesis, with its long history, remains a go-to method for a wide range of substituted indoles, particularly when the required starting materials are readily available and the target molecule can withstand the often harsh reaction conditions. In contrast, the Bartoli synthesis offers a more modern and elegant solution for the construction of 7-substituted and sterically demanding indoles, which are often challenging to access via other routes. A thorough understanding of the mechanisms, scope, and limitations of both reactions, as outlined in this guide, is paramount for the strategic and successful synthesis of complex indole-containing molecules in academic and industrial research.

References

A Head-to-Head Comparison of 7-Nitroindole and 3-Nitropyrrole as Universal Bases: A Guide for Molecular Biologists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and synthetic genomics, the concept of a "universal base" — a nucleobase analog that can pair with any of the four canonical DNA bases (A, T, C, G) with little discrimination — is of immense utility.[1][2] Such analogs are invaluable tools for applications involving degenerate DNA sequences, such as priming the polymerase chain reaction (PCR) on mixed templates, DNA sequencing, and as probes for detecting genetic variations.[3][4]

This guide provides an in-depth, head-to-head comparison of two prominent nitroazole-based universal base candidates: 7-nitroindole and 3-nitropyrrole. We will delve into their mechanisms, compare their performance based on experimental data, and provide practical protocols for their application, empowering researchers to make informed decisions for their experimental designs.

Chemical Structure and Mechanism of Action

Unlike canonical bases that rely on specific hydrogen-bonding patterns for recognition (Watson-Crick pairing), most universal bases are aromatic, hydrophobic compounds that stabilize the DNA duplex primarily through stacking interactions.[2] Both 7-nitroindole and 3-nitropyrrole fall into this category.

  • 3-Nitropyrrole: As one of the first non-discriminatory base analogs to be widely studied, 3-nitropyrrole is a small, non-hydrogen bonding molecule.[5] Its ability to function as a universal base stems from its structural and electronic resemblance to intercalators that insert themselves between base pairs.[5]

  • 7-Nitroindole: A larger, bicyclic aromatic system, 7-nitroindole is an isomer of the more commonly used 5-nitroindole.[6] The larger surface area of the indole ring is thought to promote more effective stacking within the DNA helix compared to the smaller pyrrole ring.[7] A unique feature of 7-nitroindole is its photocleavable nature; it can induce site-specific cleavage of the oligonucleotide backbone upon UV irradiation, a property not shared by 3-nitropyrrole.[6]

The general mechanism for these universal bases involves insertion into the DNA duplex where they occupy a space similar to a natural base. Lacking specific hydrogen bond donors or acceptors, they do not favor any opposing natural base. Instead, the stability they confer comes from the energetically favorable stacking with the bases above and below them in the helix.

Caption: Mechanism of universal base stabilization within a DNA duplex.

Performance Metrics: A Direct Comparison

The efficacy of a universal base is judged by several key performance indicators. Here, we compare 7-nitroindole and 3-nitropyrrole based on published experimental data.

A crucial factor is the degree to which the universal base affects the thermal stability of the DNA duplex. Ideally, a universal base should cause minimal destabilization and exhibit a narrow range of melting temperatures regardless of the identity of the opposing base.

Experimental studies consistently show that 3-nitropyrrole significantly destabilizes DNA duplexes, especially when multiple substitutions are made.[8][9] The nitroindole scaffold generally offers superior stability. While 5-nitroindole is the most studied and stable of the nitroindole isomers, 7-nitroindole is known to be more destabilizing than its 5-nitro counterpart.[6][10] However, even with this destabilization, the nitroindole core provides better stacking than 3-nitropyrrole.[7]

Feature7-Nitroindole3-NitropyrroleRationale & References
Structure Bicyclic Aromatic (Indole)Monocyclic Aromatic (Pyrrole)The larger surface area of indole enhances stacking interactions.[7]
ΔTm per Substitution ~ -13 to -15 °CSignificant destabilization, often greater than nitroindoles.7-nitroindole's destabilization is quantified[6]. 3-nitropyrrole is consistently shown to be highly destabilizing compared to nitroindoles.[8][9][11]
Tm Range vs. A,T,C,G Generally narrowNarrow range of ~3°CBoth bases meet the primary requirement of pairing indiscriminately.[12]
Multiple Substitutions Less destabilizing than 3-nitropyrrole when grouped.Poorly tolerated, especially when dispersed.Studies on 5-nitroindole show it is better tolerated than 3-nitropyrrole in multiple substitutions.[10][12][13][14] This is a general feature of the indole scaffold.

For applications like PCR and sequencing, a universal base must be efficiently and correctly bypassed by DNA polymerases.

Feature7-Nitroindole3-NitropyrroleRationale & References
Polymerase Recognition Generally lower efficiency than natural bases.Lower efficiency, can inhibit PCR.The absence of specific H-bonds slows the catalytic step for most universal bases.[3][6] Multiple 3-nitropyrrole substitutions can significantly reduce PCR efficiency.[12][13][14]
Incorporation Preference Reduced fidelity, slight preference for dAMP incorporation.Reduced fidelity.The lack of specific pairing leads to less discrimination against incorrect nucleotides.[6]
Performance in PCR Tolerated better in consecutive substitutions.Poorly tolerated in multiple, dispersed substitutions.Studies comparing 5-nitroindole and 3-nitropyrrole show primers with consecutive 5-nitroindole substitutions perform well, while multiple 3-nitropyrroles do not.[12][13][14]

Experimental Protocols & Workflows

To effectively utilize these analogs, robust and validated protocols are essential.

This protocol outlines the standard phosphoramidite method for incorporating 7-nitroindole or 3-nitropyrrole into a custom DNA oligonucleotide using an automated synthesizer.

Principle: Chemical DNA synthesis occurs in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[15][16] Universal bases are supplied as phosphoramidite monomers and are coupled using the same cycle as standard A, T, C, and G monomers.

Materials:

  • DNA synthesizer (e.g., Applied Biosystems 380B or similar)

  • Standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents

  • 7-nitroindole-2'-deoxyribonucleoside phosphoramidite or 3-nitropyrrole-2'-deoxyribonucleoside phosphoramidite

  • Universal CPG solid support

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer software. For the position of the universal base, assign the specific bottle/port containing the 7-nitroindole or 3-nitropyrrole phosphoramidite.

  • Synthesis Cycle: The automated synthesis proceeds as follows for each base addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain with an acid (e.g., trichloroacetic acid).

    • Coupling: The universal base phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, minimizing deletion mutant formation.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle repeats until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and all base/phosphate protecting groups are removed by incubation in concentrated aqueous ammonia.

  • Purification: The final product is purified using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to remove failed sequences and other impurities.[12]

cluster_0 Automated Synthesis Cycle (Repeated 'n' times) Start Start with CPG-linked Base Deblock 1. Deblocking (Remove 5'-DMT) Start->Deblock Couple 2. Coupling (Add next base phosphoramidite) Deblock->Couple Cap 3. Capping (Block failed sequences) Couple->Cap Oxidize 4. Oxidation (Stabilize phosphate linkage) Cap->Oxidize Oxidize->Deblock Next Cycle Cleave Final Cleavage & Deprotection Oxidize->Cleave Final Cycle Complete Purify Purification (HPLC/PAGE) Cleave->Purify

Caption: Workflow for oligonucleotide synthesis via the phosphoramidite method.

Principle: This experiment measures the Tm, the temperature at which 50% of a DNA duplex has dissociated into single strands. By comparing the Tm of a duplex containing a universal base to a fully complementary control duplex, the change in stability (ΔTm) can be quantified.[17]

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

  • Purified oligonucleotides (one containing the universal base, one complementary strand, and control strands)

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Mix the oligonucleotide containing the universal base with its complementary strand in annealing buffer to a final concentration of ~1-2 µM. Prepare a control sample with a standard Watson-Crick pair at the same position.

  • Annealing: Heat the samples to 95°C for 5 minutes and allow them to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition:

    • Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

    • Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute) up to a temperature where the duplex is fully denatured (e.g., 90°C).[12]

  • Analysis:

    • Plot absorbance versus temperature. The resulting curve will be sigmoidal.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of this melting curve.

    • Calculate ΔTm by subtracting the Tm of the modified duplex from the Tm of the control duplex.

Summary: Choosing the Right Universal Base

The choice between 7-nitroindole and 3-nitropyrrole depends critically on the specific application.

Choose 7-Nitroindole (or other Nitroindoles) when:

  • Higher Duplex Stability is Required: The indole scaffold provides superior stacking and less destabilization than 3-nitropyrrole, making it more suitable for hybridization-based applications.[8][9][10]

  • Multiple Substitutions are Needed: Primers with consecutive nitroindole substitutions have been shown to function effectively in PCR where 3-nitropyrrole fails.[12][13][14]

  • Photocleavage is a Desired Feature: The unique photocleavable property of 7-nitroindole can be exploited for applications requiring controlled oligonucleotide fragmentation or release.[6]

Consider 3-Nitropyrrole when:

  • A Single Degenerate Position is Required: For applications with only one or two degenerate sites, the significant destabilization may be tolerable.

  • Cost or Availability is a Primary Concern: As one of the earliest and most studied universal bases, 3-nitropyrrole may be more readily available or economical from some suppliers.

Conclusion and Future Perspectives

Both 7-nitroindole and 3-nitropyrrole serve as functional universal base analogs, operating through hydrophobic stacking interactions rather than hydrogen bonding. Experimental evidence indicates that the nitroindole scaffold, despite the noted destabilization of the 7-nitro isomer, is generally superior to 3-nitropyrrole in maintaining duplex stability and performing in enzymatic applications like PCR.[8][9][10] The unique photocleavable nature of 7-nitroindole further expands its utility for specialized applications.[6]

The development of universal bases is an ongoing field of research. While current options present trade-offs between stability and enzymatic compatibility, they remain powerful tools. Future innovations may yield analogs that more perfectly mimic the stability of natural base pairs, further broadening the horizons of genomics and molecular diagnostics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental NMR Data with Theoretical Predictions for Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Elucidation Challenge of Nitroindoles

Nitroindoles represent a critical class of N-heterocyclic compounds, foundational to the development of novel therapeutics and functional materials. Their biological activity and physical properties are exquisitely sensitive to the position of the nitro group on the indole scaffold. Consequently, unambiguous structural assignment is not merely an academic exercise but a prerequisite for meaningful research and development. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, complex substitution patterns can lead to spectral ambiguity.[1] This guide presents a robust, self-validating workflow that synergizes high-quality experimental NMR with the predictive power of quantum chemical calculations to resolve such ambiguities with a high degree of confidence. By rigorously comparing experimental data with theoretical predictions, researchers can validate structural assignments, particularly when distinguishing between closely related isomers like 5-nitroindole and 6-nitroindole.

The Synergistic Workflow: Experiment and Theory

The core principle of this guide is a dual-pronged approach where experimental observation and theoretical calculation proceed independently and are then unified through statistical cross-validation. This workflow minimizes confirmation bias and provides a quantitative measure of the correctness of a proposed structure.

G A Sample Preparation (5-15 mg in 0.6 mL DMSO-d6) B Instrument Setup & Tuning A->B C 1D ¹H & ¹³C{¹H} Acquisition B->C D 2D Correlation Spectroscopy (COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Assignment (Peak Picking & Correlation Analysis) E->F G Final Table of Experimental Shifts (δexp) F->G G A Build 3D Model of Isomer (e.g., 5-Nitroindole) B Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Verification: Frequency Calculation (Confirm zero imaginary frequencies) B->C D Step 2: NMR Shielding Calculation (GIAO-PBE0/aug-pcSseg-2, IEFPCM=DMSO) C->D F Convert Shielding (σ) to Chemical Shift (δ) δcalc = σTMS - σnucleus D->F E Reference Calculation (TMS at same level of theory) E->F G Final Table of Predicted Shifts (δcalc) F->G

References

Comparative analysis of the anticancer activity of different nitroindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Nitroindole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] The introduction of a nitro group onto this scaffold significantly modulates its electronic properties, often enhancing its therapeutic potential.[3] This guide provides a comparative analysis of nitroindole derivatives, focusing on their anticancer activities, mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into the structure-activity relationships that govern their potency and explore the key signaling pathways they disrupt in cancer cells.

Comparative Efficacy of Nitroindole Derivatives

The anticancer potency of nitroindole derivatives is highly dependent on the position of the nitro group and the nature of other substituents on the indole ring. Derivatives of 5-nitroindole and 7-nitroindole have shown particular promise.[3][4] The following table summarizes the in vitro cytotoxic activity of several representative nitroindole derivatives against various human cancer cell lines, providing a quantitative basis for comparison.

Compound ID / NameDerivative ClassCancer Cell Line(s)Activity (IC₅₀ / GI₅₀, µM)Key Structural Features
Compound 5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08Pyrrolidine substitution on the 5-nitroindole scaffold.[5]
Compound 7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.89Pyrrolidine substitution on the 5-nitroindole scaffold.[5]
Compound 4l 1-morpholinomethyl-5-nitroindole-2,3-dione derivativeHOP-62 (Non-small cell lung)< 0.01A complex thiosemicarbazone derivative of 5-nitro-isatin with a morpholinomethyl group at N1.[6][7]
Compound 4l 1-morpholinomethyl-5-nitroindole-2,3-dione derivativeHL-60(TB) & MOLT-4 (Leukemia)0.50 & 0.66A complex thiosemicarbazone derivative of 5-nitro-isatin with a morpholinomethyl group at N1.[6][7]
Indisulam (E7070) 7-indolyl sulfonamideVarious solid tumorsVaries (Clinically evaluated)A sulfonamide derivative synthesized from a 7-aminoindole precursor, which is derived from 7-nitroindole.[8]

Analysis of Structure-Activity Relationships (SAR): The data reveals several key SAR insights. The exceptional potency of compound 4l (GI₅₀ < 0.01 µM in a lung cancer line) highlights the significant contribution of the complex side chain at the C3 position and the morpholinomethyl group at the N1 position of the 5-nitro-isatin core.[6][7] For the pyrrolidine-substituted 5-nitroindoles, the specific substitutions on the pyrrolidine ring and its linker to the indole core are crucial for optimizing binding to their biological target.[5][9] The development of Indisulam, a sulfonamide based on the 7-nitroindole scaffold, underscores the versatility of this isomer in generating potent anticancer agents that operate through distinct mechanisms.[8]

Mechanisms of Action: A Dual-Pronged Attack

Nitroindole derivatives employ a multi-faceted approach to inhibit cancer cell growth, primarily by targeting oncogene expression and inducing oxidative stress.[4]

1. Downregulation of c-Myc via G-Quadruplex Stabilization: A primary mechanism for both 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplexes (G4).[3][4] These are non-canonical secondary DNA structures found in guanine-rich regions, such as the promoter of the c-Myc oncogene.[4][5] The c-Myc protein is a critical transcription factor that is overexpressed in up to 80% of human cancers, driving proliferation and cell growth.[4] By stabilizing the G4 structure, nitroindole derivatives inhibit the transcription of the c-Myc gene, leading to a decrease in c-Myc protein levels.[4][5] This downregulation disrupts the cell cycle, causing arrest (often in the G1 or sub-G1 phase) and subsequently triggers the intrinsic pathway of apoptosis.[4][5][9]

2. Induction of Reactive Oxygen Species (ROS): Several 5-nitroindole derivatives have been shown to elevate intracellular levels of reactive oxygen species (ROS).[4][5][9] While normal cells can manage a certain level of oxidative stress, cancer cells often have a compromised antioxidant capacity. The drug-induced increase in ROS pushes these cells past a critical threshold, leading to widespread damage of cellular components like lipids, proteins, and DNA, ultimately culminating in apoptotic cell death.[5] The anticancer effect of some derivatives can be reversed by treatment with ROS scavengers like N-acetyl cysteine (NAC), confirming the role of oxidative stress in their mechanism of action.[5]

The synergistic effect of c-Myc downregulation and ROS induction makes certain nitroindole derivatives potent and selective anticancer agents.[4]

Nitroindole_Mechanism_of_Action Key Anticancer Mechanisms of Nitroindole Derivatives Nitroindole Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex (G4) Nitroindole->G4 Binds & Stabilizes ROS Increased Intracellular Reactive Oxygen Species (ROS) Nitroindole->ROS Induces cMyc_Transcription c-Myc Gene Transcription G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to CellCycle Cell Cycle Progression cMyc_Transcription->CellCycle Arrests cMyc_Protein->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Causes OxidativeStress->Apoptosis Triggers

Caption: Dual mechanisms of nitroindole anticancer activity.

Experimental Validation: Protocols and Workflows

The evaluation of novel anticancer compounds requires robust and reproducible experimental protocols. The following are standard methodologies used to validate the activity of nitroindole derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay (Alamar Blue Method)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of its potency.

Causality: The Alamar Blue (Resazurin) assay measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of living cells, allowing for precise quantification of the compound's cytotoxic effects.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well flat-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the nitroindole derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[5] Add the compound dilutions to the cells. Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the treated cells for 72 hours under standard culture conditions.[5]

  • Assay: Add 10 µL of Alamar Blue reagent to each well and incubate for another 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell_Viability_Workflow Workflow for Cell Viability (Alamar Blue) Assay Start Start Seed 1. Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat Cells with Nitroindole Derivatives Incubate1->Treat Incubate2 4. Incubate for 72h Treat->Incubate2 AddReagent 5. Add Alamar Blue Reagent Incubate2->AddReagent Incubate3 6. Incubate for 2-4h AddReagent->Incubate3 Measure 7. Measure Fluorescence (Ex: 540nm, Em: 590nm) Incubate3->Measure Analyze 8. Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for assessing compound cytotoxicity.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.

Causality: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing DNA replication or mitosis and leading to apoptosis. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity via flow cytometry, we can quantify the amount of DNA per cell and thus determine the percentage of cells in each phase of the cycle.[4][10]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the nitroindole derivative at its IC₅₀ concentration for 24-48 hours.[10]

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[10] Incubate in the dark for 30 minutes at room temperature.[4]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase. A peak before G1 (sub-G1) indicates apoptotic cells with fragmented DNA.[5][9] Quantify the percentage of cells in each phase to identify any drug-induced cell cycle arrest.

Conclusion

Nitroindole derivatives represent a highly promising class of anticancer agents with well-defined mechanisms of action. The comparative analysis demonstrates that both 5-nitroindole and 7-nitroindole scaffolds can be elaborated to produce compounds with potent cytotoxic activity against a range of human cancers. Their dual ability to downregulate the critical c-Myc oncogene and induce cytotoxic ROS production provides a powerful strategy for killing cancer cells. The structure-activity relationships highlighted in this guide offer a roadmap for the rational design of next-generation nitroindole-based therapeutics. Further optimization to improve pharmacological properties and selectivity will be crucial for translating the preclinical success of these compounds into clinical applications.

References

A Senior Application Scientist's Guide to PCR Primers: 7-Nitroindole vs. 5-Nitroindole as Universal Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of targeting variable DNA sequences, the choice of a universal base in PCR primers is a critical decision point. Universal bases are synthetic analogs that can pair with any of the four canonical DNA bases (A, T, C, G), offering a powerful tool for amplifying targets with sequence ambiguity. Among the available options, 5-nitroindole and its isomer, 7-nitroindole, are frequently considered. While structurally similar, their performance characteristics in enzymatic applications like PCR are profoundly different. This guide provides an in-depth comparison, grounded in experimental data, to inform the rational design of primers for research, diagnostics, and drug development.

The Core Principle: Stacking Interactions Over Hydrogen Bonds

Unlike natural nucleobases that rely on specific hydrogen-bonding patterns for pairing, nitroindole-based universal bases operate on a different principle. Their efficacy stems from the ability to maintain the structural integrity of the DNA double helix through hydrophobic and π-stacking interactions with adjacent bases.[1][2] These non-hydrogen-bonding analogs insert into the DNA duplex, and their large, aromatic surface area helps to stabilize the helix, compensating for the absence of a specific base pair.[1] This mechanism, however, is highly sensitive to the analog's specific structure, as the distinct properties of 5-nitroindole and 7-nitroindole demonstrate.

Performance Deep Dive: A Head-to-Head Comparison

The selection of a universal base hinges on its impact on duplex stability and its compatibility with DNA polymerase. Here, we dissect the critical performance differences between 5-nitroindole and 7-nitroindole.

Duplex Stability: The Decisive Role of Melting Temperature (T_m)

The most significant differentiator between the two isomers is their effect on the stability of the primer-template duplex. The incorporation of any universal base is inherently destabilizing compared to a perfect Watson-Crick pair, but the degree of this destabilization varies dramatically.

Experimental data shows that 5-nitroindole is substantially less destabilizing than 7-nitroindole .[2] A single substitution of 7-nitroindole can decrease the melting temperature (T_m) of a short DNA duplex by a staggering 13 to 15°C.[2] In stark contrast, a 5-nitroindole substitution lowers the T_m by only about 2°C when placed near the end of an oligonucleotide and by approximately 5°C when in the middle.[1]

Universal BaseChange in Melting Temperature (ΔT_m) per SubstitutionImplication for PCR
5-Nitroindole -2°C to -5°C[1]Minimal impact; allows for higher, more specific annealing temperatures.
7-Nitroindole -13°C to -15°C[2]Severe destabilization; requires significantly lower, often suboptimal, annealing temperatures.

Expert Insight: The pronounced T_m drop caused by 7-nitroindole necessitates lower PCR annealing temperatures, which dramatically increases the risk of non-specific amplification and primer-dimer formation, thereby compromising assay specificity and yield. 5-nitroindole's milder impact preserves a higher T_m, enabling more stringent and robust PCR conditions.

PCR Efficiency and Primer Design Constraints

Effective priming is contingent on more than just duplex stability; it requires efficient recognition and extension by DNA polymerase. Studies have extensively characterized the performance of 5-nitroindole in PCR and sequencing reactions, revealing important design rules.

5-Nitroindole:

  • Consecutive vs. Dispersed Substitutions: While multiple dispersed substitutions of 5-nitroindole can inhibit PCR, primers containing up to four consecutive 5-nitroindole bases have been shown to perform well in both PCR and sequencing.[3][4][5][6]

  • Positional Effects: Placing 5-nitroindole within the first 7-8 bases from the primer's 3'-end can significantly reduce PCR efficiency.[1] This is a critical consideration, as this is the region where polymerase extension initiates.

  • Overall Performance: Despite these constraints, 5-nitroindole is widely regarded as one of the best-performing universal bases for PCR applications due to its superior duplex stability compared to other analogs.[1][7]

7-Nitroindole:

  • PCR Performance: Direct comparative PCR efficiency data for 7-nitroindole is less prevalent in the literature, primarily because its severe duplex-destabilizing nature makes it a poor candidate for standard PCR amplification. The low T_m of primers containing this modification would likely lead to inefficient annealing and poor polymerase extension under typical thermal cycling conditions.

A Unique Feature: The Photocleavable Nature of 7-Nitroindole

While its performance in standard PCR is suboptimal, 7-nitroindole possesses a unique and valuable property not found in its 5-isomer: it is photocleavable. Upon irradiation with UV light, 7-nitroindole can induce a site-specific break in the oligonucleotide backbone.[2]

This functionality opens the door to specialized applications beyond simple amplification, such as:

  • Controlled Release of Oligonucleotides: Releasing a DNA or RNA fragment at a specific time point.

  • "Catch-and-Release" Purification: A biotinylated oligonucleotide containing 7-nitroindole and a protein-binding site can be used to capture a target protein. After immobilization and washing, the protein can be released by UV-induced cleavage of the oligo, freeing it for downstream analysis.[2]

Experimental Protocol: Comparative Analysis of PCR Efficiency

To empirically validate the performance differences, a quantitative PCR (qPCR) experiment based on a standard curve is the gold standard for assessing amplification efficiency.[8]

Workflow for Comparing Primer Efficiency

G cluster_prep Phase 1: Preparation cluster_qpcr Phase 2: qPCR Execution cluster_analysis Phase 3: Data Analysis p1 Design 3 Primer Sets: 1. Control (Natural Base) 2. 5-Nitroindole Sub 3. 7-Nitroindole Sub p2 Synthesize & Purify Primers p1->p2 p3 Prepare Quantified DNA Template (e.g., Plasmid) p2->p3 p4 Create 10-fold Serial Dilution Series (7 points) p3->p4 q1 Set up qPCR Reactions (Triplicates for each dilution point for each primer set) p4->q1 q2 Run qPCR with Optimized Annealing Temperatures (Note: T_a for 7-NI will be lower) a1 Extract Cq Values for each reaction q2->a1 a2 Plot Cq vs. log(Template Conc.) to create Standard Curves a1->a2 a3 Calculate Slope (m) of each Standard Curve a2->a3 a4 Calculate Efficiency (E): E = (10^(-1/m)) - 1 a3->a4 comp Compare Efficiencies: Expect 5-NI >> 7-NI a4->comp

References

A Researcher's Guide to Regioselective Nitration of Indoles: Methods, Mechanisms, and Practical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a critical step in synthesizing a vast array of pharmaceuticals and bioactive molecules. Nitration, the introduction of a nitro group (—NO₂), is a fundamental transformation that serves as a gateway for further chemical modifications, such as reduction to amines or participation in cross-coupling reactions. However, the electron-rich and acid-sensitive nature of the indole ring presents significant challenges, including a lack of regioselectivity and polymerization under harsh conditions.[1]

This guide provides an objective comparison of various nitrating agents and methodologies for indole functionalization, supported by experimental data and detailed protocols. We will delve into the mechanistic underpinnings that govern regioselectivity, empowering you to make informed decisions for your specific synthetic target.

The Underlying Challenge: The Dual Reactivity of the Indole Nucleus

The regioselectivity of indole nitration is a classic case of kinetic versus thermodynamic control, dictated primarily by reaction acidity. The indole nucleus is highly susceptible to electrophilic attack, but the site of that attack is not fixed.

  • Kinetic Control (C3-Position): The C3 position of the pyrrole ring is the most nucleophilic and electron-dense site.[2][3][4] Under non-acidic or mildly acidic conditions, electrophilic attack occurs rapidly and preferentially at this position to yield the 3-nitroindole derivative. This is the kinetically favored pathway.

  • Thermodynamic Control (C5/C6-Positions): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the reaction landscape changes dramatically. The indole ring is prone to protonation at the C3 position, forming a stable 3H-indolium cation.[4] This protonation effectively deactivates the pyrrole ring to further electrophilic attack. Consequently, the electrophile is directed to the less reactive benzene ring, where substitution occurs, favoring the C5 and C6 positions.[2][3] This pathway is often plagued by acid-catalyzed polymerization, leading to the formation of insoluble tars and significantly reduced yields.[1][2]

This dichotomy necessitates distinct strategies to target different positions on the indole ring.

G cluster_conditions Reaction Conditions cluster_outcomes Regioselective Outcomes Non-Acidic Non-Acidic C3_Nitration C3-Nitration (Kinetic Product) Non-Acidic->C3_Nitration Strongly Acidic Strongly Acidic C5_C6_Nitration C5/C6-Nitration (Thermodynamic Product) Strongly Acidic->C5_C6_Nitration Polymerization Polymerization / Tar Strongly Acidic->Polymerization Indole Indole Indole->Non-Acidic Indole->Strongly Acidic

Caption: Decision pathway for indole nitration based on reaction acidity.

Method Comparison: Targeting Specific Regioisomers

The choice of nitrating agent and reaction conditions is paramount to achieving the desired regioisomer. Below is a comparative analysis of established methods.

C3-Nitration: Mild and Non-Acidic Approaches

To selectively obtain the 3-nitroindole, conditions must be sufficiently mild to prevent C3 protonation and subsequent polymerization.

A. Tetramethylammonium Nitrate / Trifluoroacetic Anhydride (TFAA)

This modern, metal-free method offers excellent regioselectivity for the C3 position under non-acidic conditions.[5][6] The reaction proceeds through the in situ formation of trifluoroacetyl nitrate (CF₃COONO₂), a highly potent electrophilic nitrating agent generated from the metathesis of the nitrate salt and TFAA.[5][7] This approach is lauded for its operational simplicity and compatibility with various functional groups.

Mechanism of C3-Nitration with Trifluoroacetyl Nitrate

G indole N-Boc Indole ts Transition State (Electrophilic Attack at C3) indole->ts Reaction reagents (NMe4)NO3 + (CF3CO)2O electrophile CF3COONO2 (Trifluoroacetyl Nitrate) reagents->electrophile in situ generation electrophile->ts Reaction product 3-Nitro-N-Boc Indole ts->product Elimination of CF3COOH

Caption: Mechanism of C3-nitration using the (NMe₄)NO₃/TFAA system.

Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate [5][6]

  • Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.5 mmol).

  • Addition of Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-nitroindole derivative.

B. Other Mild Reagents

  • Benzoyl Nitrate: Prepared in situ from benzoyl chloride and silver nitrate, this reagent provides 3-nitroindole but can be expensive for large-scale synthesis.[3][4]

  • Ethyl Nitrate / Sodium Ethoxide: A classic method that performs nitration under basic conditions, effectively preventing any acid-catalyzed side reactions.[8]

C5-Nitration: Leveraging Substrate Control and Strong Acids

Achieving nitration on the benzene ring requires deactivating the pyrrole ring. This is best accomplished using a C2-substituted indole under strong acid conditions. The C2-substituent acts as a "blocking group," preventing polymerization at C3.

A. Nitric Acid / Sulfuric Acid on 2-Methylindole

This is the most common method for preparing 5-nitroindoles. The C2-methyl group stabilizes the intermediate and directs nitration preferentially to the C5 position (para to the nitrogen atom).[2]

Mechanism of C5-Nitration in Strong Acid

G indole 2-Methylindole cation 3H-Indolium Cation (Pyrrole ring deactivated) indole->cation Protonation at C3 acid H2SO4 ts Transition State (Attack at C5) cation->ts Electrophilic Attack nitronium NO2+ (from HNO3/H2SO4) nitronium->ts Electrophilic Attack product 2-Methyl-5-nitroindole ts->product Deprotonation

Caption: C3-protonation deactivates the pyrrole ring, directing nitration to C5.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole [2]

  • Reaction Setup: In a flask, dissolve 2-methylindole (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C. Stir until a homogenous solution is formed.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL). Caution: Highly exothermic.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the internal reaction temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.

  • Purification: Dry the solid. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-methyl-5-nitroindole. A reported yield for this method is approximately 84%.[2]

C7-Nitration: An Indirect, Multi-Step Approach

Direct nitration to the C7 position is exceptionally challenging due to steric hindrance and unfavorable electronics.[2] An effective, high-yielding synthesis requires an indirect route involving the protection and modification of the indole core.

A. The 1-Acetylindoline-2-sulfonate Method

This patented strategy temporarily breaks the indole's aromaticity to control the directing effects of the substituents, allowing for nitration at the C7 position. The indole is then regenerated in a final hydrolysis step.

G start Indole step1 Reduction & Protection/ Sulfonation start->step1 intermediate1 Sodium 1-acetylindoline- 2-sulfonate step1->intermediate1 step2 Nitration with Acetyl Nitrate intermediate1->step2 intermediate2 Nitrated Intermediate step2->intermediate2 step3 Hydrolysis (NaOH) & Aromatization intermediate2->step3 end 7-Nitroindole step3->end

References

The Acceleration of Discovery: A Comparative Guide to Microwave-Assisted Versus Conventional Heating for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a recurring and vital motif. Its prevalence in pharmaceuticals and bioactive natural products necessitates efficient and robust synthetic methodologies.[1] Traditionally, the synthesis of indoles has been reliant on conventional heating methods, often demanding long reaction times and harsh conditions, which can impede the rapid discovery and development of new chemical entities.[1] The advent of microwave-assisted organic synthesis (MAOS) has presented a paradigm shift, offering a powerful tool to dramatically accelerate these crucial reactions.[1][2]

This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for indole synthesis, grounded in experimental data. We will delve into the underlying principles of microwave heating, present a quantitative comparison of reaction outcomes, and provide detailed, reproducible protocols for the well-established Fischer indole synthesis, a cornerstone of indole chemistry.[2]

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

Conventional heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture.[3] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[4][5] This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation creates molecular friction, which in turn generates heat rapidly and uniformly throughout the reaction medium.[5][6][7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[5][6]

This direct and volumetric heating mechanism is the cornerstone of the advantages offered by MAOS, leading to rapid temperature elevation and a significant acceleration of reaction rates.[4][7][8]

A Quantitative Leap: Performance Comparison in Indole Synthesis

The Fischer indole synthesis, a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound, serves as an excellent case study to highlight the dramatic differences between microwave-assisted and conventional heating.[2][9] The data presented below, drawn from a seminal study and other supporting literature, clearly illustrates the advantages of MAOS.

Synthesis MethodReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Fischer Indole Synthesis Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[1][2]
Fischer Indole Synthesis Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1][2]
Fischer Indole Synthesis Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[10]
Fischer Indole Synthesis Phenylhydrazine, CyclohexanoneMicrowaveZinc Chloride-3 min-76[10]
Fischer Indole Synthesis Phenylhydrazine, CyclohexanoneMicrowavep-Toluenesulfonic acid (p-TSA)---91[10]

As the data unequivocally shows, microwave irradiation can reduce reaction times from hours to mere minutes while simultaneously increasing product yields.[2][10] This acceleration is a direct consequence of the efficient and rapid heating provided by microwaves, allowing reactions to reach the necessary activation energy much faster than with conventional methods.[7]

From Theory to Practice: Experimental Protocols

To provide a practical framework for the implementation of these techniques, we present detailed, step-by-step protocols for the Fischer indole synthesis of 2-phenylindole from phenylhydrazine and propiophenone, comparing the conventional and microwave-assisted approaches.

Conventional Heating Protocol: Fischer Indole Synthesis

This protocol is based on classical methodologies requiring extended reflux periods.

Workflow for Conventional Fischer Indole Synthesis

reagents Combine Phenylhydrazine, Propiophenone, and Acetic Acid reflux Reflux for 8 hours reagents->reflux workup Reaction Work-up (Cooling, Neutralization) reflux->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolate 2-Phenylindole purification->product

A representative workflow for a conventional Fischer indole synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 mmol), propiophenone (1.0 mmol), and glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.

Microwave-Assisted Protocol: Fischer Indole Synthesis

This protocol highlights the speed and efficiency of MAOS.

Workflow for Microwave-Assisted Fischer Indole Synthesis

reagents Combine Phenylhydrazine, Propiophenone, and Eaton's Reagent in a Microwave Vial irradiate Irradiate in Microwave Reactor (170°C, 10 min) reagents->irradiate workup Reaction Work-up (Cooling, Quenching) irradiate->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolate 2-Phenylindole purification->product

A streamlined workflow for a microwave-assisted Fischer indole synthesis.

Step-by-Step Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

  • Carefully add Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.[11]

The Chemical Pathway: Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[9][12] This is followed by tautomerization to an enehydrazine, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final indole product.[9]

Mechanism of the Fischer Indole Synthesis

start Arylhydrazine + Ketone/Aldehyde hydrazone Formation of Arylhydrazone start->hydrazone H⁺ tautomerization Tautomerization to Enehydrazine hydrazone->tautomerization H⁺ rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization and Proton Transfer rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination -NH₃ product Indole elimination->product

Key mechanistic steps of the acid-catalyzed Fischer indole synthesis.

Conclusion: A Clear Advantage for Modern Synthesis

The comparative data and protocols presented in this guide unequivocally demonstrate the significant advantages of microwave-assisted heating for indole synthesis. The dramatic reduction in reaction times, coupled with often-improved yields, positions MAOS as a superior methodology for accelerating research and development in medicinal chemistry and materials science.[1][2][13] By embracing this technology, scientists can more rapidly synthesize and evaluate novel indole-containing compounds, ultimately streamlining the path to discovery. While conventional heating methods remain foundational, the efficiency, speed, and often greener credentials of microwave synthesis represent a compelling evolution in the art of chemical synthesis.[8][13]

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,3-Dimethyl-7-nitro-1H-indole: A Comparative Analysis Featuring High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is non-negotiable. However, the rigorous quality control extends equally to its precursors and intermediates. 2,3-Dimethyl-7-nitro-1H-indole serves as a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield of the final API, and the introduction of toxic byproducts. Therefore, a robust, reliable, and validated analytical method for purity assessment is paramount.

This guide provides an in-depth technical overview of using High-Performance Liquid Chromatography (HPLC) for the purity determination of synthesized this compound. We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and compare the performance of HPLC against alternative analytical techniques, providing a comprehensive framework for researchers in the field.

Synthesis Context and Plausible Impurities

The synthesis of this compound typically involves the nitration of 2,3-dimethylindole. This electrophilic substitution reaction, while effective, is seldom perfectly selective. Understanding the potential impurities is the first step in developing a specific and accurate analytical method.

  • Starting Material: Incomplete reaction can lead to the presence of residual 2,3-dimethylindole.

  • Regioisomers: Nitration can potentially occur at other positions on the indole ring, leading to the formation of isomers such as 2,3-dimethyl-4-nitro-1H-indole, 2,3-dimethyl-5-nitro-1H-indole, and 2,3-dimethyl-6-nitro-1H-indole.

  • Over-nitration Products: Under harsh conditions, dinitro- or trinitro- derivatives could be formed.

  • Degradation Products: The nitro group can be susceptible to reduction, potentially forming amino derivatives, especially if reductive agents are present or if the compound is unstable under certain storage conditions.[1][2]

An effective analytical method must be able to resolve the primary compound from all these potential impurities.

Primary Purity Assessment: The Reverse-Phase HPLC Method

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a moderately polar compound like this compound, a reverse-phase HPLC method is the logical choice.

Causality Behind Experimental Choices

The trustworthiness of an analytical method stems from a protocol where each parameter is chosen for a specific, scientifically sound reason.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. Its non-polar nature provides excellent retention for aromatic compounds, while the differences in polarity between the target molecule and its potential impurities (e.g., the less polar starting material or more polar degradation products) drive the separation.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for indole derivatives. A gradient, starting with a higher proportion of water and increasing the acetonitrile concentration over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column with good peak shape.

  • Acidic Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) is added to the mobile phase. This serves two purposes: it protonates free silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures that the indole nitrogen is consistently protonated, leading to sharper, more reproducible peaks. For mass spectrometry (MS) compatible applications, formic acid is preferred over the ion-pairing TFA.[4][5]

  • Detection Wavelength: Nitroaromatic compounds exhibit strong UV absorbance. Based on the chromophores present (nitro group and indole ring), a detection wavelength is typically set in the range of 254 nm to 350 nm to achieve high sensitivity for the parent compound and related impurities.

  • System Suitability: Before any sample analysis, the chromatographic system's performance must be verified. This is mandated by pharmacopeial standards like USP General Chapter <621>.[6][7][8] System suitability tests (SST) ensure that the method is performing as expected on a given day and include parameters like peak resolution, tailing factor, and injection precision.[9]

Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system designed for robust and reproducible results.

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

4. Data Analysis:

  • The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method should be validated according to ICH Q2(R2) guidelines to ensure its specificity, linearity, accuracy, and precision for its intended purpose.[10][11]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the purity assessment protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase (A: H2O+FA, B: ACN+FA) sst System Suitability Test (Resolution, Tailing) prep_mobile->sst prep_sample Sample Dissolution (0.5 mg/mL in ACN/H2O) filter_sample Sample Filtration (0.45 µm Syringe Filter) prep_sample->filter_sample injection Inject Sample (5 µL onto C18 Column) filter_sample->injection sst->injection separation Gradient Elution (30 min run time) injection->separation detection UV Detection (260 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: HPLC Purity Assessment Workflow.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the gold standard for quantitative purity assessment, a multi-technique approach provides the most comprehensive characterization. Other methods offer complementary information, particularly for structural confirmation and impurity identification.[12][13]

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Quantitative Purity (% Area) , presence of impurities with a UV chromophore.High sensitivity and resolution, excellent for separating complex mixtures, highly quantitative and reproducible.[14]Requires a chromophore for UV detection; impurities with different molar absorptivities can lead to inaccurate area % quantification without reference standards.
¹H Nuclear Magnetic Resonance (¹H-NMR) Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural Confirmation , estimation of purity against a known standard (qNMR).Provides definitive structural information, can detect non-chromophoric impurities, requires minimal sample.Lower sensitivity compared to HPLC for trace impurities, complex spectra can make quantification difficult without well-resolved signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass-to-charge ratio detection.Impurity Identification (Molecular Weight) , confirmation of main peak identity.Provides molecular weight data, crucial for identifying unknown impurities. High sensitivity.Quantification can be less accurate than UV detection without isotopic standards; instrument response varies significantly between compounds.
Thin-Layer Chromatography (TLC) Differential adsorption on a solid stationary phase.Qualitative/semi-quantitative purity assessment, rapid screening.Fast, inexpensive, high throughput for screening multiple samples simultaneously.Low resolution, not suitable for accurate quantification, difficult to automate.
Logical Framework for Method Selection

The choice of method depends on the analytical goal. The following diagram shows how these techniques are synergistically employed.

Method_Selection cluster_methods Analytical Techniques cluster_outcomes Information Obtained Goal Analytical Goal HPLC HPLC-UV Goal->HPLC Routine QC, Quantification NMR ¹H-NMR Goal->NMR Structure Proof LCMS LC-MS Goal->LCMS Impurity ID Quant Quantitative Purity (How much?) HPLC->Quant Struct Structural Confirmation (Is it the right molecule?) NMR->Struct LCMS->Struct ID Impurity Identification (What are the impurities?) LCMS->ID

References

The Destabilizing Act: A Comparative Guide to Universal Bases in DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Paradox of Universal Binding

In the highly specific world of molecular biology, where the Watson-Crick pairing of A-T and G-C forms the fundamental basis of genetic information, the concept of a "universal base" is both intriguing and powerful. These synthetic nucleoside analogues are designed to pair indiscriminately with any of the four natural DNA bases (A, C, G, and T). However, this universality comes at a cost: the destabilization of the DNA double helix. This guide provides an in-depth comparison of the duplex-destabilizing effects of common universal bases, supported by thermodynamic data and experimental protocols, to inform their strategic application in research and diagnostics.

The primary mechanism behind this destabilization is the absence of specific, stabilizing hydrogen bonds that define canonical base pairs.[1][2] Unlike a G-C pair, which is stabilized by three hydrogen bonds, or an A-T pair with two, a universal base typically offers no hydrogen bonding partners.[3][4] Instead, its stabilizing contributions, if any, arise from weaker forces like base-stacking interactions and hydrophobic effects.[5][6] This inherent lack of strong, specific pairing interactions leads to a local disruption and a measurable decrease in the thermal stability of the DNA duplex, quantified by a drop in the melting temperature (Tm).[7]

Comparing the Key Players: A Quantitative Look at Duplex Destabilization

Several universal bases have been developed, each with distinct chemical properties that influence its interaction within the DNA helix. The most direct way to compare their destabilizing effect is by examining the change in melting temperature (ΔTm) of a DNA duplex upon their incorporation. A more negative ΔTm indicates a greater destabilizing effect.

Below is a summary of the comparative destabilizing effects of widely used universal bases. The Tm values are highly dependent on sequence context and buffer conditions, but these representative data provide a strong basis for comparison.

Universal BaseChemical NameTypical ΔTm (°C) per SubstitutionKey Mechanistic Features
5-Nitroindole 5-Nitro-1-(2'-deoxy-β-D-ribofuranosyl)indole-5 to -14°CPrimarily stabilizes through base stacking; the nitro group's electron-withdrawing nature enhances stacking but offers no H-bonding. Its destabilization can be significant, varying with position.[5]
3-Nitropyrrole 3-Nitro-1-(2'-deoxy-β-D-ribofuranosyl)pyrrole-11 to -14°CSimilar to 5-nitroindole, it relies on stacking. It is generally considered highly destabilizing.[5]
Deoxyinosine (dI) 2'-DeoxyinosineVariable, less destabilizing than nitro-analoguesCan form a limited number of weak hydrogen bonds with other bases (e.g., two with C), making it less "universal" and less destabilizing than non-H-bonding analogues.[8]
dSpacer (Abasic site) Tetrahydrofuran derivative~ -21°CRepresents a complete loss of the base, creating a significant disruption in stacking and a large destabilizing effect due to the gap in the helix.[1]

Note: ΔTm values are averaged from multiple studies and can vary significantly based on the flanking sequence, position within the oligonucleotide (internal vs. terminal), and ionic strength of the buffer.[9]

Mechanistic Insights into Destabilization

The stability of a DNA duplex is a delicate balance of enthalpic and entropic factors. Hydrogen bonds provide pairing specificity and a major enthalpic contribution.[10] Base stacking, the interaction between the flat faces of adjacent bases, is also a crucial stabilizing force.[6]

Universal bases disrupt this balance in several ways:

  • Loss of Hydrogen Bonds: This is the most significant factor. By replacing a natural base, a universal analogue removes the specific hydrogen bonds that would have formed, resulting in a direct loss of enthalpic stability.[1][3]

  • Altered Stacking Interactions: While analogues like 5-nitroindole are designed to be good stackers, their interaction with neighboring natural bases may not be as optimal as a natural purine or pyrimidine, leading to reduced stability.[5]

  • Solvation Effects: Hydrophobic analogues can alter the hydration spine in the DNA grooves, which can be either stabilizing or destabilizing depending on the specific molecule and its context.[6][11]

  • Steric Hindrance: The physical size and shape of the analogue must fit within the regular B-form DNA structure. A poor steric fit can distort the phosphate backbone and further destabilize the duplex.[1]

Caption: Comparison of a stable G-C pair with destabilizing universal base pairing.

Experimental Protocol: Measuring Duplex Destabilization via UV Thermal Melting

The gold standard for assessing the thermodynamic stability of a DNA duplex is UV-Vis thermal denaturation analysis.[12] This method measures the change in UV absorbance at 260 nm as a function of temperature. As the duplex melts into single strands, the ordered stacking of the bases is lost, leading to an increase in absorbance—a phenomenon known as the hyperchromic effect.[13] The temperature at which 50% of the DNA is denatured is the melting temperature (Tm).[7]

Causality and Self-Validation

This protocol is designed to be self-validating. By comparing the Tm of an oligonucleotide containing a universal base against an unmodified control duplex of the same sequence (substituting the universal base for a canonical one), the specific destabilizing effect (ΔTm) can be precisely determined. The sigmoidal shape of the melting curve is a key validation checkpoint; a non-sigmoidal transition may indicate issues like oligonucleotide aggregation or the presence of secondary structures.[12]

Step-by-Step Methodology
  • Oligonucleotide Preparation & Quantification:

    • Synthesize and purify the oligonucleotides (both the universal base-containing strand, its complement, and the unmodified control strands) via standard methods (e.g., HPLC).

    • Accurately determine the concentration of each single strand by measuring its absorbance at 260 nm (A260) at a high temperature (e.g., 85°C) where it exists as a random coil. Use the calculated molar extinction coefficient for each sequence.

  • Duplex Annealing:

    • In a sterile microcentrifuge tube, combine equimolar amounts of the complementary strands to a final duplex concentration of 1-5 µM.

    • The solution should be prepared in a buffered saline solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Salt concentration is critical as cations shield the phosphate backbone's negative charges, stabilizing the duplex.[14]

    • Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated.

    • Allow the solution to cool slowly to room temperature over several hours. This slow cooling is essential for proper duplex formation and to avoid kinetic trapping in misaligned structures.

  • UV-Vis Spectrophotometer Setup:

    • Use a spectrophotometer equipped with a temperature-controlled cell holder (Peltier device).

    • Set the wavelength to 260 nm.

    • Use matched quartz cuvettes with a 1 cm path length. Ensure they are meticulously clean.[15]

    • Blank the instrument with the melting buffer at the starting temperature.

  • Data Acquisition (Melting Curve):

    • Transfer the annealed duplex solution to the cuvette, ensuring no bubbles are present. Seal the cuvette with parafilm or a stopper to prevent evaporation during the experiment.[12][16]

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for at least 10 minutes.

    • Program the instrument to increase the temperature at a controlled rate, typically 0.5°C or 1.0°C per minute.[17] A slow ramp rate is crucial to maintain thermal equilibrium at each step.

    • Record the A260 at each temperature increment (e.g., every 0.5°C) up to a final temperature where the duplex is fully melted (e.g., 90°C).

  • Data Analysis:

    • Plot the recorded A260 values against temperature to generate the melting curve.

    • The Tm is determined by finding the temperature that corresponds to the peak of the first derivative of the melting curve (dA260/dT vs. T).[12] This point represents the maximum rate of change in absorbance and thus the midpoint of the transition.

    • Calculate ΔTm by subtracting the Tm of the universal base-containing duplex from the Tm of the unmodified control duplex.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo 1. Oligo Synthesis & Purification Anneal 2. Duplex Annealing (Equimolar strands in buffer) Oligo->Anneal Spectro 3. Spectrophotometer Setup (λ = 260nm, Blank with buffer) Anneal->Spectro Ramp 4. Thermal Ramp (e.g., 20°C to 90°C at 1°C/min) Spectro->Ramp Record 5. Record A260 vs. Temp Ramp->Record Plot 6. Plot Melting Curve (A260 vs. Temp) Record->Plot Deriv 7. Calculate First Derivative (dA/dT) Plot->Deriv Tm 8. Identify Tm at Peak of First Derivative Deriv->Tm

Caption: Workflow for determining Tm by UV thermal melting analysis.

Conclusion

The selection of a universal base is a trade-off between its pairing promiscuity and the resulting duplex instability. Highly destabilizing analogues like 3-nitropyrrole or an abasic site are useful when a significant local disruption is desired, for instance, to prevent polymerase extension or to create a flexible hinge. In contrast, less destabilizing options like 5-nitroindole may be preferable in applications like degenerate PCR primers where maintaining reasonable duplex stability is essential for efficient annealing. By understanding the quantitative differences in their destabilizing effects and the mechanisms that drive them, researchers can make informed decisions to harness the unique properties of these powerful molecular tools.

References

Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In-Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, molecular docking stands as a powerful computational tool, enabling the rapid screening of vast chemical libraries and providing invaluable insights into potential protein-ligand interactions.[1][2] However, the predictions of these in silico models, while informative, are not infallible. The inherent limitations of scoring functions, the treatment of protein flexibility, and the simplification of solvent effects necessitate rigorous experimental validation to confirm the predicted binding and guide lead optimization efforts.[2][3][4][5][6] This guide provides a comprehensive overview of the most common and robust in-vitro binding assays used to validate molecular docking results, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

The Imperative of Experimental Validation

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score.[1][6] While these scores can be useful for ranking potential candidates, they often show poor correlation with experimentally determined binding affinities.[6][7][8] Factors such as induced fit, allosteric effects, and the precise influence of water molecules are challenging to model accurately in a computationally tractable manner.[3][9] Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline, providing the ground truth necessary to advance a project with confidence.

A Comparative Overview of Key In-Vitro Binding Assays

The choice of an in-vitro binding assay depends on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics). Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence-Based Assays (FP/FRET)
Principle Change in refractive index upon mass accumulation on a sensor surface.Measures heat changes upon binding.Changes in fluorescence properties (polarization or energy transfer) upon binding.[10][11][12][13]
Key Outputs Binding affinity (KD), association (ka) and dissociation (kd) rates.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15][16]Binding affinity (KD), IC50 values.[17][18][19]
Labeling Label-free.[20]Label-free.[14][16]Requires a fluorescent label on one of the binding partners.[10][19]
Throughput Medium to high.Low to medium.High.[17][19]
Sample Consumption Low.[20]High.Low.[19]
Advantages Real-time kinetics, high sensitivity, label-free.[20]Provides a complete thermodynamic profile of the interaction, label-free.[14][16]High throughput, low sample consumption, homogenous format.[17][19][21]
Disadvantages Requires immobilization of one binding partner, potential for mass transport limitations.[20]Higher sample consumption, lower throughput, sensitive to buffer mismatches.[15][22]Requires labeling which may perturb the interaction, potential for fluorescent artifacts.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a powerful optical technique that monitors molecular interactions in real-time without the need for labels.[20] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[20][23]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis P1 Immobilize Ligand on Sensor Chip R1 Establish Baseline (Running Buffer) P1->R1 P2 Prepare Analyte Series R2 Association (Inject Analyte) P2->R2 R1->R2 Repeat for each analyte concentration R3 Dissociation (Running Buffer) R2->R3 Repeat for each analyte concentration R4 Regeneration (Strip Analyte) R3->R4 Repeat for each analyte concentration A1 Generate Sensorgram R3->A1 R4->R1 Repeat for each analyte concentration A2 Fit Data to Binding Model A1->A2 A3 Determine K_D, k_a, k_d A2->A3 ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis P1 Prepare Macromolecule in Sample Cell R1 Equilibrate System P1->R1 P2 Prepare Ligand in Syringe R2 Inject Ligand (Titration) P2->R2 P3 Ensure Identical Buffer Conditions P3->P1 P3->P2 R1->R2 Repeat for all injections R3 Measure Heat Change R2->R3 Repeat for all injections R3->R2 Repeat for all injections A1 Integrate Peak Areas R3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Model to get K_D, n, ΔH A2->A3 FP_Workflow cluster_prep Preparation cluster_run FP Experiment cluster_analysis Data Analysis P1 Prepare Fluorescently Labeled Ligand R1 Mix Labeled Ligand and Protein P1->R1 P2 Prepare Protein P2->R1 P3 Prepare Unlabeled Competitor Ligands R2 Add Competitor Ligand (Titration) P3->R2 R1->R2 R3 Incubate to Equilibrium R2->R3 R4 Measure Fluorescence Polarization R3->R4 A1 Plot Polarization vs. Competitor Concentration R4->A1 A2 Fit to determine IC50 / K_i A1->A2

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dimethyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth protocol for the safe handling and disposal of 2,3-Dimethyl-7-nitro-1H-indole (CAS No. 41018-86-4). As a nitroaromatic compound, this chemical presents specific hazards that necessitate a rigorous and well-understood disposal process to ensure laboratory safety and environmental protection. The procedures outlined below are grounded in established safety principles and regulatory standards, designed for professionals in research and pharmaceutical development.

Section 1: Hazard Identification & Risk Assessment

A foundational principle of laboratory safety is understanding the intrinsic hazards of a substance. This compound is classified as a hazardous substance, and its risk profile is dominated by its toxicity and irritant properties.[1][2][3] Improper disposal can lead to personnel exposure, environmental contamination, and potentially dangerous chemical reactions in waste streams.[4][5][6]

Nitroaromatic compounds are recognized by the U.S. Environmental Protection Agency (EPA) as priority pollutants due to their potential for toxicity and recalcitrance in the environment.[5] Therefore, treating this waste as hazardous is not merely a recommendation but a regulatory and ethical necessity.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Code | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |

alt text
| | Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
alt text
| | Skin Irritation | H315 | Causes skin irritation[2][3] |
alt text
| | Eye Irritation | H319 | Causes serious eye irritation[2][3] |
alt text
| | Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
alt text
| | Respiratory Irritation | H335 | May cause respiratory irritation[2][3] |
alt text
|

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before disposal begins, all handling of this compound and its waste must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE). This is mandated by the Occupational Safety and Health Administration (OSHA) under standards for occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).[7]

Causality: The primary routes of exposure are inhalation of the dust, skin/eye contact, and ingestion.[1][8] Engineering controls and PPE are chosen specifically to create barriers against these routes.

  • Engineering Control: All handling and waste packaging must occur within a certified chemical fume hood to control airborne dust and vapors.[8][9]

  • Personal Protective Equipment: The following PPE is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm). Prevents dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. A face shield is required if there is a splash hazard. Protects against dust particles and splashes causing serious eye irritation.[9][10]
Skin/Body Protection Laboratory coat. Protects skin and personal clothing from contamination.[8]

| Respiratory Protection | Not required if handled in a fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator for organic vapors and particulates is necessary.[10] | Prevents inhalation of harmful dust. |

Section 3: Step-by-Step Waste Collection & Segregation Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to violent reactions, gas generation, and container pressurization.[6][11] Aromatic nitro compounds, in particular, can react dangerously with strong bases or oxidizing agents.[4]

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Hazardous Waste: Solid Nitroaromatic Compounds." A high-density polyethylene (HDPE) container is a suitable choice.

  • Collect Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop. This should be done inside a fume hood to minimize dust.[9]

  • Collect Contaminated Disposables: All items that have come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels from spill cleanup) must be placed in the same designated solid waste container.

  • Handle Contaminated Solvents: If the compound was used in a solution, collect the liquid waste in a separate, clearly labeled container for "Hazardous Waste: Halogenated/Non-Halogenated Organic Solvents" (as appropriate). Crucially, do not mix this organic waste stream with acidic or basic waste streams. [4][6]

  • Decontaminate Glassware: Reusable glassware should be decontaminated by rinsing with a small amount of an appropriate solvent (e.g., acetone, ethanol). The first rinse (rinsate) is considered hazardous and must be collected in the designated liquid waste container. Subsequent rinses can typically be handled as normal solvent waste, pending institutional policy.

  • Seal and Label the Container: Once waste collection is complete, or the container is 90% full, securely seal the lid. Affix a completed hazardous waste label.

Table 3: Hazardous Waste Labeling Requirements

Label Field Information Required
Generator Name Your Name & Principal Investigator
Contact Information Lab Phone Number, Building, Room Number
Accumulation Start Date The date the first piece of waste was added
Chemical Contents List all constituents by full chemical name (e.g., "this compound," "Acetone"). Do not use abbreviations.

| Hazard Identification | Check the appropriate hazard boxes (e.g., "Toxic," "Irritant"). |

Section 4: Accidental Spill & Emergency Procedures

In the event of an accidental release, immediate and correct action is vital to mitigate exposure and prevent further contamination.

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the mixture into the designated hazardous waste container.[9]

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[9]

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][13]

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][8] The only acceptable and compliant method of disposal is through a licensed professional waste disposal service.[9]

The standard and most effective disposal technology for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9][14] This process ensures the complete thermal destruction of the hazardous organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.

Below is a workflow diagram illustrating the entire lifecycle of the disposal process.

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS Operations cluster_disposal External Disposal A Waste Generation (Solid Residue, Contaminated PPE, Rinsate) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Dedicated, Compatible Container) B->C D Secure & Label Container (Contents, Date, Hazards) C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup (Via EHS Portal) E->F G EHS Personnel Collection F->G H Transport to Central Hazardous Waste Facility G->H I Licensed Contractor Transport H->I J Final Disposal: High-Temperature Incineration I->J

Figure 1: Workflow for the safe disposal of this compound.

Section 6: Regulatory Compliance

All disposal activities must adhere to federal, state, and local regulations. In the United States, the primary federal regulations are issued by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA for worker safety.[15][16] It is the responsibility of the waste generator (the researcher and the institution) to correctly identify, manage, and dispose of hazardous waste.[17] Always consult your institution's EHS department for specific guidelines, as they will be tailored to local and state requirements in addition to federal law.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-7-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-7-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.